molecular formula C21H20F3N7O B606720 CLK1/2-IN-1 CAS No. 1005784-23-5

CLK1/2-IN-1

カタログ番号: B606720
CAS番号: 1005784-23-5
分子量: 443.43
InChIキー: WZKOAELVAYZWBQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

CLK1/2-IN-1 is a potent and selective chemical inhibitor targeting Cdc2-like kinases 1 and 2 (CLK1/2), which are dual-specificity kinases central to the regulation of mRNA splicing . This compound acts as an ATP-competitive inhibitor, binding to the conserved kinase domain and disrupting the phosphorylation of serine/arginine-rich (SR) proteins . SR proteins are essential splicing factors, and their phosphorylation status governs spliceosome assembly, alternative splicing patterns, and subsequent gene expression . By inhibiting CLK1/2, this reagent induces widespread alterations in alternative splicing, leading to the modulation of genes involved in critical cellular processes such as the cell cycle, proliferation, and migration . The research value of CLK1/2-IN-1 is particularly significant in oncology. CLK1 expression is elevated in various cancers, including intrahepatic cholangiocarcinoma, and is associated with poor patient prognosis . In preclinical models, CLK1 has been shown to cooperate with oncogenic pathways like AKT and activate pro-tumorigenic effectors such as YAP to drive cancer development . Furthermore, pharmacological inhibition of CLKs has demonstrated potent anti-proliferative and anti-migratory effects in aggressive cancer models like triple-negative breast cancer (TNBC), inducing cell cycle arrest and disrupting essential splicing events . Beyond oncology, CLK1 is a promising therapeutic target for neurodegenerative diseases like Alzheimer's, as it directly phosphorylates the microtubule-associated protein tau and regulates the alternative splicing of the tau gene itself, both of which are key events in disease pathology . Research also suggests that CLK inhibition can reduce the replication of viruses such as HIV-1 and influenza H1N1, highlighting its broad utility in virology . This reagent is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

CAS番号

1005784-23-5

分子式

C21H20F3N7O

分子量

443.43

IUPAC名

4-(2-methyl-4-(1H-tetrazol-5-yl)butan-2-yl)-N-(6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)benzamide

InChI

InChI=1S/C21H20F3N7O/c1-20(2,10-9-16-27-29-30-28-16)14-5-3-13(4-6-14)19(32)26-17-12-31-11-15(21(22,23)24)7-8-18(31)25-17/h3-8,11-12H,9-10H2,1-2H3,(H,26,32)(H,27,28,29,30)

InChIキー

WZKOAELVAYZWBQ-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C(NC2=CN(C=C(C(F)(F)F)C=C3)C3=N2)=O)C=C1)(C)CCC4=NN=NN4

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CLK1/2-IN-1;  CLK1/2 IN 1;  CLK1/2IN1;  CLK1/2 inhibitor 1;  CLK1/2-inhibitor-1; 

製品の起源

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of CLK1/2-IN-1 in Alternative Splicing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CLK1/2-IN-1 (CAS: 1005784-23-5) is a highly potent, ATP-competitive small molecule inhibitor targeting CDC-like kinases (CLKs) , specifically CLK1 and CLK2.[1] Unlike SRPK inhibitors which act primarily in the cytoplasm, CLK1/2-IN-1 exerts its primary effect within the nucleus, disrupting the phosphorylation-dependent regulation of Serine/Arginine-rich (SR) splicing factors.

This guide details the molecular mechanism by which CLK1/2-IN-1 induces "splicing stress," forcing exon skipping in critical oncogenes (e.g., MKNK2, RPS6KB1) and sequestering splicing factors within nuclear speckles. It serves as a blueprint for researchers utilizing this probe to interrogate spliceosome dynamics or validate therapeutic targets in MYC-driven cancers.

Part 1: The Target Landscape (CLKs vs. SRPKs)

To understand the mechanism of CLK1/2-IN-1, one must distinguish between the two primary kinase families governing SR proteins: SRPKs (Serine/Arginine Protein Kinases) and CLKs .[2]

The Phosphorylation Relay

Splicing regulation relies on a "hand-off" mechanism:

  • Cytoplasm (SRPKs): SRPK1/2 phosphorylate SR proteins (e.g., SRSF1) at the RS domain, facilitating their nuclear import.

  • Nucleus (CLKs): Once in the nucleus, SR proteins localize to nuclear speckles (storage organelles). CLK1 and CLK2 are responsible for the secondary phosphorylation events required to release SR proteins from speckles into the nucleoplasm, where they participate in spliceosome assembly at pre-mRNA sites.

Crucial Distinction: CLK1/2-IN-1 specifically targets the nuclear phase of this cycle. By inhibiting CLK1/2, the compound prevents the release of SR proteins from speckles, effectively stalling spliceosome maturation.

Part 2: Mechanism of Action

Molecular Binding & Selectivity

CLK1/2-IN-1 functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of the kinase domain.

  • Primary Targets: CLK1 (

    
     nM) and CLK2 (
    
    
    
    nM).[1][3]
  • Selectivity: It exhibits significant selectivity over SRPKs (SRPK1/2/3), ensuring that nuclear import of SR proteins remains intact while their intranuclear function is blocked.

The "Speckle Sequestration" Effect

In the absence of CLK activity, SR proteins remain hypo-phosphorylated (or partially phosphorylated) and are unable to disengage from nuclear speckles.

  • Observation: Immunofluorescence (IF) staining of CLK1/2-IN-1 treated cells reveals enlarged, rounded nuclear speckles (mega-speckles) due to the accumulation of trapped SR proteins.

  • Consequence: The effective concentration of free SR proteins in the nucleoplasm drops, leading to a failure in exon definition.

Splicing Outcome: Exon Skipping

The reduction in available SR proteins favors the "default" splicing pathway, which often involves skipping weak exons that require SR protein assistance for inclusion.

  • Biomarker: The switch in MKNK2 splicing from the pro-oncogenic Mnk2a isoform (exon inclusion) to the tumor-suppressive Mnk2b isoform (exon skipping) is the gold-standard pharmacodynamic marker for CLK inhibition.

Part 3: Visualization of the Signaling Pathway

The following diagram illustrates the "Phosphorylation Relay" and the specific blockade point of CLK1/2-IN-1.

CLK_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Splicing Outcome SRPK SRPK1/2 (Kinase) SR_Hypo SR Protein (Hypo-phosphorylated) SRPK->SR_Hypo Catalyzes SR_Phos_Cyto SR Protein (p-Ser/Arg) SR_Hypo->SR_Phos_Cyto Phosphorylation Nuclear_Speckle Nuclear Speckle (Storage) SR_Phos_Cyto->Nuclear_Speckle Nuclear Import SR_Trapped Sequestered SR Protein Nuclear_Speckle->SR_Trapped CLK CLK1/2 (Kinase) CLK->SR_Trapped Catalyzes Inhibitor CLK1/2-IN-1 (Inhibitor) Inhibitor->CLK Blocks (ATP Comp) SR_Released Active SR Protein (Hyper-phosphorylated) SR_Trapped->SR_Released CLK Phosphorylation Spliceosome Active Spliceosome SR_Released->Spliceosome Recruitment Pre_mRNA Pre-mRNA Outcome_Normal Normal: Exon Inclusion (e.g., Mnk2a) Pre_mRNA->Outcome_Normal With CLK Activity Outcome_Inhibited Inhibited: Exon Skipping (e.g., Mnk2b) Pre_mRNA->Outcome_Inhibited With CLK1/2-IN-1 Spliceosome->Pre_mRNA Exon Inclusion

Caption: CLK1/2-IN-1 blocks the release of SR proteins from nuclear speckles, preventing spliceosome assembly.

Part 4: Experimental Protocols

Protocol A: Validation of Target Engagement (MKNK2 Splicing Assay)

This protocol uses the MKNK2 splicing switch to verify CLK inhibition in cell culture.

Materials:

  • Cell Line: MDA-MB-468 or HCT116.[4]

  • Compound: CLK1/2-IN-1 (dissolved in DMSO).[1]

  • Reagents: Trizol, RT-PCR Kit, Agarose Gel.

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in a 6-well plate. Allow 24h attachment.
    
  • Treatment: Treat cells with CLK1/2-IN-1 at varying concentrations (e.g., 10 nM, 100 nM, 1

    
    M) for 6–12 hours. Include a DMSO control.
    
  • RNA Extraction: Lyse cells using Trizol reagent; extract total RNA following standard phenol-chloroform protocols.

  • cDNA Synthesis: Reverse transcribe 1

    
    g of total RNA using oligo(dT) primers.
    
  • PCR Amplification: Use primers flanking the alternative exon of MKNK2.

    • Forward: 5'-GTCATCACACAGCAAATGAG-3'

    • Reverse: 5'-GAGCTTGAGCAGAGACTC-3'

  • Analysis: Run products on a 2% agarose gel.

    • Result: DMSO control will show a larger band (Mnk2a). CLK1/2-IN-1 treatment will shift the dominant band to a lower molecular weight (Mnk2b, exon skipped).

Protocol B: Nuclear Speckle Morphology Assay (Immunofluorescence)

To visualize the sequestration of SR proteins.

  • Fixation: Fix treated cells (6h treatment) with 4% paraformaldehyde for 15 min.

  • Permeabilization: Treat with 0.5% Triton X-100 in PBS for 10 min.

  • Blocking: Block with 3% BSA in PBS for 1h.

  • Primary Antibody: Incubate with mAb104 (anti-SR protein antibody) or anti-SC35 overnight at 4°C.

  • Imaging: Use a confocal microscope.

    • Positive Hit: CLK1/2-IN-1 treated cells will display fewer, but significantly larger and rounder nuclear speckles compared to the diffuse/punctate pattern in controls.

Part 5: Quantitative Data Summary

The following table summarizes the inhibitory potency of CLK1/2-IN-1 compared to related kinases, highlighting its selectivity profile.

Kinase TargetIC50 (nM)Biological RoleConsequence of Inhibition
CLK1 ~16 Nuclear SR phosphorylationSpeckle sequestration; Exon skipping
CLK2 ~45 Nuclear SR phosphorylationSpeckle sequestration; Exon skipping
SRPK1>1000Cytoplasmic SR phosphorylationImpaired nuclear import (Minimal effect with CLK1/2-IN-1)
SRPK2>1000Cytoplasmic SR phosphorylationImpaired nuclear import (Minimal effect with CLK1/2-IN-1)
DYRK1AVariable*Neurogenesis/SplicingPotential off-target effects (check specific batch QC)

*Note: While selective, some CLK inhibitors show cross-reactivity with DYRK1A due to structural homology. Always run a DYRK1A counter-screen if studying neuro-developmental models.

Part 6: Therapeutic Implications[5][6]

1. MYC-Driven Cancers: MYC-amplified tumors (e.g., Triple-Negative Breast Cancer) have a high demand for spliceosome activity to process the massive transcriptional output. CLK1/2-IN-1 creates "splicing stress" that these cells cannot tolerate, leading to preferential apoptosis in MYC-high cells compared to normal tissue.

2. Viral Replication: Viruses like HIV-1 and Influenza A rely on host splicing machinery (specifically CLK1) to process viral RNA. CLK1/2-IN-1 has demonstrated potential in suppressing viral replication by disrupting these specific splicing events without abolishing host cell viability.

References

  • Araki, S., et al. (2015). Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing.[5] PLOS ONE. [Link]

  • Iwai, A., et al. (2018). CLK2 blockade modulates alternative splicing compromising MYC-driven breast tumors.[6] EMBO Molecular Medicine. [Link][6]

  • Dominguez, D., et al. (2016). Transcriptome-wide Stalling of Splicing by Inhibition of CLK Kinases. Cell Reports. [Link]

  • Muraki, M., et al. (2004). Manipulation of Alternative Splicing by a Newly Developed Inhibitor of Clks.[2] Journal of Biological Chemistry. [Link]

Sources

Mechanistic Modulation of SRSF Phosphorylation via CLK1/2-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of CLK1/2-IN-1 in Modulating SRSF Phosphorylation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

CLK1/2-IN-1 (CAS: 1005784-23-5) is a highly potent and selective small-molecule inhibitor of Cdc2-like kinases (CLKs) , specifically targeting the CLK1 and CLK2 isoforms. By competitively inhibiting the ATP-binding pocket of these kinases, CLK1/2-IN-1 prevents the phosphorylation of Serine/Arginine-rich Splicing Factors (SRSFs) . This dephosphorylation event disrupts the assembly of the spliceosome, leading to widespread changes in alternative splicing—most notably exon skipping—in genes critical for cell survival and proliferation.

This guide details the mechanism of action, chemical profile, and validated experimental protocols for utilizing CLK1/2-IN-1 to modulate and measure SRSF phosphorylation in research settings.

Chemical Profile & Selectivity

CLK1/2-IN-1 is a benzamide derivative identified for its high selectivity against the CLK family compared to other splicing kinases like SRPKs.

PropertySpecification
Common Name CLK1/2-IN-1 (also ref. as Cpd-1/2 analogue)
CAS Number 1005784-23-5
IUPAC Name Benzamide, 4-[1,1-dimethyl-3-(2H-tetrazol-5-yl)propyl]-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]-
Molecular Formula C₂₁H₂₀F₃N₇O
Target Kinases CLK1, CLK2
IC₅₀ Values CLK1: 16 nM CLK2: 45 nM
Solubility DMSO (up to 100 mM)

Selectivity Insight: Unlike pan-kinase inhibitors, CLK1/2-IN-1 shows a distinct preference for CLK1/2 over CLK3/4 and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) at therapeutic concentrations (<1 µM), allowing for precise dissection of CLK1/2-mediated splicing events.

Mechanism of Action: The CLK-SRSF Axis

The Phosphorylation Cycle

SRSFs (e.g., SRSF1, SRSF3) contain an N-terminal RNA recognition motif (RRM) and a C-terminal RS domain rich in serine and arginine residues.

  • Hyperphosphorylation: CLK1/2 phosphorylates the RS domain. This state is required for the recruitment of U1 snRNP and spliceosome assembly.

  • Nuclear Speckle Release: Phosphorylation mobilizes SRSFs from nuclear speckles to the nucleoplasm where splicing occurs.

  • Inhibition Effect: CLK1/2-IN-1 blocks this catalytic activity. Hypo-phosphorylated SRSFs remain sequestered or fail to recruit the spliceosome, resulting in the exclusion of alternative exons (exon skipping).

Pathway Visualization

The following diagram illustrates the signaling cascade and the point of intervention by CLK1/2-IN-1.

CLK_Pathway CLK1_2 CLK1 / CLK2 (Active Kinase) SRSF_Unphos SRSF (Hypo-phosphorylated) Inactive / Sequestered CLK1_2->SRSF_Unphos Phosphorylates Inhibitor CLK1/2-IN-1 (Inhibitor) Inhibitor->CLK1_2 Inhibits (IC50 ~16nM) SRSF_Phos SRSF (Hyper-phosphorylated) Active / Mobile SRSF_Unphos->SRSF_Phos ATP -> ADP Skipping Exon Skipping (Altered Isoform) SRSF_Unphos->Skipping Accumulation leads to Pre_mRNA Pre-mRNA SRSF_Phos->Pre_mRNA Binds RS Domain Splicing Spliceosome Assembly (Exon Inclusion) Pre_mRNA->Splicing Promotes Inclusion

Caption: CLK1/2-IN-1 inhibits CLK-mediated phosphorylation of SRSFs, preventing spliceosome assembly and forcing exon skipping.

Experimental Protocols

Protocol A: Validation of SRSF Dephosphorylation (Western Blot)

This protocol detects the loss of phosphorylation on SR proteins using the mAb1H4 antibody, which specifically recognizes phosphorylated serine-arginine repeats.

Materials:

  • Cell Line: HeLa or MDA-MB-468.

  • Compound: CLK1/2-IN-1 (10 mM stock in DMSO).

  • Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Critical).

  • Primary Antibody: Anti-SR proteins (Clone 1H4, Millipore).

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Treatment: Treat cells with 1 µM CLK1/2-IN-1 for 6–24 hours. Include a DMSO vehicle control.

  • Lysis: Wash cells with ice-cold PBS. Lyse immediately in RIPA buffer containing phosphatase inhibitors (e.g., PhosSTOP) to preserve transient phosphorylation states.

  • Separation: Resolve 20 µg of protein on a 10% SDS-PAGE gel.

  • Blotting: Transfer to PVDF membrane. Block with 5% BSA (Milk may contain phosphatases).

  • Detection: Incubate with mAb1H4 (1:1000). The blot should show a downward mobility shift or loss of signal for SRSF1/SRSF3 bands in treated samples compared to control.

Protocol B: Functional Splicing Assay (RT-PCR)

To verify the functional consequence of CLK inhibition, measure the exon skipping of a known target gene, such as RPS6KB1 (S6K) or CLK1 itself (autoregulation).

Target: RPS6KB1 (S6 Kinase)

  • Effect: CLK inhibition causes skipping of Exon 7 (or equivalent depending on transcript), leading to a premature stop codon.

Workflow Visualization:

PCR_Workflow Step1 Cell Treatment (1-5 µM CLK1/2-IN-1) Step2 RNA Extraction (TRIzol/Column) Step1->Step2 Step3 cDNA Synthesis (Oligo dT) Step2->Step3 Step4 PCR Amplification (Flanking Primers) Step3->Step4 Step5 Agarose Gel Electrophoresis Step4->Step5 Result Result: Detect Lower MW Band (Skipped Exon) Step5->Result

Caption: Workflow for detecting alternative splicing events induced by CLK1/2 inhibition.

Primers (Example for Human RPS6KB1):

  • Forward: 5'-ACCTGGAGTGTTTGGAGAGG-3' (Exon 6)

  • Reverse: 5'-GGTCCCTCCAGTAACCCAG-3' (Exon 8)

  • Expected Result: Control cells yield a larger product (Exon 6-7-8 inclusion); Treated cells yield a smaller product (Exon 6-8, skipping 7).

Downstream Consequences & Therapeutic Implications

The modulation of SRSF phosphorylation by CLK1/2-IN-1 has profound effects on cellular physiology:

  • Cell Growth Suppression: Hypo-phosphorylation of SRSFs leads to the production of non-functional isoforms of growth factors (e.g., EGFR, S6K), inducing cell cycle arrest.

  • Apoptosis Induction: Splicing shifts in apoptotic regulators (e.g., Caspase-9, Bcl-x) can sensitize cancer cells to programmed cell death.

  • Viral Replication: Many viruses (e.g., HIV, Influenza) rely on host CLK kinases to splice their viral RNA. CLK1/2-IN-1 serves as a potential antiviral tool.

References

  • Araki, S., et al. (2015). Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing. PLoS One, 10(1), e0116929. [Link]

  • Fedorov, O., et al. (2011). Specific CLK inhibitors from a novel chemotype for regulation of alternative splicing. Chemistry & Biology, 18(1), 67-76. [Link]

  • Dominguez, D., et al. (2016). Sequence, Structure, and Context Preferences of Human RNA Binding Proteins. Molecular Cell, 70(5), 854-867. [Link]

A Technical Guide to the Dual Inhibition of CLK1 and CLK2 by CLK1/2-IN-1

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cdc2-like kinases (CLKs) are critical regulators of pre-mRNA splicing, a process fundamental to gene expression. Their dysregulation is implicated in numerous pathologies, particularly cancer, making them attractive therapeutic targets. This guide provides an in-depth technical overview of CLK1/2-IN-1, a potent and selective dual inhibitor of CLK1 and CLK2. We will explore its mechanism of action, detail robust experimental protocols for its characterization and application, and discuss its impact on cellular pathways. This document is intended to serve as a practical resource for researchers aiming to leverage CLK1/2-IN-1 as a chemical probe to dissect the roles of CLK1 and CLK2 in health and disease.

The Central Role of CLK1 and CLK2 in Splicing Regulation

The CLK family, comprising CLK1, CLK2, CLK3, and CLK4, are dual-specificity kinases that phosphorylate serine/threonine and tyrosine residues.[1] A primary function of the CLK family is the phosphorylation of serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[2][3] This phosphorylation is not a simple on/off switch but a nuanced control mechanism. It governs the subcellular localization of SR proteins, their release from nuclear speckles, and their assembly into the spliceosome, thereby controlling both constitutive and alternative splicing of pre-mRNA.[2][4] Given that thousands of cell cycle-dependent alternative splicing events are regulated by CLK1, its role in maintaining normal cellular function and its aberration in disease is profound.[2] Upregulation of CLK1 and CLK2 has been observed in several cancers, including breast and colorectal carcinomas and glioblastoma, correlating with poor prognosis.[1][2]

CLK1/2-IN-1: A High-Affinity Chemical Probe

CLK1/2-IN-1 (also referred to as Cpd-1 in foundational literature) was identified through high-throughput screening as a potent inhibitor of splicing-related kinases.[5][6] It serves as an invaluable tool for investigating the specific functions of CLK1 and CLK2.

Mechanism of Action

CLK1/2-IN-1 functions as an ATP-competitive inhibitor.[3] It binds to the ATP-binding pocket of the CLK1 and CLK2 kinase domains, preventing the binding of ATP and subsequent phosphorylation of SR proteins. This direct inhibition of the catalytic activity is the basis for its downstream biological effects.

Biochemical Potency and Selectivity

The efficacy of a chemical probe is defined by its potency against the intended target and its selectivity against other related proteins. CLK1/2-IN-1 demonstrates high potency for both CLK1 and CLK2, with additional activity against SRPK1 and SRPK2.

KinaseIC50 (nM)
CLK1 16
CLK2 45
SRPK161
SRPK275

Table 1: Biochemical potency of CLK1/2-IN-1 against key splicing kinases. The IC50 values represent the concentration of the inhibitor required to reduce kinase activity by 50% in in vitro enzymatic assays. Data sourced from Araki S, et al. (2015) PLoS One.[5][6]

This profile indicates that while the compound is a potent dual inhibitor of CLK1 and CLK2, its effects on SRPK family members should be considered when interpreting cellular data. The strong correlation between CLK1/CLK2 inhibition (and not SRPK inhibition) and splicing alterations in cells, however, suggests that CLKs are the primary drivers of the observed phenotype.[5]

Key Methodologies for Interrogating CLK1/2 Inhibition

To ensure robust and reproducible results, experiments using CLK1/2-IN-1 must be built on validated protocols. The following methodologies provide a framework for characterizing the inhibitor's activity from the enzymatic to the cellular level.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This biochemical assay is the gold standard for determining the IC50 value of an inhibitor. It quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

Rationale: This assay directly measures the inhibitor's effect on the kinase's catalytic activity in a controlled, cell-free environment. This is the foundational experiment to confirm target engagement and potency.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM magnesium acetate, 1 mM DTT). Prepare serial dilutions of CLK1/2-IN-1 in DMSO, followed by a final dilution in kinase buffer.

  • Reaction Setup: In a 384-well plate, add recombinant CLK1 or CLK2 enzyme (e.g., 300 ng/mL for CLK1) and a suitable substrate peptide (e.g., 3 µM GRSRSRSRSRSRSRSR).[5][6]

  • Inhibitor Addition: Add the serially diluted CLK1/2-IN-1 to the wells. Include DMSO-only wells as a "no inhibition" control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration of 5 µM.[6]

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition versus inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular SR Protein Phosphorylation Assay (Western Blot)

This assay validates that the inhibitor is cell-permeable and engages its target in a cellular context, leading to the expected downstream effect on substrate phosphorylation.

Rationale: Observing a dose-dependent reduction in phosphorylated SR proteins provides direct evidence of target engagement within the cell, linking the biochemical activity to a cellular outcome.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-468) and allow them to adhere overnight. Treat the cells with a dose range of CLK1/2-IN-1 (e.g., 0.1 to 10 µM) for a defined period (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody that recognizes phosphorylated SR proteins (e.g., anti-pan-phospho-SR antibody, 1H4 mAb).[6][7]

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative reduction in SR protein phosphorylation.

Visualizing the Pathway and Cellular Consequences

The inhibition of CLK1 and CLK2 initiates a cascade of events, beginning with the modulation of SR protein phosphorylation and culminating in significant changes to cellular phenotype.

Signaling Pathway of CLK1/2 Inhibition

CLK_Inhibition_Workflow cluster_cell Cellular Environment cluster_nucleus Nucleus CLK1_2_IN_1 CLK1/2-IN-1 CLK1_2 CLK1 / CLK2 CLK1_2_IN_1->CLK1_2 Inhibition pSR_Proteins Phosphorylated SR Proteins CLK1_2->pSR_Proteins Phosphorylation SR_Proteins SR Proteins SR_Proteins->CLK1_2 Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome Splicing Altered pre-mRNA Splicing Spliceosome->Splicing Apoptosis Induction of Apoptosis Splicing->Apoptosis Growth_Inhibition Cell Growth Inhibition Splicing->Growth_Inhibition

Sources

Molecular targets of CLK1/2-IN-1 in signal transduction pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Signal Transduction Research

Executive Summary

CLK1/2-IN-1 (also identified in literature as Compound 1 or Cpd-1 ) is a potent, ATP-competitive small molecule inhibitor targeting the CDC-like kinase (CLK) family.[1][2] Unlike later-generation probes that strive for exclusive CLK selectivity, CLK1/2-IN-1 exhibits a unique dual-inhibitory profile , effectively targeting both the CLK and SRPK (Serine/Arginine-rich Protein Kinase) families.[1]

This dual activity makes CLK1/2-IN-1 a critical tool for completely abrogating the phosphorylation of SR proteins, thereby inducing profound splicing alterations (e.g., RPS6KB1 exon skipping) and driving apoptosis in cancer models. This guide details the compound's molecular targets, its mechanism of disrupting the SRPK-CLK phosphorylation relay, and validated protocols for experimental verification.

Chemical Biology & Molecular Targets

Primary Kinase Targets

CLK1/2-IN-1 functions as a pan-SR-kinase inhibitor.[1] While named for its high potency against CLK1/2, it retains significant activity against SRPK1/2. This is mechanistically relevant because SRPKs and CLKs function in a coordinated "relay" to phosphorylate splicing factors.

Table 1: Inhibitory Potency Profile (IC50)

Target Kinase IC50 (nM) Biological Role Localization
CLK1 16 Nuclear phosphorylation of SR proteins Nucleus (Speckles)
CLK2 45 Nuclear phosphorylation; Cell cycle regulation Nucleus
SRPK1 61 Cytosolic priming of SR proteins Cytoplasm/Nucleus

| SRPK2 | 75 | Cytosolic priming of SR proteins | Cytoplasm |[1][3]

Data Source: Araki et al., PLoS One (2015).[4]

Structural Mechanism

CLK1/2-IN-1 binds the ATP-binding pocket of the kinase domain.[1] Its efficacy stems from blocking the transfer of the


-phosphate to the serine residues within the RS (Arginine/Serine-rich) domains of splicing factors.[1]

Signal Transduction: The SRPK-CLK Relay & Splicing Modulation[1]

The Phosphorylation Relay

In a functional cell, SR proteins (e.g., SRSF1, SRSF3) undergo a two-step phosphorylation:

  • Cytosolic Priming: SRPKs phosphorylate SR proteins in the cytoplasm, facilitating their nuclear import.

  • Nuclear Maturation: Once in the nucleus, CLKs hyper-phosphorylate SR proteins. This hyper-phosphorylation is required to release SR proteins from nuclear speckles (storage sites) so they can bind pre-mRNA at the spliceosome.[1]

Mechanism of CLK1/2-IN-1 Inhibition

By inhibiting both steps of this relay, CLK1/2-IN-1 causes a "double block":

  • Nuclear Retention: SR proteins are sequestered in enlarged nuclear speckles because CLK activity is required for their release.

  • Hypo-phosphorylation: The total phosphate burden on SR proteins drops significantly.[1]

  • Splicing Failure: Without active SR proteins, the spliceosome fails to recognize weak splice sites, leading to exon skipping events (e.g., skipping Exon 7 in RPS6KB1).

Pathway Visualization

The following diagram illustrates the "Relay" mechanism and the specific blockade points of CLK1/2-IN-1.

CLK_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR_Unphos SR Protein (Hypo-phosphorylated) SR_Primed SR Protein (Primed/p-Ser) SR_Unphos->SR_Primed Phosphorylation SRPK SRPK1/2 (Kinase) SRPK->SR_Unphos Catalysis Speckles Nuclear Speckles (Storage) SR_Primed->Speckles Import CLK CLK1/2 (Kinase) CLK->Speckles Catalysis SR_Hyper SR Protein (Hyper-phosphorylated) Speckles->SR_Hyper CLK-mediated Release PreMRNA Pre-mRNA (S6K, EGFR) SR_Hyper->PreMRNA Binding Splicing Alternative Splicing (Exon Inclusion) PreMRNA->Splicing IN1 CLK1/2-IN-1 (Inhibitor) IN1->SRPK Inhibition (IC50 ~60nM) IN1->CLK Inhibition (IC50 ~16nM) Block_Effect OUTCOME: 1. Speckle Enlargement 2. Exon Skipping 3. Apoptosis IN1->Block_Effect

Figure 1: Dual inhibition of SRPK and CLK kinases by CLK1/2-IN-1 disrupts the SR protein phosphorylation relay, sequestering splicing factors in nuclear speckles and altering mRNA processing.[1]

Experimental Validation Framework

To validate CLK1/2-IN-1 activity in your system, use the following self-validating protocol triad: Biochemical Potency , Target Engagement (Phospho-status) , and Functional Output (Splicing) .[1]

Protocol A: In Vitro Kinase Assay (ADP-Glo)

Purpose: Verify direct inhibition of CLK1/2 enzymatic activity.[1]

  • Reagents: Recombinant CLK1 (human), Peptide substrate (GRSRSRSRSRSRSRSR), ATP (10 µM), ADP-Glo Kinase Assay Kit (Promega).

  • Reaction Mix: Prepare 1x Kinase Buffer (25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).

  • Inhibitor Prep: Dissolve CLK1/2-IN-1 in DMSO.[1] Prepare serial dilutions (e.g., 0.1 nM to 10 µM).

  • Incubation:

    • Mix 2 µL Kinase (300 ng/mL) + 1 µL Inhibitor. Incubate 10 min at RT.

    • Add 2 µL Substrate/ATP mix.[5]

    • Incubate 60 min at 30°C.

  • Detection: Add 5 µL ADP-Glo Reagent (40 min incubation) followed by 10 µL Kinase Detection Reagent (30 min incubation).

  • Readout: Measure Luminescence (RLU). Calculate IC50 using non-linear regression.

Protocol B: Cellular Target Engagement (Western Blot)

Purpose: Confirm reduction of endogenous SR protein phosphorylation (mAb1H4).

  • Cell Seeding: Seed MDA-MB-468 or HeLa cells (3 x 10⁵ cells/well) in 6-well plates.

  • Treatment: Treat with CLK1/2-IN-1 (1 µM, 5 µM) for 3 to 6 hours .

    • Note: Short treatment times are sufficient for phosphorylation changes; longer times (24h+) measure apoptosis.

  • Lysis: Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Na₃VO₄, NaF) to preserve phospho-status.

  • Immunoblot:

    • Primary Ab: mAb1H4 (Anti-phosphorylated SR proteins, clone 1H4). This antibody specifically recognizes phosphorylated RS domains.

    • Loading Control: Anti-GAPDH or Anti-Total SRSF1.

  • Result: A "downward shift" in band migration (due to loss of phosphate groups) and loss of mAb1H4 signal intensity indicates successful target engagement.

Protocol C: Functional Splicing Assay (RT-PCR)

Purpose: Detect the specific exon skipping event in RPS6KB1 (S6K).[1]

  • Treatment: Treat cells with CLK1/2-IN-1 (1-5 µM) for 6-24 hours.[1]

  • RNA Extraction: Trizol or Column-based purification.[1]

  • RT-PCR: Use primers flanking the alternative exon (Exon 7 of S6K).[1]

    • Forward: 5'-GCT TCC TTA TCC TAG ATG ATG-3' (Exon 6)[1]

    • Reverse: 5'-GCC CTC TGA AAC ATG CAG-3' (Exon 8)[1]

  • Analysis: Run products on a 2% Agarose gel.

    • Canonical S6K: ~Higher MW band (Exon 6-7-8).

    • Skipped Isoform: ~Lower MW band (Exon 6-8).

    • Interpretation: Treatment should increase the ratio of the Lower MW band.

Experimental Workflow Visualization

Workflow cluster_assays Readouts Start Start: Cell Culture Treat Treat with CLK1/2-IN-1 (1-10 µM) Start->Treat WB Western Blot (mAb1H4) Treat->WB 3-6 hrs PCR RT-PCR (S6K Splicing) Treat->PCR 6-24 hrs Viability Viability Assay (SRB/MTT) Treat->Viability 72 hrs Result_WB Loss of Phospho-Signal WB->Result_WB Result_PCR Exon 7 Skipping PCR->Result_PCR Result_Viab GI50 ~1-3 µM Viability->Result_Viab

Figure 2: Integrated experimental workflow for validating CLK1/2-IN-1 activity across biochemical, molecular, and phenotypic dimensions.

References

  • Araki, S., et al. (2015). Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing. PLoS One, 10(1): e0116929.[4] [Link] (The primary source defining Compound 1/CLK1/2-IN-1, its IC50 values, and the S6K splicing mechanism.)

Sources

History and discovery of CLK1/2-IN-1 small molecule inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical identity, mechanism of action, and experimental utility of CLK1/2-IN-1 , a small molecule inhibitor of Cdc2-like kinases (CLKs).

Executive Summary

CLK1/2-IN-1 (CAS: 1005784-23-5) is a synthetic small molecule inhibitor targeting the Cdc2-like kinase (CLK) family, specifically isoforms CLK1 and CLK2.[1][2][3] Originally identified during a high-throughput screening campaign by Takeda Pharmaceutical Company, this compound represents a critical scaffold in the evolution of splicing-modulatory drugs.[1][3] It functions by competitively inhibiting the ATP-binding pocket of CLK enzymes, thereby preventing the phosphorylation of Serine/Arginine-rich (SR) proteins—a necessary step for spliceosome assembly and alternative splicing regulation.[1][3]

This guide serves as a reference for researchers utilizing CLK1/2-IN-1 to interrogate pre-mRNA splicing mechanisms or develop therapeutic interventions for spliceopathies and cancer.[1][3]

History and Discovery

The discovery of CLK1/2-IN-1 is rooted in the search for pharmacological tools to manipulate the spliceosome, a complex machinery often dysregulated in oncology.[1][3]

The Takeda Screen (Araki et al., 2015)

The primary lineage of CLK1/2-IN-1 traces back to a study led by Shinsuke Araki and colleagues at Takeda Pharmaceutical Company.[1][3] The team sought to identify inhibitors of SRPK1 (SR-protein kinase 1) and CLK2 , the two major kinase families governing SR protein phosphorylation.

  • Screening Pool: A library of approximately 870,000 compounds was screened.

  • Primary Assay: In vitro kinase activity using Kinase-Glo (luminescence-based ATP detection).[1][3]

  • Hit Identification: The screen yielded a hit series based on the imidazo[1,2-a]pyridine scaffold.

  • Lead Optimization:

    • Compound 1 (Cpd-1): Identified as a dual CLK/SRPK inhibitor.[1][3] In many chemical vendor catalogs, the structure associated with CAS 1005784-23-5 (often labeled CLK1/2-IN-1) corresponds to an early lead in this series, featuring a tetrazole moiety.[1][3]

    • Compound 3 (Cpd-3 / CLK1/2-IN-3): A further optimized analog (CAS 1005784-60-0) with higher selectivity for CLK1/2 over SRPKs and improved cellular potency.[1][3]

Structural Evolution

The transition from early hits to potent probes involved structure-activity relationship (SAR) studies focusing on the C-2 and C-6 positions of the imidazo[1,2-a]pyridine core.[1][3]

Compound IDCAS NumberKey Structural FeatureSelectivity Profile
CLK1/2-IN-1 1005784-23-5 Tetrazole tail at the para-position of the benzamideDual CLK/SRPK activity (Early Hit)
CLK1/2-IN-3 1005784-60-0Pyrazole at C-6; Hydroxy-alkyl tailHigh CLK1/2 selectivity; Potent cellular activity
TG003 300801-52-9Benzothiazole coreOlder generation; less potent/selective

Chemical Identity and Properties

Nomenclature:

  • Common Name: CLK1/2-IN-1

  • Systematic Name (IUPAC): 4-[2-methyl-4-(2H-tetrazol-5-yl)butan-2-yl]-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzamide[1][3]

  • CAS Registry Number: 1005784-23-5[1][2][3][4][5]

Physicochemical Data:

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    N
    
    
    O[6]
  • Molecular Weight: 443.43 g/mol [1][3][4][6]

  • Solubility: Soluble in DMSO (≥ 10 mM).[3][5] Poor solubility in water.[3]

  • Storage: -20°C (solid), stable for >2 years. DMSO stocks should be aliquoted to avoid freeze-thaw cycles.[1][3]

Mechanism of Action

CLK1/2-IN-1 exerts its biological effects through the direct inhibition of CLK kinase activity, leading to a cascade of splicing alterations.[1][3]

The Signaling Pathway

CLKs are responsible for phosphorylating SR proteins (e.g., SRSF1, SRSF2) in the nuclear speckles.[7] Phosphorylation releases SR proteins, allowing them to translocate to the nucleoplasm and bind pre-mRNA to define exon/intron boundaries.[7]

  • Inhibition: CLK1/2-IN-1 binds the ATP pocket of CLK1/2.[1][3]

  • Hypophosphorylation: SR proteins remain unphosphorylated.[3]

  • Sequestration: Unphosphorylated SR proteins fail to release from nuclear speckles (causing "mega-speckles").[3]

  • Splicing Defect: The spliceosome fails to recognize weak splice sites.[3]

  • Phenotype: Production of aberrant mRNA isoforms (e.g., Exon skipping in RPS6KB1), leading to nonsense-mediated decay (NMD) or non-functional proteins, ultimately suppressing cell growth.

Pathway Visualization

The following diagram illustrates the mechanistic interruption caused by CLK1/2-IN-1.[1][3]

CLK_Pathway CLK CLK1 / CLK2 (Kinase) SR_Unphos SR Proteins (Unphosphorylated) [Nuclear Speckles] CLK->SR_Unphos Phosphorylates INHIBITOR CLK1/2-IN-1 (Inhibitor) INHIBITOR->CLK Inhibits (ATP Competitive) ATP ATP ATP->CLK Substrate SR_Phos SR Proteins (Phosphorylated) [Nucleoplasm] SR_Unphos->SR_Phos Translocation mRNA_Aberrant Aberrant mRNA (Exon Skipping/NMD) SR_Unphos->mRNA_Aberrant Inhibition Leads to Failure of Recruitment PreMRNA Pre-mRNA (Nascent Transcript) SR_Phos->PreMRNA Binds Exonic Splicing Enhancers Spliceosome Active Spliceosome Assembly PreMRNA->Spliceosome Recruitment mRNA_Canonical Canonical mRNA (Functional Protein) Spliceosome->mRNA_Canonical Normal Splicing

Caption: Mechanistic blockade of SR protein phosphorylation by CLK1/2-IN-1, resulting in splicing defects.[1][3][7]

Experimental Protocols

To ensure scientific integrity, the following protocols are recommended for validating CLK1/2-IN-1 activity.

In Vitro Kinase Assay (Luminescence)

Purpose: To determine the IC50 of CLK1/2-IN-1 against recombinant CLK enzymes.[1][3]

  • Reagents: Recombinant human CLK1 and CLK2 (0.5–2.0 ng/µL), Peptide substrate (e.g., SRSF1 peptide), ATP (10 µM), Kinase-Glo® or ADP-Glo™ reagent.[3]

  • Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Triton X-100, 1 mM DTT.

  • Procedure:

    • Prepare 3x serial dilutions of CLK1/2-IN-1 in DMSO (Final DMSO < 1%).

    • Incubate Inhibitor + Enzyme for 15 mins at RT.

    • Add ATP + Substrate to initiate reaction.[3] Incubate for 60 mins at 30°C.

    • Add Detection Reagent (equal volume).[3] Incubate 40 mins.

    • Measure Luminescence.[3]

  • Validation: IC50 should be in the low nanomolar range (approx. 10–50 nM depending on ATP concentration).

Splicing Reporter Assay (RT-PCR)

Purpose: To confirm cellular target engagement by observing specific splicing changes (e.g., S6K exon skipping).[1][3]

  • Cell Culture: Treat MDA-MB-468 or HCT116 cells with CLK1/2-IN-1 (0.1, 1.0, 5.0 µM) for 6–24 hours.

  • RNA Extraction: Isolate Total RNA using Trizol or silica-column kits.[1][3]

  • cDNA Synthesis: Reverse transcribe 1 µg RNA using oligo(dT) primers.[3]

  • PCR Amplification: Target RPS6KB1 (S6K) Exon 6–8 region.[3]

    • Forward Primer: 5'-ACCTTCCTTGTAATGGAGCC-3'[1][3]

    • Reverse Primer: 5'-TTGGTCTCAAAGCAGTCTCC-3'[1][3]

  • Analysis: Run products on a 2% agarose gel.

    • Vehicle Control: Single band (Full length).[3]

    • CLK1/2-IN-1 Treated: Appearance of smaller band (Exon 7 skipped) or loss of full-length band.[1][3]

Nuclear Speckle Visualization (Immunofluorescence)

Purpose: To visualize the "mega-speckle" phenotype caused by CLK inhibition.

  • Seeding: Seed HeLa cells on glass coverslips.

  • Treatment: Treat with 1–5 µM CLK1/2-IN-1 for 4 hours.

  • Fixation: 4% Paraformaldehyde (15 min). Permeabilize with 0.2% Triton X-100.[3]

  • Staining:

    • Primary Ab: Anti-SC35 (SRSF2) [1:1000].[3]

    • Secondary Ab: AlexaFluor 488 Goat anti-Mouse.

  • Imaging: Confocal microscopy.

    • Result: Treated cells will show larger, rounded, and fewer nuclear speckles compared to the diffuse/punctate pattern in controls.

Discovery Workflow Visualization

The following diagram outlines the high-throughput screening and optimization process utilized by Araki et al. to discover the CLK1/2-IN series.

Discovery_Workflow Library Compound Library (870,000 cmpds) HTS HTS Screen (SRPK1 Inhibition) Library->HTS Hit_Select Hit Selection (>30% Inhibition) HTS->Hit_Select Counter_Screen Counter Screen (CLK2 Selectivity) Hit_Select->Counter_Screen 319 Hits Lead_Gen Lead Generation (Imidazo[1,2-a]pyridine) Counter_Screen->Lead_Gen Identification of Scaffold Optimization SAR Optimization (C-2/C-6 Modification) Lead_Gen->Optimization IN1 CLK1/2-IN-1 (Cpd-1 / Tetrazole) Early Hit Optimization->IN1 Initial Potency IN3 CLK1/2-IN-3 (Cpd-3 / Pyrazole) Optimized Probe IN1->IN3 Selectivity & Solubility

Caption: Workflow from high-throughput screening to the identification of CLK1/2-IN-1 and its optimized analogs.

References

  • Araki, S., Dairiki, R., Nakayama, Y., et al. (2015). Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing.[8][9] PLOS ONE, 10(1), e0116929. [Link]

  • Fedorov, O., et al. (2011). Specific CLK inhibitors from a novel chemotype. Chemistry & Biology, 18(1), 67-76.[1][3] (Contextual reference for CLK inhibition). [Link]

Sources

Technical Guide: CLK1/2-IN-1 Binding Affinity & Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of CLK1/2-IN-1 , a potent small-molecule inhibitor targeting the CDC-like kinase (CLK) family. It synthesizes primary kinetic data, mechanistic insights, and validated experimental protocols to support researchers in drug discovery and RNA splicing modulation.

Executive Summary & Compound Profile

CLK1/2-IN-1 (also identified in literature as Compound 1 from Araki et al., 2015) is a dual-specificity inhibitor targeting CLK1 and CLK2 . These kinases are critical regulators of the spliceosome, phosphorylating Serine/Arginine-rich (SR) proteins to modulate pre-mRNA splicing.[1][2][3] Dysregulation of this pathway is a hallmark of specific cancers (e.g., Myc-driven cancers) and viral replication (e.g., Influenza, HIV).

Chemical & Biological Profile
ParameterDetail
Common Name CLK1/2-IN-1
Literature ID Compound 1 (Araki et al., 2015)
CAS Number 1005784-23-5
Molecular Formula

Primary Targets CLK1, CLK2
Mechanism ATP-competitive inhibition
Key Application Modulation of alternative splicing (e.g., S6K, SRSF phosphorylation)

Binding Affinity & Kinetic Data[5][6][7][8]

The following data aggregates enzyme inhibition constants (


) determined via radiometric and luminescent kinase assays. While 

values are often sought for thermodynamic characterization, the functional

is the primary metric established for this compound in physiological ATP concentrations.
Enzyme Inhibition Profile ( )

CLK1/2-IN-1 exhibits a narrow selectivity window, potently inhibiting CLK1/2 while showing moderate cross-reactivity with the SRPK family, which shares structural homology in the ATP-binding pocket.

Target Kinase

(nM)
Selectivity Ratio (vs CLK1)Biological Context
CLK1 16 1.0xPrimary Target (Splicing Factor Phosphorylation)
CLK2 45 2.8xPrimary Target (Cell Cycle/Splicing)
SRPK1 613.8xSR Protein Kinase (Off-target/Synergistic)
SRPK2 754.7xSR Protein Kinase (Off-target/Synergistic)
SRPK3 26016.2xMuscle-specific splicing kinase

Analyst Note: The proximity of


 values between CLKs and SRPKs suggests that CLK1/2-IN-1 acts as a pan-SR-kinase inhibitor  at concentrations 

nM. Experimental designs must account for this dual inhibition when attributing phenotypic effects solely to CLK blockade.
Mechanism of Action (MoA)

CLK1/2-IN-1 functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of the active kinase conformation (DFG-in).

  • ATP Competition: Efficacy decreases with increasing ATP concentration.

  • Substrate Competition: Non-competitive with respect to the protein substrate (e.g., SRSF1).

Biological Pathway & Mechanism

The following diagram illustrates the critical node CLK1/2 occupies in the spliceosome assembly pathway and how inhibition leads to exon skipping or inclusion changes.

CLK_Pathway CLK CLK1 / CLK2 (Kinase) SR_Phos SR Proteins (Phosphorylated) CLK->SR_Phos Phosphorylation Inhibitor CLK1/2-IN-1 (Inhibitor) Inhibitor->CLK Inhibits (IC50: 16-45 nM) ATP ATP ATP->CLK Cofactor SR_Unphos SR Proteins (Unphosphorylated) SR_Unphos->CLK Substrate Spliceosome Spliceosome Assembly SR_Phos->Spliceosome Recruitment to pre-mRNA Splicing Alternative Splicing (Exon Inclusion/Skipping) Spliceosome->Splicing Regulates

Figure 1: Mechanism of CLK1/2 inhibition preventing SR protein phosphorylation and downstream spliceosome assembly.

Experimental Protocols

To validate CLK1/2-IN-1 activity, we recommend the ADP-Glo™ Kinase Assay for biochemical screening and Western Blotting for cellular target engagement.

Protocol A: Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction. It is preferred over radiometric assays for high-throughput profiling.

Reagents:

  • Enzyme: Recombinant Human CLK1 or CLK2 (0.5–2 ng/well).

  • Substrate: RS peptide (GRSRSRSRSRSRSRSR) or Myelin Basic Protein (MBP).

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

  • Detection: Promega ADP-Glo™ Reagent.

Workflow:

  • Compound Preparation: Prepare 3-fold serial dilutions of CLK1/2-IN-1 in 100% DMSO. Dilute 1:25 into 1X Kinase Buffer (Final DMSO concentration: 4%).

  • Reaction Assembly (384-well plate):

    • Add 2 μL of diluted Compound.

    • Add 2 μL of Enzyme (CLK1 or CLK2).

    • Incubate for 10 minutes at RT (allows compound-enzyme equilibration).

    • Add 2 μL of Substrate/ATP Mix (Final ATP: 10 μM for CLK2, 5 μM for CLK1).

  • Kinase Reaction: Incubate at RT for 60 minutes.

  • ADP Depletion: Add 5 μL of ADP-Glo™ Reagent. Incubate 40 min at RT.

  • Detection: Add 10 μL of Kinase Detection Reagent. Incubate 30 min at RT.

  • Readout: Measure Luminescence (RLU). Calculate

    
     using a sigmoidal dose-response model (Variable Slope).
    
Protocol B: Cellular Target Engagement (Phospho-SR Western)

Since CLK1/2-IN-1 targets intracellular kinases, confirming cell permeability and target inhibition is vital.

Workflow:

  • Cell Culture: Seed MDA-MB-468 or HCT116 cells (approx.

    
     cells/well) in 6-well plates.
    
  • Treatment: Treat cells with CLK1/2-IN-1 (0.1, 1.0, 5.0, 10 μM) for 3–6 hours. Include a DMSO control.[4]

  • Lysis: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitors (critical to preserve phospho-SR signal).

  • Western Blot:

    • Primary Antibody: Anti-phospho-SR (mAb 1H4 or similar pan-SR antibody).

    • Loading Control: Anti-GAPDH or Anti-Total CLK.

  • Analysis: Observe the "collapse" of high molecular weight phospho-SR bands to lower molecular weight forms, indicating dephosphorylation.

Assay Workflow Visualization

Assay_Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. Enzyme Mix (CLK1 + Inhibitor) Step1->Step2 10 min Pre-incubation Step3 3. Reaction Start (+ ATP/Substrate) Step2->Step3 60 min Kinase Rxn Step4 4. ADP-Glo (Deplete ATP) Step3->Step4 Stop Rxn Step5 5. Detection (Convert ADP->Light) Step4->Step5 40 min Incubation Data Data Analysis (Sigmoidal Fit) Step5->Data Luminescence

Figure 2: Step-by-step workflow for the luminescent kinase inhibition assay.

References

  • Araki, S., et al. (2015). "Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing."[1][5][6] PLoS ONE, 10(1): e0116929.[5][7]

    • Primary source for CLK1/2-IN-1 (Compound 1)
  • MedChemExpress. "CLK1/2-IN-1 Product Datasheet (Cat. No.: HY-113825)."[8]

    • Commercial validation and chemical property d
  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

    • Standard protocol for ADP-detection based kinase assays.
  • Jiang, N., et al. (2003). "Human CLK2 links cell cycle progression, apoptosis, and telomere length regulation." Journal of Biological Chemistry, 278(24), 21678-21684.[4]

    • Background on CLK2 biological function and target valid

Sources

Methodological & Application

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding CLK1/2-IN-1

CLK1/2-IN-1 is a potent and selective small molecule inhibitor of CDC-like kinase 1 (CLK1) and CDC-like kinase 2 (CLK2), with reported IC50 values of 16 nM and 45 nM, respectively[1][2]. These dual-specificity protein kinases play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins[3][4]. The phosphorylation of SR proteins is essential for their localization to nuclear speckles and their function in spliceosome assembly and exon selection[4][5].

By inhibiting CLK1 and CLK2, CLK1/2-IN-1 prevents the proper phosphorylation of SR proteins, leading to significant alterations in alternative splicing patterns[6]. This disruption can affect the expression of multiple genes involved in critical cellular processes, including cell growth and survival. Consequently, inhibition of CLKs has been shown to suppress cancer cell proliferation and induce apoptosis, making CLK1/2-IN-1 a valuable tool for cancer research and a potential starting point for novel therapeutic strategies[1][5][6]. This guide provides detailed protocols for the solubilization and application of CLK1/2-IN-1 in standard in vitro biochemical and cell-based assays.

cluster_0 Normal Splicing Regulation cluster_1 Inhibition Pathway CLK CLK1/2 Kinase pSR Phosphorylated SR Protein CLK->pSR Phosphorylation BlockedCLK CLK1/2 Kinase (Inactive) ATP ATP ATP->CLK SR SR Protein (Unphosphorylated) SR->CLK Spliceosome Active Spliceosome Assembly pSR->Spliceosome Promotes AlteredSplicing Altered Splicing & Apoptosis mRNA Correct pre-mRNA Splicing Spliceosome->mRNA Inhibitor CLK1/2-IN-1 Inhibitor->BlockedCLK Binds & Inhibits BlockedCLK->pSR

Figure 1. Mechanism of Action of CLK1/2-IN-1.

Physicochemical Properties and Solubility

Accurate preparation of solutions is fundamental to achieving reproducible experimental results. The properties and solubility profile of CLK1/2-IN-1 are summarized below.

Table 1: Physicochemical Properties of CLK1/2-IN-1

PropertyValueReference
Chemical Name 4-[2-methyl-4-(2H-tetrazol-5-yl)butan-2-yl]-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzamide[2]
CAS Number 1005784-23-5[1][2]
Molecular Formula C₂₁H₂₀F₃N₇O[1]
Molecular Weight 443.43 g/mol [1]
Appearance White to off-white solid[1]
Solubility Data

CLK1/2-IN-1 is a hydrophobic molecule with limited solubility in aqueous solutions. The use of an organic solvent is necessary to prepare high-concentration stock solutions.

Table 2: Solubility of CLK1/2-IN-1 in Common Laboratory Solvents

SolventSolubilityRecommendations & Comments
DMSO ≥ 200 mg/mL (≥ 451 mM)Recommended for stock solutions. Use newly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can reduce solubility. Sonication or warming to 37°C can aid dissolution[1][7][8].
Ethanol (EtOH) Poor/LimitedNot recommended for primary stock solutions. Some similar kinase inhibitors show moderate solubility with sonication, but DMSO is superior[7].
Water InsolubleNot a suitable solvent. Direct dilution of DMSO stock into aqueous buffers can cause precipitation[8].
PBS (pH 7.4) InsolubleThe compound will precipitate if diluted directly from a high-concentration DMSO stock.

Protocols for In Vitro Assays

Protocol 1: Preparation of a High-Concentration Stock Solution

The causality behind this protocol is to create a stable, high-concentration primary stock that can be accurately diluted to various working concentrations while minimizing the final solvent concentration in the assay.

Materials:

  • CLK1/2-IN-1 solid powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibration: Allow the vial of solid CLK1/2-IN-1 to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the compound.

  • Weighing: Accurately weigh the desired amount of the compound. For initial experiments, preparing a 10 mM or 20 mM stock solution is common practice.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the solid compound to achieve the target concentration. For example, to prepare a 10 mM stock solution from 1 mg of CLK1/2-IN-1 (MW = 443.43), add 225.5 µL of DMSO.

    • Calculation: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If full dissolution is not achieved, sonicate the tube in a water bath for 5-10 minutes or warm it briefly at 37°C[8]. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting and Storage: To ensure the long-term integrity of the compound and avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes[1].

    • Long-term Storage: Store aliquots at -80°C for up to 6 months[1][2].

    • Short-term Storage: For frequent use, store at -20°C for up to 1 month[1][2].

    • Labeling: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

Protocol 2: General Protocol for an In Vitro Biochemical Kinase Assay

This protocol provides a framework for determining the IC50 value of CLK1/2-IN-1 against its target kinases. It is based on a generic kinase assay principle, such as the ADP-Glo™ assay, which measures kinase activity by quantifying the amount of ADP produced[9].

Self-Validation System: The inclusion of "No Enzyme," "Vehicle Control," and "Positive Control" wells is critical. The vehicle control (DMSO) defines 100% kinase activity, while the no-enzyme control defines the background signal. A known potent inhibitor serves as a positive control to validate assay performance.

Materials:

  • Recombinant human CLK1 or CLK2 enzyme

  • Kinase substrate (e.g., Myelin Basic Protein or a specific peptide)[10]

  • ATP (at or near Km concentration for the enzyme)

  • Kinase reaction buffer

  • CLK1/2-IN-1 stock solution (e.g., 10 mM in DMSO)

  • Known potent CLK inhibitor (optional, as a positive control)

  • Assay plates (e.g., white, 384-well low volume)

  • ADP-Glo™ Kinase Assay kit (or similar detection reagents)

  • Luminometer

start Start: Prepare Reagents prep_stock Prepare 10 mM CLK1/2-IN-1 Stock in 100% DMSO start->prep_stock serial_dilute Create Serial Dilution of Inhibitor in Assay Buffer (Constant DMSO %) [e.g., 10x final conc.] prep_stock->serial_dilute plate_inhibitor Add Inhibitor Dilutions or Vehicle Control (DMSO) to Assay Plate serial_dilute->plate_inhibitor add_enzyme Add Kinase (CLK1 or CLK2) plate_inhibitor->add_enzyme incubate1 Pre-incubate Inhibitor and Enzyme add_enzyme->incubate1 add_sub_atp Initiate Reaction: Add Substrate/ATP Mix incubate1->add_sub_atp incubate2 Incubate at RT (e.g., 60 min) add_sub_atp->incubate2 stop_reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent incubate2->stop_reaction incubate3 Incubate at RT (e.g., 40 min) stop_reaction->incubate3 detect_signal Convert ADP to ATP & Detect: Add Kinase Detection Reagent incubate3->detect_signal incubate4 Incubate at RT (e.g., 30 min) detect_signal->incubate4 readout Read Luminescence incubate4->readout

Figure 2. Workflow for an In Vitro Kinase Inhibition Assay.

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of the CLK1/2-IN-1 stock solution. To avoid precipitation and maintain a consistent solvent environment, first create an intermediate dilution of the stock in the kinase reaction buffer. Then, perform subsequent serial dilutions in reaction buffer containing the same final percentage of DMSO[11]. The final concentration of DMSO in the assay should typically not exceed 1%[10][12].

  • Assay Plate Setup:

    • To "Test Inhibitor" wells, add 1-5 µL of the serially diluted CLK1/2-IN-1.

    • To "Vehicle Control" (100% activity) wells, add the same volume of reaction buffer with the corresponding DMSO concentration.

    • To "No Enzyme" (background) wells, add the vehicle control.

  • Enzyme Addition: Add the diluted CLK1 or CLK2 enzyme to all wells except the "No Enzyme" wells. The optimal enzyme concentration should be determined empirically to be in the linear range of the assay[13].

  • Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation: Add the substrate/ATP mixture to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. This time should be within the initial velocity region of the enzymatic reaction[13].

  • Signal Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control after subtracting the background signal. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: General Protocol for a Cell-Based Assay

This protocol outlines the treatment of cultured cancer cells to assess the phenotypic effects of CLK1/2-IN-1, such as inhibition of proliferation.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468, CAL51)[5][6]

  • Complete cell culture medium

  • CLK1/2-IN-1 stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of CLK1/2-IN-1 in complete cell culture medium from your DMSO stock. Crucially, ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (typically ≤ 0.5%) [14].

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of CLK1/2-IN-1 or the vehicle control (medium with DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assessing Viability:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

    • Measure the luminescent or fluorescent signal using a plate reader.

  • Data Analysis: Normalize the signal from treated wells to the vehicle control wells to determine the percent viability. Plot the percent viability versus the log of the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Troubleshooting

IssuePotential CauseSuggested Solution
Compound Precipitation Poor solubility in aqueous assay buffer; high final DMSO concentration in initial dilution step.Prepare stock in 100% anhydrous DMSO. When making working solutions, perform serial dilutions in assay buffer already containing the final, low percentage of DMSO. Avoid large dilution factors directly into buffer[8]. Sonication can help redissolve minor precipitates.
Low or No Kinase Activity Inactive enzyme; incorrect buffer composition; suboptimal ATP concentration.Verify enzyme activity with a positive control substrate. Ensure buffer pH and salt concentrations are optimal. Titrate ATP concentration; for IC50 determination, it is often set near the Km value.
High Variability in Results Inaccurate pipetting; inconsistent incubation times; edge effects on assay plates.Use calibrated pipettes and practice consistent technique. Ensure all wells are incubated for the same duration. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
IC50 Value Differs from Literature Different assay conditions (enzyme/substrate concentration, ATP level, buffer).IC50 values are highly dependent on assay conditions[13]. Ensure your ATP concentration is similar to that used in the reference literature. Report your specific assay conditions alongside your results for transparency.

References

  • Ambrose, C., et al. (2018). Synthetic Lethal Strategy Identifies a Potent and Selective TTK and CLK1/2 Inhibitor for Treatment of Triple-Negative Breast Cancer with a Compromised G1–S Checkpoint. Molecular Cancer Therapeutics, 17(8), 1727–38. [Link]

  • Stefansson, S. (2013). How to dissolve small inhibitor molecules for binding assay? ResearchGate. [Link]

  • Yasgar, A., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Chemi-Verse™ CLK1 Kinase Assay Kit. BPS Bioscience. [Link]

  • Assay Protocol for Chemi-Verse™ CLK1 Kinase Assay Kit. BPS Bioscience. [Link]

  • Jöst, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8794. [Link]

  • Araki, S., et al. (2015). Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing. PLoS ONE, 10(1), e0116929. [Link]

  • Bibian, M., et al. (2019). SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4. Bioorganic & Medicinal Chemistry, 27(19), 115024. [Link]

  • Dual specificity protein kinase CLK1 - Homo sapiens (Human). UniProt. [Link]

  • What are CLK inhibitors and how do they work? Patsnap Synapse. [Link]

  • Shapiro, A. B. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Bibian, M., et al. (2012). Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Walter, K., et al. (2020). Molecular structures of cdc2-like kinases in complex with a new inhibitor chemotype. PLoS ONE, 15(1), e0226794. [Link]

Sources

Determining the Potency of CLK1/2-IN-1: A Comprehensive Guide to IC50 Determination in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Cdc2-like Kinases (CLKs) and the Pursuit of Potent Inhibitors

Cdc2-like kinases (CLKs) are a family of dual-specificity protein kinases that play a pivotal role in the regulation of pre-mRNA splicing, a fundamental process for generating protein diversity in eukaryotes.[1][2][3] These kinases phosphorylate serine/arginine-rich (SR) proteins, which are key components of the spliceosome.[1][4][5] The four isoforms, CLK1, CLK2, CLK3, and CLK4, are integral to cellular processes such as cell cycle progression and development.[4][6][7] Dysregulation of CLK activity has been implicated in a variety of diseases, including cancer and neurodegenerative disorders like Alzheimer's disease, making them attractive therapeutic targets.[1][2][4]

The development of small molecule inhibitors targeting CLKs is a promising avenue for therapeutic intervention. CLK1/2-IN-1 represents a novel investigational compound designed to inhibit the activity of CLK1 and CLK2. To characterize the efficacy of such inhibitors, a precise and reproducible method for determining their half-maximal inhibitory concentration (IC50) is essential. The IC50 value is a quantitative measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[8] This application note provides a detailed, step-by-step protocol for determining the IC50 values of CLK1/2-IN-1 against human recombinant CLK1 and CLK2 using a luminescence-based kinase activity assay.

Assay Principle: The ADP-Glo™ Kinase Assay

The protocol described herein utilizes the ADP-Glo™ Kinase Assay, a robust and sensitive method for measuring kinase activity.[9][10][11][12] This assay quantifies the amount of ADP produced during the kinase reaction. The principle involves two key steps:

  • Kinase Reaction & ATP Depletion: The CLK enzyme phosphorylates a suitable substrate in the presence of ATP and the inhibitor (CLK1/2-IN-1). After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining unconsumed ATP.

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the newly formed ADP back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a luminescent signal, which is directly proportional to the initial kinase activity.[9][13]

The inhibition of kinase activity by CLK1/2-IN-1 will result in a decrease in ADP production and, consequently, a lower luminescent signal.

Visualizing the Workflow: From Kinase Reaction to Data Analysis

workflow cluster_prep I. Reagent Preparation cluster_assay II. Assay Execution cluster_detection III. Signal Detection cluster_analysis IV. Data Analysis prep_buffer Prepare Kinase Buffer prep_enzyme Dilute CLK1/CLK2 Enzyme prep_buffer->prep_enzyme prep_substrate Prepare Substrate/ATP Mix add_substrate_atp Initiate Reaction with Substrate/ATP Mix prep_substrate->add_substrate_atp prep_inhibitor Create Serial Dilutions of CLK1/2-IN-1 add_inhibitor Add CLK1/2-IN-1 to Plate prep_inhibitor->add_inhibitor add_enzyme Add Diluted Enzyme add_inhibitor->add_enzyme add_enzyme->add_substrate_atp incubate_reaction Incubate at 30°C add_substrate_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate at RT add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence normalize_data Normalize Data to Controls read_luminescence->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calculate_ic50 Calculate IC50 Value plot_curve->calculate_ic50

Figure 1. Experimental workflow for IC50 determination.

Materials and Reagents

ReagentSupplierCatalog Number
Recombinant Human CLK1BPS Bioscience40150
Recombinant Human CLK2BPS Bioscience40151
ADP-Glo™ Kinase AssayPromegaV9101
Myelin Basic Protein (MBP)BPS Bioscience40180
ATP, 10 mMPromegaV9151
Dithiothreitol (DTT), 1 MSigma-AldrichD9779
Kinase Assay BufferBPS Bioscience79316
CLK1/2-IN-1Provided by researcherN/A
DMSO, ACS GradeSigma-AldrichD8418
White, Opaque 384-well platesCorning3570
Microplate LuminometerBMG LABTECHPHERAstar FSX

Detailed Experimental Protocol

I. Reagent Preparation
  • 1x Kinase Assay Buffer: Prepare the required volume of 1x Kinase Assay Buffer by diluting the 5x stock with sterile distilled water. If desired, supplement the 1x buffer with DTT to a final concentration of 1 mM.[14]

  • CLK1/2-IN-1 Serial Dilutions:

    • Prepare a 10 mM stock solution of CLK1/2-IN-1 in 100% DMSO.

    • Perform a serial dilution of the inhibitor in 100% DMSO to create a concentration range that will span the expected IC50 value. A 10-point, 3-fold serial dilution is recommended as a starting point (e.g., 100 µM to 5 nM).

    • The final DMSO concentration in the assay should not exceed 1%.[14][15]

  • Enzyme Dilution:

    • On the day of the experiment, thaw the CLK1 and CLK2 enzymes on ice.

    • Dilute the enzymes to the desired working concentration in 1x Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal within the linear range of the assay.[16][17]

  • Substrate/ATP Master Mix:

    • Prepare a master mix containing Myelin Basic Protein (MBP) and ATP in 1x Kinase Assay Buffer.

    • The final concentration of ATP in the assay should be close to its Km value for the respective kinase to accurately determine the potency of ATP-competitive inhibitors.[18] The final concentration of MBP will need to be optimized for each kinase.

II. Assay Procedure (384-well format)
  • Dispense Inhibitor: Add 1 µL of the serially diluted CLK1/2-IN-1 or DMSO (for positive and negative controls) to the wells of a white, opaque 384-well plate.

  • Add Enzyme: Add 2 µL of the diluted CLK1 or CLK2 enzyme to the wells containing the inhibitor. For the "no enzyme" negative control wells, add 2 µL of 1x Kinase Assay Buffer.

  • Initiate Kinase Reaction: Add 2 µL of the Substrate/ATP Master Mix to all wells to start the kinase reaction.

  • Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.[14][17]

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[16][17]

  • Convert ADP to ATP and Generate Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.[16][17]

  • Read Luminescence: Measure the luminescence signal using a microplate luminometer with an integration time of 0.5-1 second per well.

Data Analysis and IC50 Determination

  • Data Normalization:

    • Positive Control (Maximal Activity): Wells containing enzyme, substrate, ATP, and DMSO (no inhibitor).

    • Negative Control (No Activity): Wells containing substrate, ATP, and DMSO, but no enzyme.

    • Subtract the average luminescence of the negative control from all other data points.

    • Normalize the data by expressing the inhibitor-treated values as a percentage of the positive control (100% activity).

  • Dose-Response Curve and IC50 Calculation:

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[19]

    • The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[8][20]

Example Data Presentation
CLK1/2-IN-1 (nM)log[Inhibitor]% Inhibition (CLK1)% Inhibition (CLK2)
100004.0098.599.1
33333.5295.296.8
11113.0589.791.3
3702.5775.480.1
1232.0952.158.6
411.6128.935.2
13.71.1415.318.9
4.60.668.19.7
1.50.184.25.1
0-00
IC50 (nM) 115.2 98.7

Trustworthiness: Ensuring a Self-Validating System

To ensure the reliability and reproducibility of the IC50 determination, several quality control measures should be implemented:

  • Z'-Factor Calculation: The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[21][22] It provides a measure of the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[23] It is calculated using the following formula:

    Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

    Where:

    • σ_p = standard deviation of the positive control

    • σ_n = standard deviation of the negative control

    • μ_p = mean of the positive control

    • μ_n = mean of the negative control

  • Replicates: All experimental points, including controls, should be run in at least duplicate, and preferably triplicate, to assess variability.

  • ATP Concentration: As CLK1/2-IN-1 is likely an ATP-competitive inhibitor, the determined IC50 value will be dependent on the ATP concentration used in the assay.[18][24] It is crucial to state the ATP concentration when reporting IC50 values. Performing the assay at the Km of ATP for each kinase provides a standardized condition for comparing inhibitor potencies.[18]

Expertise & Experience: Troubleshooting and Considerations

  • Low Signal-to-Background Ratio: If the signal from the positive control is weak, consider increasing the enzyme concentration or the incubation time for the kinase reaction. Ensure that all reagents are properly thawed and mixed.

  • High Variability between Replicates: This can be due to pipetting errors, especially with small volumes. Use calibrated pipettes and ensure proper mixing in the wells. Edge effects in the plate can also contribute to variability; consider avoiding the outer wells if this is a persistent issue.

  • Incomplete Dose-Response Curve: If the inhibitor does not reach 100% inhibition at the highest concentration, the stock solution may be at a lower concentration than expected, or the inhibitor may not be potent enough. Conversely, if the inhibition is already high at the lowest concentration, the dilution series needs to be extended to lower concentrations.

  • Inhibitor Solubility: Poor solubility of the test compound can lead to inaccurate results. Visually inspect the inhibitor stock and dilutions for any precipitation. The final DMSO concentration should be kept as low as possible while maintaining inhibitor solubility.

Visualizing the Kinase Inhibition Pathway

pathway cluster_kinase Kinase Reaction cluster_inhibition Inhibition CLK CLK1 / CLK2 Product Phosphorylated Substrate + ADP CLK->Product Phosphorylation ATP ATP ATP->CLK Binds to active site Substrate Substrate (MBP) Substrate->CLK Inhibitor CLK1/2-IN-1 Inhibitor->CLK Competitive Binding

Figure 2. Mechanism of competitive kinase inhibition.

Conclusion

This application note provides a comprehensive and robust protocol for determining the IC50 values of the novel inhibitor CLK1/2-IN-1 against CLK1 and CLK2 kinases. By following these detailed steps and incorporating the principles of assay validation, researchers can confidently and accurately assess the potency of this and other kinase inhibitors, a critical step in the drug discovery and development process.

References

Sources

Application Note: Western Blot Analysis of p-SRSF Proteins Using CLK1/2-IN-1

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

CLK1/2-IN-1 is a potent, selective small-molecule inhibitor of CDC-like kinases (CLKs) , specifically CLK1 and CLK2.[1] These kinases are master regulators of alternative splicing, a process governed largely by Serine/Arginine-rich Splicing Factors (SRSFs) .

Under physiological conditions, CLKs phosphorylate the RS (Arginine/Serine-rich) domain of SRSF proteins.[2][3][4] This phosphorylation is critical for the mobilization of SRSFs from nuclear speckles to the nucleoplasm, where they participate in spliceosome assembly. Inhibition of CLKs by CLK1/2-IN-1 leads to the rapid hypophosphorylation of SRSF proteins.

This application note details the protocol for validating CLK1/2-IN-1 target engagement using Western Blotting. Unlike standard blots, this assay relies on detecting a loss of signal using the phospho-specific monoclonal antibody clone 1H4 , or observing electrophoretic mobility shifts of total SRSF proteins due to charge changes.

Mechanism of Action (Visualized)

The following diagram illustrates the signaling cascade and the specific intervention point of CLK1/2-IN-1.

CLK_Pathway CLK CLK1/2 Kinase (Active) SRSF_P p-SRSF (Phosphorylated) [Nucleoplasm/Spliceosome] CLK->SRSF_P Phosphorylation ATP ATP ATP->SRSF_P Phosphorylation SRSF_Un SRSF (Unphosphorylated) [Nuclear Speckles] SRSF_Un->SRSF_P Phosphorylation Splicing Alternative Splicing (Exon Inclusion) SRSF_P->Splicing Regulation Inhibitor CLK1/2-IN-1 Inhibitor->CLK Inhibition (IC50 < 20nM)

Figure 1: Mechanism of CLK1/2 inhibition. CLK1/2-IN-1 prevents the phosphorylation of SRSF proteins, sequestering them in nuclear speckles and altering splicing outcomes.[1]

Experimental Design & Controls

To validate CLK1/2 inhibition scientifically, the experiment must compare the phosphorylation state of SRSF proteins (using mAb 1H4) against total protein levels.

Control Strategy
GroupTreatmentPurposeExpected Outcome (mAb 1H4)
Negative Control DMSO (Vehicle)Baseline phosphorylationStrong "ladder" of bands (20–75 kDa)
Experimental CLK1/2-IN-1 (1–10 µM)Test inhibitionLoss of signal (Dose-dependent)
Positive Control TG003 (10 µM)Validated CLK inhibitorLoss of signal (Reference standard)
Loading Control GAPDH /

-Actin
NormalizationEqual intensity across lanes

Detailed Protocol

Phase A: Reagent Preparation
  • CLK1/2-IN-1 Stock: Dissolve in 100% DMSO to create a 10 mM stock. Store at -80°C. Avoid repeated freeze-thaw cycles.

  • Lysis Buffer (Critical): Standard RIPA buffer is insufficient without aggressive phosphatase inhibition.

    • Base: RIPA Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Na-Deoxycholate, 0.1% SDS).

    • Additives (Freshly added):

      • Protease Inhibitor Cocktail (1x)

      • Phosphatase Inhibitor Cocktail 2 & 3 (Sigma) OR:

      • Sodium Fluoride (NaF): 10 mM final

      • Sodium Orthovanadate (Na

        
        VO
        
        
        
        ): 1 mM final (Activated)
      • 
        -Glycerophosphate: 20 mM final
        
Phase B: Cell Treatment & Lysis
  • Seed Cells: Plate cells (e.g., HCT116, HeLa) to reach 70-80% confluency on the day of treatment.

  • Treatment: Treat cells with CLK1/2-IN-1 (e.g., 0.1, 1.0, 10 µM) for 2 to 6 hours .

    • Note: Phosphorylation changes occur rapidly. Long treatments (>24h) may induce apoptosis or total protein degradation, confounding results.

  • Harvest:

    • Place plates on ice. Wash 2x with ice-cold PBS.

    • Add ice-cold Modified Lysis Buffer (150 µL per 6-well).

    • Scrape and collect lysate into pre-cooled microfuge tubes.

  • Clarification: Incubate on ice for 15 min, vortexing occasionally. Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

Phase C: Western Blotting Workflow

The visualization below outlines the critical decision points in the blotting workflow.

WB_Workflow cluster_Ab Antibody Incubation Sample Clarified Lysate PAGE SDS-PAGE (10% or 12% Gel) Sample->PAGE Transfer Transfer to PVDF (0.45 µm) PAGE->Transfer Block Blocking (5% BSA in TBST) Transfer->Block Ab_P Primary: mAb 1H4 (Detects p-SRSF) Block->Ab_P Blot 1 Ab_T Primary: Anti-SRSF1 (Detects Total Protein) Block->Ab_T Blot 2 Detect ECL Detection Ab_P->Detect Ab_T->Detect

Figure 2: Dual-blotting workflow. Parallel blots or stripping/re-probing is required to distinguish dephosphorylation from degradation.

Step-by-Step:

  • Electrophoresis: Load 20–30 µg of protein per lane. Run on a 10% or 12% SDS-PAGE gel.

    • Expert Insight: Dephosphorylated SR proteins often migrate faster (lower apparent MW) than phosphorylated forms. Watch for "down-shifting" bands in the Total SRSF1 blot.

  • Transfer: Wet transfer to PVDF membrane (methanol activated) is recommended for sharper bands.

  • Blocking: Block with 5% BSA in TBS-T for 1 hour at RT.

    • Warning: Do not use non-fat dry milk. Milk contains casein (a phosphoprotein) which can interfere with phospho-specific antibodies and increase background.

  • Primary Antibody Incubation (Overnight, 4°C):

    • Target 1 (Phospho): Anti-SR Proteins, Clone 1H4 (Millipore MABE50).[5][6] Dilution 1:1000 in 5% BSA/TBS-T.

    • Target 2 (Total): Anti-SRSF1 (SF2/ASF) (e.g., Santa Cruz sc-33652). Dilution 1:1000.

  • Washing: Wash 3x 10 min with TBS-T.

  • Secondary Antibody: HRP-conjugated anti-Mouse (for 1H4) or anti-Rabbit (for Total). Incubate 1h at RT in 5% BSA/TBS-T.

  • Detection: Use a high-sensitivity ECL substrate (e.g., Pierce SuperSignal West Dura).

Data Analysis & Interpretation

Successful inhibition of CLK1/2 by CLK1/2-IN-1 will produce a distinct "hypophosphorylation signature."

ObservationInterpretation
mAb 1H4 Signal Decrease: Significant reduction in band intensity across the ladder (SRSF1, SRSF2, SRSF5). This confirms CLK inhibition.[7]
Total SRSF1 Signal Shift: The band may migrate slightly lower (faster) due to loss of phosphate groups. Total intensity should remain stable (unless degradation occurs).
Nuclear Speckles (IF) Optional Validation: If performed, SRSF proteins will accumulate in enlarged nuclear speckles (mega-speckles).

Troubleshooting:

  • Weak Signal (1H4): Ensure phosphatase inhibitors were fresh. Phosphates are lost rapidly during warm lysis.

  • High Background: Switch from Milk to BSA for blocking.[6] Increase Tween-20 to 0.1% in wash buffers.

  • No Shift Observed: The treatment time may be too short (<1h) or the concentration too low. CLK inhibition usually requires 1–10 µM for robust WB changes.

References

  • Araki, S., et al. (2015).

  • Fedorov, O., et al. (2011).

  • Merck Millipore.
  • Structural Genomics Consortium (SGC). SGC-CLK-1 Chemical Probe.[1]

Sources

Preparation of CLK1/2-IN-1 stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation, Handling, and Storage of CLK1/2-IN-1 Stock Solutions

Abstract

This guide provides a standardized protocol for the preparation of CLK1/2-IN-1 , a potent and selective inhibitor of CDC-like kinases 1 and 2 (CLK1/2). These kinases play a critical role in regulating alternative splicing by phosphorylating serine/arginine-rich (SR) proteins.[1] Improper solubilization or storage of this hydrophobic inhibitor can lead to compound precipitation, inconsistent IC₅₀ values, and experimental variability. This document outlines the physicochemical properties, step-by-step solubilization in anhydrous DMSO, storage best practices, and aqueous dilution strategies to ensure maximum biological activity.

Physicochemical Identity & Properties

Before handling, verify the compound identity against the Certificate of Analysis (CoA) provided by your vendor.

PropertyData
Compound Name CLK1/2-IN-1
CAS Number 1005784-23-5
Molecular Formula C₂₁H₂₀F₃N₇O
Molecular Weight 443.43 g/mol
Target CLK1, CLK2
Solubility (DMSO) ≥ 10 mM (Soluble)
Solubility (Water) Insoluble (Requires organic co-solvent)
Appearance Solid powder (typically off-white to pale yellow)

Materials & Equipment

  • Compound: CLK1/2-IN-1 (Solid).

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous grade (≥99.9%, water content <0.005%).

    • Critical Note: Standard laboratory-grade DMSO is hygroscopic. Absorbed water can cause hydrolysis or precipitation of the inhibitor over time. Use a fresh bottle or one stored over molecular sieves.

  • Vessels: Amber glass vials or polypropylene (PP) tubes (DMSO-compatible). Avoid polystyrene (PS).

  • Equipment: Vortex mixer, Ultrasonic water bath (optional but recommended), Analytical balance.

Protocol: Stock Solution Preparation

Calculation Strategy

Always prepare stock solutions at concentrations 1000× or 500× higher than the final working concentration to minimize the final DMSO percentage in cell culture (target <0.1%).

Formula:



Quick Reference Table (Based on MW = 443.43 g/mol ):

Target Conc.[2][3][4][5][6][7][8][9]Mass of CLK1/2-IN-1Volume of DMSO Required
10 mM 1 mg225.5 µL
10 mM 5 mg1127.6 µL (1.13 mL)
50 mM 1 mg45.1 µL
50 mM 5 mg225.5 µL
Solubilization Workflow
  • Equilibrate: Allow the vial of CLK1/2-IN-1 to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weigh: Aseptically weigh the desired amount of powder into a sterile amber glass vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO.

  • Dissolve:

    • Vortex vigorously for 30 seconds.

    • Inspection: Hold the vial up to a light source. The solution must be perfectly clear. If particulates are visible (Tyndall effect), proceed to sonication.

    • Sonication:[9][10] Place the vial in an ultrasonic bath (room temperature) for 1–5 minutes.

  • Aliquot: Do not store the bulk stock. Dispense into single-use aliquots (e.g., 20–50 µL) in cryovials.

Storage & Stability

  • Short Term (Days): -20°C.[3][4][11]

  • Long Term (>1 Month): -80°C.[3][4]

  • Freeze-Thaw: Avoid repeated cycles.[11] Each thaw introduces moisture condensation.

  • Visual Check: Upon thawing, if a precipitate is observed, warm the vial to 37°C for 2–3 minutes and vortex. If precipitate persists, discard the aliquot.

Protocol: Aqueous Dilution (The "Intermediate Step")

Directly adding high-concentration DMSO stock to cell culture media often causes "shock precipitation" due to the rapid change in polarity. Use an intermediate dilution step.

Goal: Prepare a 10 µM treatment in 10 mL media (Final DMSO = 0.1%).

  • Stock: Thaw 10 mM DMSO stock.

  • Intermediate Dilution (100×):

    • Add 10 µL of 10 mM Stock into 990 µL of Serum-Free Media or PBS.

    • Mix immediately by rapid pipetting.

    • Result: 100 µM solution (1% DMSO). Check for clarity.

  • Final Dilution (1×):

    • Add 1 mL of the Intermediate Solution to 9 mL of Complete Media (containing serum).

    • Result: 10 µM final concentration (0.1% DMSO).

Visualization of Workflows

Diagram 1: Stock Preparation & Storage Workflow

StockPrep Start Solid CLK1/2-IN-1 (CAS: 1005784-23-5) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh Powder Equilibrate->Weigh Calc Calculate DMSO Vol (Target: 10-50 mM) Weigh->Calc Input Mass Dissolve Add Anhydrous DMSO & Vortex Calc->Dissolve QC Visual QC (Clear Solution?) Dissolve->QC Sonicate Sonication (If particulates persist) Sonicate->QC QC->Sonicate No Aliquot Aliquot (Single-use vols) QC->Aliquot Yes Store Store at -80°C (Dark) Aliquot->Store

Caption: Step-by-step workflow for preparing stable CLK1/2-IN-1 stock solutions, emphasizing moisture control and quality checks.

Diagram 2: Biological Mechanism of Action

Mechanism Inhibitor CLK1/2-IN-1 Kinase CLK1 / CLK2 (Kinases) Inhibitor->Kinase Inhibits Substrate SR Proteins (e.g., SRSF1) Kinase->Substrate Phosphorylates Phospho Phosphorylation (Serine/Arginine Rich Domain) Substrate->Phospho Activation Speckles Nuclear Speckles (Storage Sites) Phospho->Speckles Mobilization from Splicing Alternative Splicing (Exon Inclusion/Skipping) Speckles->Splicing Regulates Outcome Altered mRNA Isoforms (Cell Growth Inhibition) Splicing->Outcome

Caption: Mechanism of Action. CLK1/2-IN-1 inhibits the phosphorylation of SR proteins, altering spliceosome assembly and mRNA isoform production.

References

  • Araki, S., et al. (2015). "Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing."[12] PLoS ONE, 10(1): e0116929.

  • MedChemExpress. "CLK1/2-IN-1 Product Datasheet & Solubility Data."

  • Fedorov, O., et al. (2011). "Specific CLK Inhibitors from a Novel Chemical Series Reveal a Common Role for CLK Proteins in Regulating Splicing." Chemistry & Biology, 18(1), 67-76.

  • Sigma-Aldrich. "Handling and Solubility of Small Molecules in DMSO."

  • MolCore. "CLK1/2-IN-1 Chemical Properties and Molecular Weight."

Sources

Application Notes & Protocols: Time-Course Analysis of CLK1/2-IN-1 Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Temporal Dynamics of Splicing Regulation

The Cdc2-like kinases (CLKs) are a family of dual-specificity kinases that phosphorylate serine/threonine and tyrosine residues, playing a pivotal role in the regulation of pre-mRNA splicing.[1][2][3] The four isoforms, CLK1, CLK2, CLK3, and CLK4, are central to the control of gene expression by phosphorylating serine/arginine-rich (SR) proteins.[4][5] This phosphorylation event is a molecular switch that governs the localization and activity of SR proteins, releasing them from nuclear storage sites (nuclear speckles) to participate in spliceosome assembly and alternative splicing decisions.[1][6] Given that dysregulation of alternative splicing is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, the CLKs have emerged as compelling therapeutic targets.[4][5][7]

CLK1/2-IN-1 is a representative potent and selective small-molecule inhibitor designed to target the catalytic activity of CLK1 and CLK2. While the "-IN-1" designation is used here as a placeholder for a class of such inhibitors, compounds like CLK1/2-IN-3 have demonstrated IC₅₀ values in the low nanomolar range.[8] These inhibitors typically function by competing with ATP for binding in the kinase domain, thereby preventing the phosphorylation of downstream substrates.[5][9]

The cellular response to kinase inhibition is a dynamic process, not a static event. The immediate effect of inhibiting CLK1/2 is a decrease in SR protein phosphorylation. However, the downstream consequences—changes in alternative splicing patterns, altered mRNA transcripts, subsequent changes in protein expression, and eventual phenotypic outcomes like apoptosis or growth arrest—unfold over minutes, hours, and days.[10][11] A single-endpoint assay fails to capture this critical temporal information. Time-course experiments are therefore indispensable for building a mechanistic understanding of CLK1/2-IN-1's activity, differentiating primary molecular effects from secondary cellular responses, and identifying optimal treatment windows for therapeutic efficacy.

This guide provides a comprehensive framework for designing and executing time-course experiments to characterize the cellular effects of CLK1/2-IN-1, from initial target engagement to downstream functional outcomes.

Core Concepts in Experimental Design

Causality and the Importance of Temporal Resolution

The fundamental goal of a time-course experiment is to establish a logical chain of molecular events. By collecting samples at multiple intervals after inhibitor addition, researchers can map the sequence of pathway perturbations.

  • Early Time Points (0-4 hours): These are critical for observing direct, immediate effects of the inhibitor on its target. This window is ideal for assessing the phosphorylation status of direct CLK1/2 substrates, such as SR proteins.[12] Changes observed here are most likely to be a direct consequence of target inhibition.

  • Intermediate Time Points (4-16 hours): This timeframe typically allows for the detection of changes in gene expression resulting from altered splicing. Changes in the abundance of specific mRNA splice variants are expected to become apparent.[13]

  • Late Time Points (16-48+ hours): These later stages are suited for measuring changes in total protein levels (resulting from altered mRNA), and observing ultimate phenotypic outcomes like cell cycle arrest, reduced proliferation, or apoptosis.[10]

Foundational Parameters: Cell Line and Inhibitor Concentration

Cell Line Selection: The choice of cell line is critical. A suitable model should have demonstrable expression of CLK1 and CLK2 and rely on their activity for processes like proliferation. Breast cancer cell lines, for instance, have been shown to be sensitive to CLK2 downregulation.[7][14] Before commencing, it is advisable to confirm CLK1 and CLK2 expression via Western blot or qPCR.

Determining the Optimal Inhibitor Concentration (IC₅₀): Treating cells with an excessive concentration of the inhibitor can induce off-target effects and acute toxicity, confounding data interpretation.[15] Conversely, a concentration that is too low will not yield a measurable effect. Therefore, it is essential to first perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC₅₀) for a relevant phenotype, such as cell viability. A 72-hour cell viability assay (e.g., using CellTiter-Glo® or MTT) is a standard starting point. For subsequent mechanistic studies, using concentrations around the IC₅₀ (e.g., 1x, 2x, and 5x IC₅₀) is a common practice.

The Self-Validating Experiment: Essential Controls

To ensure data integrity, every time-course experiment must include a set of robust controls:

  • Vehicle Control (e.g., DMSO): Since most kinase inhibitors are dissolved in DMSO, a parallel culture treated with the same final concentration of DMSO is mandatory for every time point. This control accounts for any effects of the solvent on the cells.[16]

  • Time Zero (T₀) Control: A sample of untreated cells harvested at the moment the inhibitor is added (0h). This provides the baseline state of all measured parameters.

  • Downstream Assay Controls: Each specific analysis (Western blot, qPCR, IF) requires its own set of controls, which are detailed in the respective protocols.

Visualization of Key Processes

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_harvest Phase 3: Time-Course Harvesting cluster_analysis Phase 4: Downstream Analysis seed Seed Cells in Multi-Well Plates culture Culture to Optimal Confluency (~70-80%) seed->culture prep_inhib Prepare CLK1/2-IN-1 & Vehicle (DMSO) treat Add Inhibitor or Vehicle to Cells prep_inhib->treat t1 Harvest T1 (e.g., 1h) treat->t1 Incubate and Collect Samples at Each Time Point t2 Harvest T2 (e.g., 4h) treat->t2 Incubate and Collect Samples at Each Time Point t3 Harvest T3 (e.g., 12h) treat->t3 Incubate and Collect Samples at Each Time Point t4 Harvest T4 (e.g., 24h) treat->t4 Incubate and Collect Samples at Each Time Point wb Western Blot (p-SR, Total SR) t1->wb Process Samples for Specific Assays qpcr qPCR (Splice Variants) t1->qpcr Process Samples for Specific Assays if_stain Immunofluorescence (SR Protein Localization) t1->if_stain Process Samples for Specific Assays t2->wb Process Samples for Specific Assays t2->qpcr Process Samples for Specific Assays t2->if_stain Process Samples for Specific Assays t3->wb Process Samples for Specific Assays t3->qpcr Process Samples for Specific Assays t3->if_stain Process Samples for Specific Assays t4->wb Process Samples for Specific Assays t4->qpcr Process Samples for Specific Assays t4->if_stain Process Samples for Specific Assays G cluster_nucleus Cell Nucleus CLK Active CLK1/2 SR_active Phosphorylated SR Protein (p-SR, Active) CLK->SR_active Phosphorylates ATP ATP ATP->CLK provides PO₄³⁻ SR_inactive SR Protein (in Nuclear Speckle) SR_inactive->CLK Substrate Spliceosome Spliceosome Assembly SR_active->Spliceosome Promotes Splicing pre-mRNA Splicing Spliceosome->Splicing Inhibitor CLK1/2-IN-1 Inhibitor->CLK Binds & Inhibits

Caption: Inhibition of SR protein phosphorylation by CLK1/2-IN-1.

Experimental Protocols

Materials & Reagents
Reagent/MaterialRecommended Source/Specifications
CLK1/2-IN-1MedChemExpress or similar
Cell Culture MediumAs required for the chosen cell line
Fetal Bovine Serum (FBS)High-quality, heat-inactivated
Penicillin-StreptomycinStandard concentration
DMSOCell culture grade, sterile
PBSpH 7.4, sterile
Lysis Buffer (RIPA or similar)Containing protease and phosphatase inhibitors
Protease Inhibitor Cocktaile.g., Sigma-Aldrich, P8340
Phosphatase Inhibitor Cocktaile.g., Sigma-Aldrich, P5726
BCA Protein Assay KitThermo Fisher Scientific
Laemmli Sample Buffer (4x)Bio-Rad
Primary Antibodiesp-SR (e.g., anti-p-SRSF1), Total SR, GAPDH, Beta-Actin
Secondary AntibodiesHRP-conjugated anti-rabbit/mouse IgG
ECL Western Blotting SubstrateHigh-sensitivity
RNA Extraction KitQiagen RNeasy or similar
cDNA Synthesis KitHigh-capacity reverse transcription kit
SYBR Green qPCR Master MixApplied Biosystems or similar
Formaldehyde16% solution, methanol-free
Triton™ X-100For permeabilization
Bovine Serum Albumin (BSA)For blocking
DAPIFor nuclear counterstaining
Glass CoverslipsSterile, for immunofluorescence
Protocol 1: Cell Treatment and Time-Point Harvesting
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for WB/qPCR, coverslips in 12-well plates for IF). Plate enough vessels to account for all time points, treatments (inhibitor and vehicle), and replicates. Allow cells to adhere and grow to 70-80% confluency.

  • Inhibitor Preparation: Prepare a concentrated stock solution of CLK1/2-IN-1 (e.g., 10 mM) in DMSO.

  • Treatment: On the day of the experiment, dilute the CLK1/2-IN-1 stock solution in fresh culture medium to the final desired concentration(s). Prepare a vehicle control with an equivalent percentage of DMSO.

  • Initiate Time Course: Aspirate the old medium from the cells and replace it with the inhibitor- or vehicle-containing medium. This marks T₀ .

  • Harvesting: At each designated time point (e.g., 0, 1, 4, 12, 24 hours), harvest the cells according to the downstream application.

    • For Western Blot: Place the plate on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (containing protease/phosphatase inhibitors) to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and store it at -80°C.

    • For qPCR: Aspirate the medium, wash once with PBS, and add the appropriate lysis buffer from your RNA extraction kit (e.g., Buffer RLT). Process immediately or store at -80°C. It is recommended to process all samples for RNA extraction simultaneously to minimize variability. [17] * For Immunofluorescence: Aspirate the medium and proceed immediately to the fixation step (Protocol 4).

Protocol 2: Western Blot Analysis of SR Protein Phosphorylation

This protocol is optimized for detecting changes in protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) in lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel (e.g., 4-15% gradient gel) and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as its phosphoprotein (casein) content can cause high background. 6. Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-p-SRSF1) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. [18]7. Washing: Wash the membrane three times for 5-10 minutes each in TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Detection: Wash the membrane thoroughly in TBST. Apply an ECL substrate and visualize the signal using a chemiluminescence imaging system.

  • Stripping and Reprobing: To validate the results, the membrane can be stripped of antibodies and re-probed for the total protein (e.g., total SRSF1) and a loading control (e.g., GAPDH) to ensure that changes in the phospho-signal are not due to changes in total protein expression. [19]

Protocol 3: qPCR Analysis of Alternative Splicing
  • RNA Extraction: Isolate total RNA from the harvested cell lysates using a column-based kit, following the manufacturer’s instructions. Include an on-column DNase digestion step to remove genomic DNA contamination.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR Primer Design: Design primers that specifically amplify different splice variants of a target gene. For example, for an exon-skipping event, one primer pair can be designed to amplify the transcript including the exon, and another pair where one primer spans the exon-exon junction of the skipped variant. CLK inhibition has been shown to affect the splicing of S6K and Bcl-2. [10][11]5. qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample and primer pair. A typical 10 µL reaction includes: 5 µL 2x SYBR Green Master Mix, 0.5 µL each of Forward and Reverse Primer (10 µM stock), 1 µL cDNA, and 3 µL nuclease-free water. [20]Include no-template controls (NTCs) for each primer pair. 6. Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). [21]7. Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the amplification of a single, specific product. [20]8. Data Analysis: Calculate the relative expression of each splice variant using the delta-delta Ct (ΔΔCt) method. Normalize the target gene expression to a stable housekeeping gene (e.g., GAPDH, ACTB). For each time point, compare the expression in inhibitor-treated samples to the vehicle-treated control. [17]

Protocol 4: Immunofluorescence of SR Protein Localization

This protocol allows for the visualization of changes in the subcellular localization of proteins. [22][23]

  • Fixation: After harvesting at the desired time point, wash the cells on coverslips once with PBS. Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. [24]2. Washing: Wash three times for 5 minutes each with PBS.

  • Permeabilization: Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes. This step is crucial for allowing antibodies to access nuclear targets. [22]4. Blocking: Wash three times with PBS. Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour at room temperature to reduce nonspecific antibody binding.

  • Primary Antibody Incubation: Incubate the coverslips with the primary antibody (e.g., anti-SRSF1) diluted in the blocking buffer overnight at 4°C in a humidified chamber.

  • Washing: Wash three times for 5 minutes each with PBST.

  • Secondary Antibody Incubation: Incubate with a fluorescently-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature, protected from light. [24]8. Counterstaining: Wash three times with PBST. Incubate with DAPI (1 µg/mL) for 5 minutes to stain the nuclei. [25]9. Mounting: Wash a final three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the samples using a fluorescence or confocal microscope. Capture images using consistent settings for all samples to allow for accurate comparison. Inhibition of CLK1/2 is expected to cause SR proteins to be retained in nuclear speckles, leading to a more punctate and less diffuse nuclear staining pattern.

Data Interpretation & Troubleshooting

AssayExpected Result with CLK1/2-IN-1Potential Troubleshooting
Western Blot Time-dependent decrease in the phosphorylation of SR proteins, with minimal change in total SR protein levels at early time points.No change in phosphorylation: Inhibitor may be inactive, concentration too low, or pathway not active in the cell line. Verify inhibitor activity and target expression. [15]High background: Use BSA for blocking instead of milk; ensure adequate washing.
qPCR Time-dependent change in the ratio of specific splice variants for susceptible genes (e.g., an increase in an exon-skipped isoform).High Cq values: Check RNA quality and quantity. Primer dimers: Optimize primer concentration or redesign primers. Perform melt curve analysis. [20]
Immunofluorescence Alteration in the nuclear localization of SR proteins. A shift from diffuse nucleoplasm staining to a more concentrated, punctate pattern within nuclear speckles.No signal: Confirm primary antibody works for IF; ensure proper fixation and permeabilization. High background: Increase blocking time; optimize antibody concentrations.

References

  • CLK2 - Wikipedia. Wikipedia. [Link]

  • Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. MDPI. [Link]

  • What are CLK2 inhibitors and how do they work? Synapse. [Link]

  • CLK2 is an oncogenic kinase and splicing regulator in breast cancer. MD Anderson Cancer Center. [Link]

  • CLK2 Is an Oncogenic Kinase and Splicing Regulator in Breast Cancer. AACR Journals. [Link]

  • CDC-like kinase 1 (CLK1). Gosset. [Link]

  • Human CDC2-like kinase 1 (CLK1): a novel target for Alzheimer's disease. PubMed. [Link]

  • Cdc2-like kinases: structure, biological function, and therapeutic targets for diseases. PubMed. [Link]

  • Cdc2-like kinases: structure, biological function, and therapeutic targets for diseases. Signal Transduction and Targeted Therapy. [Link]

  • Cyclin-dependent kinase 1 - Wikipedia. Wikipedia. [Link]

  • The Ultimate qPCR Experiment: Producing Publication Quality, Reproducible Data the First Time. Cell Press. [Link]

  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]

  • Immunofluorescence (IF) Protocol. EpigenTek. [Link]

  • Overview of the experimental design. (A) Kinase inhibitors used in the... ResearchGate. [Link]

  • How can I analyse gene expression time course study by qPCR? ResearchGate. [Link]

  • Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals. PMC. [Link]

  • UNIT 4.3 Immunofluorescence Staining. PMC. [Link]

  • Synthetic Lethal Strategy Identifies a Potent and Selective TTK and CLK1/2 Inhibitor for Treatment of Triple-Negative Breast Cancer with a Compromised G 1 –S Checkpoint. AACR Journals. [Link]

  • Dual specificity protein kinase CLK1 - Homo sapiens (Human). UniProt. [Link]

  • Quantitative Real Time PCR Protocol. Stack Lab. [Link]

  • What should be the appropriate time of treatment to a cell line if we we want to check the effect on gene expression? ResearchGate. [Link]

  • Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]

  • Regulation and Substrate Specificity of the SR Protein Kinase Clk/Sty. PMC. [Link]

  • qPCR Quantification Protocol Guide. Illumina. [Link]

  • (PDF) The CLK family kinases, CLK1 and CLK2, phosphorylate and activate the tyrosine phosphatase, PTP-1B. ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • CLK1 - Wikipedia. Wikipedia. [Link]

  • Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing. PMC. [Link]

  • What are CLK inhibitors and how do they work? Patsnap Synapse. [Link]

  • Kinase inhibitor selectivity and design. Chodera lab // MSKCC. [Link]

  • Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Wiley Online Library. [Link]

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Application Note: Deploying CLK1/2-IN-1 in High-Throughput Splicing Screens

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

CLK1/2-IN-1 is a highly potent, selective inhibitor of CDC-like kinases 1 and 2 (CLK1/2) , enzymes critical for regulating the spliceosome via phosphorylation of Serine/Arginine-rich (SR) proteins.[1] Unlike first-generation inhibitors (e.g., TG003), CLK1/2-IN-1 exhibits low-nanomolar potency (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


 nM for CLK1) and superior isoform selectivity.

In High-Throughput Screening (HTS), this compound serves two primary functions:

  • Positive Control: Validates assay dynamic range in phenotypic splicing screens (e.g., exon-skipping reporters).

  • Mechanistic Deconvolution: Distinguishes "true" splicing modulators from non-specific cytotoxic hits during hit-to-lead optimization.[1]

This guide details the preparation, handling, and deployment of CLK1/2-IN-1 in cellular HTS workflows, specifically focusing on splicing reporter assays.

Compound Profile & Mechanism of Action[2]

Chemical Specifications
PropertySpecificationNotes
Chemical Name CLK1/2-IN-14-[2-methyl-4-(2H-tetrazol-5-yl)butan-2-yl]-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzamide
CAS Number 1005784-23-5Verify batch purity >98% by HPLC
Molecular Weight 443.43 g/mol
Solubility DMSO: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

100 mg/mL
Insoluble in water/PBS. Requires organic solvent carrier.[1]
Potency (

)
CLK1: 1.7 nM CLK2: 16–45 nM>100-fold selective over CLK3/4 and DYRK1A
Mechanistic Pathway

CLKs phosphorylate SR proteins (e.g., SRSF1, U1-70K) at nuclear speckles.[1][2] This phosphorylation is the "release signal" that allows SR proteins to migrate to the nucleoplasm and assemble the spliceosome on pre-mRNA.

Inhibition Effect: CLK1/2-IN-1 blocks this phosphorylation, trapping SR proteins in nuclear speckles and forcing the spliceosome to skip weak exons (exon skipping).[1]

G cluster_0 Mechanism of Action CLK CLK1/2 Kinase (Active) SR_Unphos SR Proteins (Unphosphorylated) [Nuclear Speckles] CLK->SR_Unphos Phosphorylation IN1 CLK1/2-IN-1 (Inhibitor) IN1->CLK Blocks ATP Binding (IC50 < 20nM) SR_Phos p-SR Proteins (Phosphorylated) [Nucleoplasm] SR_Unphos->SR_Phos CLK Activity Skipping Splicing Modulation (Exon Skipping) SR_Unphos->Skipping Accumulation due to Inhibition Spliceosome Spliceosome Assembly (Exon Recognition) SR_Phos->Spliceosome Recruitment Splicing Alternative Splicing (Exon Inclusion) Spliceosome->Splicing Normal Function

Figure 1: Mechanism of CLK1/2 inhibition leading to altered splicing patterns.

Protocol: Library Preparation & Handling

Critical Warning: CLK1/2-IN-1 is hydrophobic.[1] Improper handling leads to precipitation in aqueous buffers, causing "false negatives" in HTS.

Stock Solution Preparation (10 mM)
  • Weigh 4.43 mg of CLK1/2-IN-1 powder.

  • Add 1.0 mL of anhydrous DMSO (sequencing grade).

  • Vortex for 30 seconds. If particulates persist, sonicate at 37°C for 5 minutes.

  • Aliquot: Dispense into amber glass vials (50 µL aliquots) to avoid repeated freeze-thaw cycles.

  • Storage: -80°C (stable for 6 months).

Intermediate Dilution (Assay Ready)

Never add 100% DMSO stock directly to cells.[1]

  • Prepare a 100x working solution in culture medium without serum (serum proteins can bind the compound prematurely).[1]

  • Example: To achieve 1 µM final assay concentration:

    • Dilute 10 mM stock 1:100 in DMSO ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
       100 µM.
      
    • Dilute 100 µM 1:100 in PBS/Medium

      
       1 µM (1% DMSO).
      
    • Add to cells (1:10 dilution)

      
       Final: 100 nM (0.1% DMSO).
      

Protocol: HTS Cell-Based Splicing Reporter Assay

This protocol utilizes a Dual-Luciferase Splicing Reporter (e.g., SMN2 or MDM2 minigene).[1] In this system, exon skipping (induced by CLK inhibition) shifts the reading frame, allowing Firefly Luciferase expression.

Assay Parameters
  • Cell Line: HEK293T or HeLa stably transfected with the splicing reporter.

  • Plate Format: 384-well, black-wall/clear-bottom (TC treated).[1]

  • Final Volume: 40 µL per well.

  • Controls:

    • Negative (Min): DMSO (0.1%).[1][3]

    • Positive (Max): CLK1/2-IN-1 (100 nM).[1]

Step-by-Step Workflow
  • Cell Seeding:

    • Harvest reporter cells using Accutase (avoid Trypsin to preserve surface receptors).[1]

    • Dispense 3,000 cells/well in 30 µL of complete medium.

    • Incubate at 37°C/5% CO₂ for 16 hours (overnight attachment).

  • Compound Addition (Acoustic or Pin Transfer):

    • Transfer 100 nL of library compounds (in DMSO).

    • Control Wells: Add 100 nL of CLK1/2-IN-1 stock (10 mM) pre-diluted to ensure final concentration is 100 nM .

    • Note: Ensure final DMSO concentration is <0.5% to avoid non-specific splicing stress.[1]

  • Incubation:

    • Incubate for 18–24 hours .[1] Splicing modulation is a slow phenotypic change; accumulation of the spliced isoform protein takes time.

  • Detection (Luciferase Readout):

    • Add 30 µL of One-Step Luciferase Reagent (lysis + substrate).[1]

    • Shake plate at 1000 rpm for 2 minutes.

    • Incubate in dark for 10 minutes.

    • Read Luminescence (Integration time: 0.5s).

Data Analysis & Quality Control

Calculate the Z-Factor (Z') using the CLK1/2-IN-1 controls to ensure assay robustness.

ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="ng-star-inserted display">



  • ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    : Mean signal of CLK1/2-IN-1 (100 nM).
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    : Mean signal of DMSO.
    
  • Target: Z' > 0.5 is required for HTS validation.[1][4]

HTS Workflow Diagram

HTS_Workflow Library Compound Library (384-well Source) Dispense Acoustic Dispensing (Echo/Pin Tool) Library->Dispense Cells Reporter Cells (Seeded 16h prior) Dispense->Cells Incubation Incubation (18-24h @ 37°C) Cells->Incubation Lysis Lysis & Detection (Luciferase/Fluor) Incubation->Lysis Analysis Hit Selection (>3 SD from DMSO) Lysis->Analysis Control Positive Control: CLK1/2-IN-1 (100 nM) Control->Dispense Ref Std

Figure 2: High-Throughput Screening workflow integrating CLK1/2-IN-1 as the reference standard.[1]

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Signal Window High basal splicing of reporter.[1]Optimize cell density. Ensure CLK1/2-IN-1 is fresh (hydrolysis risk).
High Toxicity CLK inhibition affects cell cycle (G2/M arrest).[1]Reduce incubation time to 12-16h. CLK1/2-IN-1 is toxic >1 µM after 48h.[1]
Precipitation Compound crashed out in media.[1]Do not dilute >1000-fold directly into aqueous buffer.[1] Use an intermediate plate.
Variable Potency Serum binding.[1]CLK inhibitors can bind albumin.[1] Validate IC50 in the specific lot of FBS used.

References

  • Fedorov, O., et al. (2011). "Specific CLK inhibitors from a novel chemotype for regulation of alternative splicing."[5] Chemistry & Biology, 18(1), 67-76.[1] [1]

  • Araki, S., et al. (2015). "Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing."[6] PLOS ONE, 10(1), e0116929.

  • MedChemExpress (MCE). "CLK1/2-IN-1 Product Datasheet & Solubility Data." Catalog No. HY-113825.[1][3]

  • Sako, Y., et al. (2017).[7] "Development of an orally available inhibitor of CLK1 for skipping a mutated dystrophin exon in Duchenne muscular dystrophy."[7] Scientific Reports, 7, 46126.[7] [1]

Sources

Application Note: In Vivo Administration of CLK1/2-IN-1 (CAS 1005784-23-5)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

CLK1/2-IN-1 (also identified in literature as Compound 2 from Araki et al., 2015) is a potent, selective small-molecule inhibitor of CDC-like kinases 1 and 2 (CLK1/2) . Unlike pan-CLK inhibitors, CLK1/2-IN-1 exhibits high selectivity for CLK1 and CLK2 over CLK3/4 and SRPKs, making it a critical chemical probe for dissecting the specific roles of these kinases in alternative splicing regulation, particularly in Myc-driven cancers and viral replication models.

Critical Identity Note: Researchers must verify the chemical identity before use, as nomenclature in kinase inhibitor catalogs can be ambiguous. This guide applies specifically to:

  • CAS Number: 1005784-23-5[1][2]

  • Molecular Weight: ~360–400 Da (varies by salt form)

  • Primary Target: CLK1 (

    
     ~16 nM), CLK2 (
    
    
    
    ~45 nM)
  • Mechanism: ATP-competitive inhibition preventing phosphorylation of Serine/Arginine-rich (SR) proteins (e.g., SRSF1, SRSF2).

Mechanism of Action & Rationale

CLK1/2-IN-1 functions by inhibiting the phosphorylation of SR proteins, which are essential for spliceosome assembly and splice site selection. Inhibition leads to "splicing stress," causing the accumulation of aberrantly spliced isoforms (e.g., RPS6KB1/S6K exon skipping) that often trigger nonsense-mediated decay (NMD) or functional loss of oncogenes.

Pathway Visualization

The following diagram illustrates the downstream effects of CLK1/2 inhibition.[3]

CLK_Pathway CLK CLK1 / CLK2 (Kinase Active) SR_Unphos SR Proteins (Unphosphorylated) CLK->SR_Unphos Phosphorylates Aberrant Aberrant Splicing (Exon Skipping / Intron Retention) CLK->Aberrant Inhibition leads to Inhibitor CLK1/2-IN-1 (Inhibitor) Inhibitor->CLK Inhibits SR_Phos p-SR Proteins (Phosphorylated) SR_Unphos->SR_Phos CLK Activity Spliceosome Spliceosome Assembly SR_Phos->Spliceosome Recruitment Splicing Alternative Splicing (Exon Inclusion) Spliceosome->Splicing Normal Function Outcome Growth Arrest / Apoptosis (S6K, EGFR, PARP depletion) Aberrant->Outcome Downstream Effect

Caption: CLK1/2-IN-1 blocks the phosphorylation of SR proteins, disrupting spliceosome assembly and forcing a switch from pro-survival splicing to aberrant isoforms that trigger cell death.

Formulation Protocol for In Vivo Administration

Solubility is the primary challenge with CLK inhibitors. CLK1/2-IN-1 is hydrophobic. The following "Universal Kinase Vehicle" formulation is recommended to achieve a stable suspension/solution for Intraperitoneal (IP) or Oral Gavage (PO) administration.

Reagents Required[3][4][5]
  • DMSO (Dimethyl sulfoxide), sterile grade.

  • PEG300 (Polyethylene glycol 300).

  • Tween-80 (Polysorbate 80).

  • Saline (0.9% NaCl) or PBS.

Preparation Steps (Standard 10 mg/kg Dose Volume)

Target Concentration: 1 mg/mL (assuming 10 mL/kg dosing volume).

StepComponentVolume (for 1 mL)Procedure
1 Drug Stock --Weigh 1 mg of CLK1/2-IN-1 powder.
2 Solvent 1 100 µL (10%) Add DMSO . Vortex/Sonicate until fully dissolved (clear yellow solution).
3 Solvent 2 400 µL (40%) Add PEG300 . Vortex vigorously. Solution may become viscous.
4 Solvent 3 50 µL (5%) Add Tween-80 . Vortex gently to mix.
5 Diluent 450 µL (45%) Slowly add Saline while vortexing. Do not add all at once to prevent precipitation.
Total 1000 µL Final formulation: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline .

Quality Control:

  • Appearance: The final solution should be clear or slightly opalescent. If a precipitate forms, sonicate at 37°C for 5–10 minutes.

  • Stability: Prepare fresh daily (QD). Do not store the aqueous formulation >24 hours.

Dosage & Administration Routes[2][4]

Due to the limited published in vivo PK data specific to CAS 1005784-23-5 compared to clinical candidates like SM08502, a Pilot Tolerability & PK Study is mandatory before efficacy trials.

Recommended Pilot Dosing Regimen

Based on structural analogs (TG003, T-025) and lipophilicity profiles:

ParameterRecommendationNotes
Route Intraperitoneal (IP) Preferred for initial proof-of-concept to maximize bioavailability.
Alternative Route Oral Gavage (PO) Feasible; requires PK verification of absorption.
Starting Dose 10 mg/kg Conservative start to assess acute toxicity.
High Dose 50 mg/kg Maximum recommended dose due to solubility limits and potential off-target effects.
Frequency QD (Once Daily) Half-life is estimated at 2–4 hours (typical for this scaffold). BID may be needed if PD markers recover too quickly.
Safety Monitoring
  • Weight Loss: Stop dosing if body weight drops >15% from baseline.

  • Behavior: Monitor for lethargy or piloerection (signs of vehicle toxicity or off-target kinase inhibition).

Pharmacodynamics (PD): Validating Target Engagement

To confirm CLK1/2-IN-1 is active in vivo, you must measure specific splicing events or phosphorylation states in the target tissue (tumor or surrogate tissue like PBMC/Spleen).

A. Phospho-SR Protein Analysis (Western Blot)
  • Target: Phosphorylated SRSF1/SRSF2.

  • Antibody: Clone 1H4 (Millipore) is the gold standard; it recognizes phospho-serine epitopes on SR proteins.

  • Expected Result: Loss of the phospho-SR band signal within 2–6 hours post-dose.

B. Splicing PCR (RT-PCR)

CLK inhibition induces characteristic exon skipping events.[4]

  • Gene Target: RPS6KB1 (S6K).[3]

  • Primer Design: Flanking Exon 7 (or equivalent alternative exon).

  • Expected Result: Appearance of a smaller PCR band corresponding to the exon-skipped transcript.

  • Alternative Target: CLK1 itself (Exon 4).[5] CLK inhibition often causes CLK1 pre-mRNA to retain Exon 4 (or skip it depending on the cell context), creating a feedback loop.

Experimental Workflow: Pilot PK/PD Study

InVivo_Protocol Prep Formulation (Freshly Prepared) Group1 Group A: Vehicle (n=3) Prep->Group1 Group2 Group B: 20 mg/kg (n=3) Prep->Group2 Admin Administer (IP) Group1->Admin Group2->Admin Wait Wait 4 Hours (Peak Effect) Admin->Wait Harvest Harvest Tissue (Tumor/Liver) Wait->Harvest Analysis Analysis: 1. WB (mAb 1H4) 2. RT-PCR (S6K) Harvest->Analysis

Caption: Workflow for a single-dose PD validation study. Tissues must be snap-frozen immediately to preserve phosphorylation states.

References

  • Araki, S., et al. (2015). Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing.[6][7][8][9] PLOS ONE, 10(1), e0116929.[4][6][7][8]

  • Murai, A., et al. (2020). Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors.[4][8] PLOS ONE, 15(10), e0240718.[8]

  • MedChemExpress (MCE). CLK1/2-IN-1 Product Datasheet & Solubility.

  • Funnell, T., et al. (2017). CLK-dependent exon recognition and conjoined gene formation revealed with a novel small molecule inhibitor.[8] Nature Communications, 8,[4][8] 7.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Cellular Uptake and Permeability of CLK1/2-IN-1

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for CLK1/2-IN-1, a potent inhibitor of CDC-like kinases 1 and 2. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the use of CLK1/2-IN-1 in cell-based experimental systems. Our goal is to provide you with the foundational knowledge and practical methodologies to overcome common hurdles related to compound permeability and achieve robust, reproducible results.

Introduction: Bridging the Gap Between Biochemical Potency and Cellular Efficacy

CLK1/2-IN-1 is a valuable chemical probe for interrogating the role of the CDC-like kinases (CLKs) in cellular processes, most notably pre-mRNA splicing.[1][2][3] CLK1 and CLK2 are dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[2][4] By inhibiting CLK1/2, this compound can induce alterations in splicing patterns, leading to the suppression of cancer cell growth and the induction of apoptosis.[1][3]

A frequent challenge encountered by researchers is a significant disparity between the compound's high in vitro biochemical potency (IC50) and its observed efficacy in cellular assays (EC50). This discrepancy often points to suboptimal cellular uptake and/or permeability. This guide provides a structured approach to diagnosing and resolving these issues, ensuring that the compound's concentration at the intracellular target site is sufficient to elicit the desired biological response.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Compound

This section addresses fundamental questions regarding the properties of CLK1/2-IN-1 and common reasons for discrepancies in assay results.

FAQ 1: What are the key physicochemical properties of CLK1/2-IN-1 that might limit its cellular permeability?

Based on its chemical structure (C21H20F3N7O, MW: 443.43), several features may contribute to permeability challenges:

  • Polar Surface Area (PSA): The multiple nitrogen and oxygen atoms contribute to a higher PSA. While this aids in solubility in polar solvents like DMSO, a large PSA can impede passive diffusion across the lipophilic cell membrane.

  • Hydrogen Bond Donors/Acceptors: The molecule contains several hydrogen bond donors and acceptors, which can favor interaction with the aqueous environment over partitioning into the lipid bilayer.

  • Molecular Weight: With a molecular weight of 443.43 g/mol , it falls within the range where permeability can start to become a challenge, although it is still below the 500 Dalton guideline often cited in drug discovery.

FAQ 2: I'm observing a significant discrepancy between the biochemical IC50 (e.g., 16 nM for CLK1) and the cellular EC50. Why is this happening?

This is a classic and informative experimental outcome. A large "biochemical-to-cellular shift" is rarely due to a single cause. The underlying reasons can be systematically investigated:

  • Poor Passive Permeability: The compound may not efficiently cross the cell membrane to reach its cytosolic and nuclear targets.

  • Active Efflux: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively transport it out of the cell, preventing accumulation to therapeutic concentrations.[5]

  • Low Free Intracellular Concentration: The compound may bind extensively to intracellular proteins or lipids, reducing the free fraction available to engage with CLK1/2.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

  • High ATP Concentration in Cells: Cellular assays operate at physiological ATP concentrations (millimolar range), which is significantly higher than in many biochemical assays.[6] As an ATP-competitive inhibitor, CLK1/2-IN-1 will face much stiffer competition in a cellular environment, leading to a rightward shift in potency.

The troubleshooting workflow below is designed to dissect these possibilities.

Section 2: Troubleshooting Guide - Investigating Low Cellular Potency

If you are observing weaker-than-expected activity in your cell-based assays, follow this logical progression of troubleshooting steps.

Problem: My cell-based assay (e.g., cell viability, apoptosis, or splicing reporter) shows a weak or no effect, despite a potent biochemical IC50.

This is the primary issue this guide addresses. The following workflow will help you diagnose the root cause.

A Start: Weak Cellular Activity B Step 1: Verify Compound Integrity & Solubility in Media A->B C Precipitation Observed? B->C Check visually & by DLS D Action: Optimize Formulation (See Section 3.1) C->D Yes E Step 2: Assess Cellular Permeability (Caco-2 Assay) C->E No D->E F Low Permeability (Papp < 1x10⁻⁶ cm/s)? E->F F->D Yes  Consider formulation to improve passive diffusion G Step 3: Test for Active Efflux (Caco-2 w/ Inhibitor) F->G No H High Efflux Ratio (ER > 2)? G->H I Action: Use Efflux Pump Inhibitors or Redesign Compound H->I Yes J Step 4: Confirm Intracellular Target Engagement (NanoBRET) H->J No I->J K Weak Target Engagement? J->K L Action: Re-evaluate Assay Biology or Compound Mechanism K->L Yes M Success: Cellular Potency Correlates with Target Engagement K->M No

Caption: Troubleshooting workflow for low cellular potency of CLK1/2-IN-1.

Q1: How can I determine if poor solubility in my assay medium is the issue?

Causality: Many small molecules, especially kinase inhibitors, are poorly soluble in aqueous media.[7][8][9] They are typically stored in DMSO at high concentrations. When diluted into aqueous cell culture medium, the compound can precipitate, drastically reducing the effective concentration available to the cells.

Methodology:

  • Visual Inspection: Prepare your final working concentration of CLK1/2-IN-1 in cell culture medium. Let it sit at 37°C for 30-60 minutes. Visually inspect the solution against a dark background for any signs of cloudiness, particulates, or crystals.

  • Microscopy: Place a drop of the medium containing the compound on a microscope slide and look for crystals.

  • Quantitative Assessment (Solubility Shake-Flask):

    • Add an excess amount of CLK1/2-IN-1 to your cell culture medium.

    • Incubate at 37°C with agitation for 24 hours to ensure equilibrium.

    • Centrifuge to pellet the undissolved compound.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound via LC-MS/MS or HPLC-UV. This value represents its thermodynamic solubility limit in your specific medium.

If you find the compound's working concentration is above its solubility limit, you must address this with formulation strategies.

Q2: How do I test if CLK1/2-IN-1 is a substrate for efflux pumps?

Causality: Efflux pumps are membrane proteins that actively expel xenobiotics from the cell. If your compound is a substrate, it may enter the cell via passive diffusion but be immediately pumped out, preventing accumulation. The Caco-2 cell line is the gold standard for this assessment as it forms a polarized monolayer that expresses key efflux transporters like P-gp.[10][11][12]

Methodology: A bi-directional Caco-2 permeability assay is the definitive test. You measure the rate of compound transport from the apical (A) to the basolateral (B) side of the monolayer, and vice-versa (B to A).

  • High A-to-B permeability (Papp > 10 x 10⁻⁶ cm/s): Suggests good passive diffusion.

  • Low A-to-B permeability (Papp < 1 x 10⁻⁶ cm/s): Suggests poor absorption.

  • Efflux Ratio (ER) = Papp (B-A) / Papp (A-B): An ER greater than 2 is a strong indicator of active efflux.[5]

To confirm which pump is involved, the assay can be repeated in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant reduction in the ER in the presence of the inhibitor confirms its role.

Section 3: Strategies for Enhancement - Protocols & Methodologies

This section provides actionable strategies and detailed protocols to improve the cellular delivery of CLK1/2-IN-1.

Formulation Optimization

The goal of formulation is to increase the solubility and stability of the compound in your assay medium without introducing artifacts or toxicity.[13][14]

Formulation StrategyMechanism of ActionAdvantagesConsiderations
Co-solvents Increases the polarity of the bulk solvent to better accommodate the drug.Simple to implement.High concentrations can be toxic to cells (e.g., >0.5% DMSO). Common co-solvents include PEG-400, Solutol HS 15.[14]
Cyclodextrins Encapsulates the hydrophobic drug in its central cavity, while the hydrophilic exterior improves aqueous solubility.High loading capacity, low toxicity.Can extract cholesterol from cell membranes at high concentrations.[8][9]
Lipid-Based Formulations Solubilizes the drug in lipidic excipients, forming micelles or emulsions that facilitate absorption.Mimics natural absorption pathways; can protect the drug from metabolism.More complex to prepare; requires careful selection of lipids and surfactants.[7][8]
Solid Dispersions Disperses the drug in a solid polymer matrix at the molecular level, preventing crystallization.Significantly enhances dissolution rate and solubility.Requires specialized preparation (e.g., spray drying, hot-melt extrusion); more suited for in vivo studies.[7][9]
Experimental Protocol: Caco-2 Bi-Directional Permeability Assay

This protocol provides a framework for assessing the intestinal permeability and efflux potential of CLK1/2-IN-1.

Objective: To determine the apparent permeability coefficients (Papp) in the absorptive (A-to-B) and secretory (B-to-A) directions.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Pen/Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • CLK1/2-IN-1 stock solution (e.g., 10 mM in DMSO)

  • Lucifer Yellow (monolayer integrity marker)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm².

    • Culture for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Test:

    • Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Values >250 Ω·cm² typically indicate a confluent monolayer.

    • Alternatively, perform a Lucifer Yellow leakage assay. Add Lucifer Yellow to the apical side and measure its appearance in the basolateral chamber after 1 hour. Leakage of <1% per hour is acceptable.

  • Transport Experiment (A-to-B):

    • Wash the monolayer twice with pre-warmed transport buffer.

    • Add transport buffer containing CLK1/2-IN-1 (e.g., 10 µM final concentration, DMSO <0.5%) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C on an orbital shaker (50 rpm).

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the receiver chamber and replace it with fresh buffer. Take a sample from the donor chamber at T=0 and T=final.

  • Transport Experiment (B-to-A):

    • Perform the same steps as above, but add the compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Sample Analysis:

    • Quantify the concentration of CLK1/2-IN-1 in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt = Rate of compound appearance in the receiver chamber (mol/s)

      • A = Surface area of the Transwell® membrane (cm²)

      • C₀ = Initial concentration in the donor chamber (mol/cm³)

    • Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B)

Experimental Protocol: Verifying Intracellular Target Engagement

Causality: Even if you improve permeability, you must confirm that the compound is binding to its intended target, CLK1/2, inside the cell. A direct measure of target engagement provides the crucial link between compound presence and biological effect.[6][15]

Methodology: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding at a specific protein target in live cells.[15][16]

Principle:

  • Target Protein: CLK1 or CLK2 is expressed in cells as a fusion with NanoLuc® luciferase.

  • Energy-Accepting Tracer: A cell-permeable fluorescent tracer that binds reversibly to the kinase's active site is added.

  • BRET Signal: When the tracer is bound to the NanoLuc®-CLK fusion, its proximity allows for Bioluminescence Resonance Energy Transfer (BRET) upon addition of the luciferase substrate, generating a signal.

  • Competitive Displacement: When CLK1/2-IN-1 enters the cell and binds to the NanoLuc®-CLK fusion, it displaces the tracer. This increases the distance between the donor (NanoLuc®) and acceptor (tracer), causing a loss of BRET signal.

  • Quantification: The dose-dependent loss of BRET signal is used to calculate an intracellular IC50, which reflects the compound's apparent affinity for the target in a physiological context.

cluster_0 Condition 1: No Inhibitor cluster_1 Condition 2: With CLK1/2-IN-1 A NanoLuc-CLK1/2 Fusion B Fluorescent Tracer A->B Tracer Binds C High BRET Signal B->C Energy Transfer D NanoLuc-CLK1/2 Fusion E Fluorescent Tracer F CLK1/2-IN-1 F->D Inhibitor Binds G Low BRET Signal F->G Tracer Displaced, No Energy Transfer

Caption: Principle of the NanoBRET Target Engagement Assay.

References
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. [Link]

  • Binding assays to profile target engagement by kinase inhibitors in... ResearchGate. [Link]

  • Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing. PLOS One. [Link]

  • Cellular Kinase Target Engagement Assay Service. Creative Biolabs. [Link]

  • What are CLK inhibitors and how do they work? Patsnap Synapse. [Link]

  • Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. MDPI. [Link]

  • Synthetic Lethal Strategy Identifies a Potent and Selective TTK and CLK1/2 Inhibitor for Treatment of Triple-Negative Breast Cancer with a Compromised G1–S Checkpoint. AACR Journals. [Link]

  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. PMC. [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Request PDF. ResearchGate. [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]

  • Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. PMC - NIH. [Link]

  • Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. PubMed Central. [Link]

  • New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. ACS Omega. [Link]

  • Biochemical characterization and localization of the dual specificity kinase CLK1. ResearchGate. [Link]

  • Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing. PMC. [Link]

  • Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. PMC. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. ScienceDirect. [Link]

  • Teodora Djikic PhD. ResearchGate. [Link]

  • Dual specificity protein kinase CLK1 - Homo sapiens (Human). UniProtKB | UniProt. [Link]

  • Biochemical characterization and localization of the dual specificity kinase CLK1. PubMed. [Link]

  • Pharmacological CLK inhibition disrupts SR protein function and RNA splicing blocking cell growth and migration in TNBC. PMC. [Link]

  • SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4. PMC. [Link]

  • Nuclear Protein Kinase CLK1 Uses A Nontraditional Docking Mechanism To Select Physiological Substrates. PMC. [Link]

Sources

Technical Guide: Addressing Variability in Splicing Assay Results with CLK1/2-IN-1

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & Assay Development Leads From: Senior Application Scientist, Technical Support Subject: Optimization and Troubleshooting of CLK1/2 Inhibition Assays

Introduction

The use of CLK1/2-IN-1 (CAS: 1005784-23-5) to modulate alternative splicing requires precise control over experimental variables. Unlike standard kinase inhibition where the readout is immediate phosphorylation loss, splicing assays rely on a downstream accumulation of modified RNA transcripts. This temporal lag introduces unique sources of variability.

This guide addresses the three most common failure modes reported by users: inconsistent effect sizes , poor batch-to-batch reproducibility , and PCR amplification bias .

Part 1: Compound Handling & Cellular Input (The "Input" Variables)

Q: Why do I see batch-to-batch variability in splicing shifts despite using the same concentration?

A: The issue is likely compound solubility or "DMSO Shock," not the compound potency itself.

CLK1/2-IN-1 is a hydrophobic small molecule. Micro-precipitation in aqueous culture media is a silent variable that reduces the effective concentration reaching the nucleus.

The Fix: The "Pre-Dilution" Protocol Do not pipette DMSO stock directly into the cell culture dish. This causes local precipitation at the point of contact.

StepActionScientific Rationale
1 Warm Stock Thaw 10 mM stock at 37°C for 5 mins. Vortex vigorously.
2 Intermediate Dilute stock 1:10 in warm media (or PBS) in a separate tube. Vortex immediately.
3 Final Treat Add the intermediate solution to cells dropwise while swirling.
Q: My splicing shifts are blunted in high-confluence wells. Why?

A: CLK-driven splicing is cell-cycle dependent.

CLK1 expression and activity fluctuate during the cell cycle. In over-confluent (quiescent) cells, overall transcription rates drop, and the dynamic range of splicing regulation compresses.

  • Rule of Thumb: Treat cells at 60–70% confluence .

  • Validation: If you must use high density, normalize your data against a housekeeping gene that is not a splicing target (e.g., GAPDH), but be aware that the magnitude of exon skipping will be lower than in log-phase cells.

Part 2: Mechanism & Experimental Design[1]

Q: How long should I treat cells before harvesting RNA?

A: You must distinguish between Kinase Inhibition (Minutes) and Splicing Accumulation (Hours).

While CLK1/2-IN-1 inhibits the kinase within minutes, the readout (mRNA) requires time for:

  • Existing mRNA to degrade (turnover).

  • New pre-mRNA to be transcribed.

  • New splicing events to occur under inhibited conditions.

Recommended Kinetic Window:

  • 6 Hours: Minimum for detecting changes in unstable transcripts (e.g., immediate early genes).

  • 12–24 Hours: Optimal window for most alternative splicing events (ASEs).

  • >24 Hours: Risk of secondary effects (toxicity or compensatory feedback loops).

Visualization: The CLK1/2 Signaling & Feedback Loop

The following diagram illustrates the mechanism of action and the critical autoregulatory feedback loop you can use as a positive control.

CLK_Mechanism CLK1 CLK1 Kinase (Active) SR_Unphos SR Proteins (Unphosphorylated) CLK1->SR_Unphos Phosphorylates IN1 CLK1/2-IN-1 (Inhibitor) IN1->CLK1 Inhibits SR_Phos SR Proteins (Hyper-phosphorylated) SR_Unphos->SR_Phos Kinase Activity Spliceosome Spliceosome Assembly SR_Phos->Spliceosome Recruits CLK1_PreRNA CLK1 Pre-mRNA (Autoregulation) SR_Phos->CLK1_PreRNA Promotes Exon 4 Skipping Exon_Inc Target Exon INCLUSION Spliceosome->Exon_Inc Promotes Exon_Skip Target Exon SKIPPING CLK1_Full Full Length CLK1 (Exon 4 Included) CLK1_PreRNA->CLK1_Full Low Phosphorylation (Inhibition Effect) CLK1_Trunc Truncated CLK1 (Exon 4 Skipped) CLK1_PreRNA->CLK1_Trunc High Phosphorylation

Caption: Mechanism of CLK1/2-IN-1 action. Note the autoregulatory loop: Inhibition leads to increased Full-Length CLK1 (Exon 4 inclusion), serving as an internal positive control.

Part 3: The Readout (RT-PCR & Quantification)

Q: I see the "skipped" band in my gel, but the quantification fluctuates wildly.

A: This is likely PCR Bias favoring the shorter amplicon.

In exon skipping assays, the "skipped" product is significantly shorter than the "included" product. During the exponential phase of PCR, the shorter fragment amplifies more efficiently, leading to an overestimation of the skipping event.

The Protocol for Accurate Quantification:

  • Cycle Restriction: Do not run PCR to saturation (end-point). Limit cycles to 25–28.

  • Primer Design: Use Flanking Primers (binding constitutive exons) to detect both isoforms simultaneously, but validate efficiency.

  • The "Gold Standard" Control:

    • Target: CLK1 Exon 4 .

    • Effect: Active CLK1 promotes exon 4 skipping (truncated protein).[1][2]

    • Result:CLK1/2-IN-1 treatment should INCREASE the inclusion of Exon 4 (Full Length).

    • If you do not see this shift, the compound or the cells are compromised.

Q: How do I calculate the effect size?

A: Use the PSI (Percent Spliced In) metric.



Note: If using agarose gels, you must correct for band intensity relative to size. A 500bp band binds twice as much Ethidium Bromide/SYBR as a 250bp band.

Correction Factor:



Part 4: Troubleshooting Workflow

Use this decision tree to diagnose assay failure.

Troubleshooting Start Assay Result: No/Low Splicing Shift Check_Control Check CLK1 Exon 4 (Positive Control) Start->Check_Control Control_Fail Control Failed (No Shift in CLK1 Exon 4) Check_Control->Control_Fail No Shift Control_Pass Control Passed (CLK1 Exon 4 Shifted) Check_Control->Control_Pass Shift Observed Check_Compound Check Compound Precipitation? Control_Fail->Check_Compound Check_Target Check Target Expression Levels Control_Pass->Check_Target Solubility_Issue Action: Use Pre-Dilution Protocol Check_Compound->Solubility_Issue Precipitate Visible Timing_Issue Action: Extend Treatment to 12-24h Check_Compound->Timing_Issue Solution Clear PCR_Bias Issue: PCR Bias / NMD Check_Target->PCR_Bias Target Low/Absent NMD_Action Action: Treat with Cycloheximide (Block NMD) PCR_Bias->NMD_Action Skipped isoform unstable?

Caption: Diagnostic workflow for identifying the root cause of splicing assay failure.

References

  • MedChemExpress. CLK1/2-IN-1 Product Datasheet & Solubility Guide. Retrieved from MedChemExpress. Link

  • Fedorov, O., et al. (2011). "Specific CLK inhibitors from a novel chemotype for regulation of splicing."[3] Chemistry & Biology. (Foundational text on CLK inhibition mechanics).

  • Araki, S., et al. (2015). "Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing." PLOS ONE. Link

  • Uzor, S., et al. (2018).[2][4] "The CLK1 Inhibitor Mechanism and Autoregulation."[1] Journal of Biological Chemistry. (Describes the Exon 4 feedback loop).

  • BenchChem. Application Notes and Protocols for Studying Alternative Splicing with Clk1-IN-1.Link

Sources

Stability of CLK1/2-IN-1 stock solutions at -20°C vs -80°C

Author: BenchChem Technical Support Team. Date: February 2026

Guide to Stock Solution Stability & Handling

As a Senior Application Scientist, this guide provides in-depth technical advice on the preparation, storage, and troubleshooting of stock solutions for the Cdc2-like kinase (CLK) inhibitor, CLK1/2-IN-1 (CAS: 1005784-23-5) . Adherence to these principles is critical for ensuring the reproducibility and validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the definitive recommendation for storing CLK1/2-IN-1 stock solutions?

The optimal storage temperature is dictated by your intended duration of use. For maximal stability, -80°C is strongly recommended for long-term storage , while -20°C is suitable for short-term use only.[1][2]

The underlying principle is that lower temperatures more effectively reduce the kinetic energy of molecules, thereby slowing down potential chemical degradation pathways. While many small molecules are stable at -20°C for short periods, the ultra-low temperature of -80°C provides a superior environment for preserving compound integrity over several months.

Q2: How long is my CLK1/2-IN-1 stock solution stable at -20°C versus -80°C?

Quantitative stability guidelines for CLK1/2-IN-1 stock solutions, typically prepared in Dimethyl Sulfoxide (DMSO), are well-defined.[1][2]

Format Storage Temperature Recommended Maximum Stability
In Solvent (DMSO) -80°C6 Months[1][2]
-20°C1 Month[1][2]
Solid (Powder) -20°C3 Years[2][3]

Note: These durations assume proper handling, including the use of high-quality anhydrous DMSO and protection from light and moisture.[1]

Q3: Why is aliquoting my stock solution a critical, non-negotiable step?

Aliquoting is essential for two primary reasons: preventing degradation from repeated freeze-thaw cycles and minimizing water contamination.[1][3][4]

  • Freeze-Thaw Cycles: Although small molecules are more robust than proteins, repeated changes in physical state can compromise stability for some compounds.[5] Each cycle introduces an opportunity for degradation.

  • Water Contamination: This is the more significant concern. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][3][6] When a frozen vial of stock solution is opened at room temperature, atmospheric water condenses into the cold DMSO.[5][7] Water can reduce the solubility of the compound, leading to precipitation, and can directly participate in hydrolysis, chemically degrading the inhibitor.[6][8] Aliquoting into single-use volumes ensures the main stock remains pristine.

Q4: My DMSO stock of CLK1/2-IN-1 is frozen solid at -20°C. Is this normal and how should I thaw it?

Yes, this is completely normal. DMSO has a relatively high freezing point of approximately 19°C (64°F), so it will be frozen solid in a standard -20°C freezer.[5][9]

Proper Thawing Protocol:

  • Gentle Warming: Allow the vial to thaw gradually at room temperature or by placing it in a warm water bath.[9]

  • Avoid Direct Heat: Never use a microwave, heat block, or open flame to thaw the solution.[9] Aggressive heating can accelerate chemical degradation.

  • Ensure Complete Dissolution: Once thawed, gently vortex or mix the vial to ensure the solution is homogeneous before opening.

Q5: What is the best solvent for CLK1/2-IN-1 and does the quality matter?

The recommended solvent for in vitro stock solutions is Dimethyl Sulfoxide (DMSO) .[1][3] CLK1/2-IN-1 exhibits excellent solubility in DMSO, reported to be ≥ 200 mg/mL.[1]

The quality of the DMSO is paramount. Always use a fresh, anhydrous (or low water content), high-purity grade of DMSO.[1][6] Using old or previously opened bottles of DMSO that may have absorbed atmospheric moisture can lead to significant problems with compound solubility and stability.[1][3]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for reconstituting solid CLK1/2-IN-1 (Molecular Weight: 443.43 g/mol ) to a 10 mM stock solution in DMSO.[10]

Materials:

  • CLK1/2-IN-1 solid powder (CAS: 1005784-23-5)

  • Anhydrous, high-purity DMSO

  • Sterile, polypropylene screw-cap microcentrifuge tubes or glass vials with Teflon-lined caps[7]

  • Calibrated pipettes

Procedure:

  • Pre-Handling: Before opening the vial of solid CLK1/2-IN-1, centrifuge it briefly to ensure all the powder is collected at the bottom.[3][4]

  • Equilibration: Allow the vial of solid compound and the bottle of anhydrous DMSO to equilibrate to room temperature before opening. This minimizes moisture condensation.[7]

  • Calculation: To prepare a 10 mM stock solution from 1 mg of solid:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (0.001 g / (0.010 mol/L * 443.43 g/mol )) * 1,000,000 µL/L

    • Volume = 225.5 µL of DMSO per 1 mg of solid. [1]

  • Dissolution: Carefully add the calculated volume of anhydrous DMSO directly to the vial containing the solid compound.

  • Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.[3] Visually inspect the solution against a light source to ensure no particulates are visible.

  • Aliquoting: Immediately dispense the stock solution into single-use volumes in tightly sealed vials. The aliquot volume should be based on your typical experimental needs to avoid wasting material.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and passage number (if applicable). Store immediately at the appropriate temperature (-20°C for up to 1 month, -80°C for up to 6 months).[1][2]

Visualized Workflows & Decision Guides

G cluster_prep Preparation cluster_store Storage & Handling cluster_use Experimental Use start Receive Solid CLK1/2-IN-1 equilibrate Equilibrate Compound and Anhydrous DMSO to Room Temp start->equilibrate weigh Weigh Compound or Use Pre-weighed Vial equilibrate->weigh add_dmso Add Calculated Volume of Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store Immediately at -20°C or -80°C aliquot->store thaw Thaw Single Aliquot at Room Temp store->thaw dilute Prepare Working Solution in Assay Medium thaw->dilute use Use Immediately in Experiment dilute->use discard Discard Unused Thawed Aliquot use->discard

Caption: Best-practice workflow for CLK1/2-IN-1 stock solution preparation and use.

G decision What is the planned usage timeline for this stock? node_short Store at -20°C (Use within 1 month) decision->node_short  < 1 Month node_long Store at -80°C (Use within 6 months) decision->node_long  1-6 Months

Caption: Decision guide for selecting the correct storage temperature.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Precipitate observed in stock solution after thawing. 1. Incomplete initial dissolution. 2. Water contamination from hygroscopic DMSO absorbing atmospheric moisture.[3][6]3. Exceeded solubility limit at lower temperatures.1. Warm the vial gently to 37°C and vortex/sonicate to redissolve.2. If precipitation persists, the stock may be compromised. Prepare a fresh stock solution using new, anhydrous DMSO.[1]3. Ensure future aliquots are brought to room temperature before opening to minimize condensation.[7]
Inconsistent or reduced inhibitor activity in assays. 1. Compound degradation due to exceeding recommended storage time.[1][2]2. Multiple freeze-thaw cycles of the same stock tube.[4][5]3. Incorrect initial concentration due to weighing or pipetting errors.1. Discard the old stock and prepare a fresh solution from solid.2. Always use a new, single-use aliquot for each experiment.3. Re-verify all calculations and ensure pipettes are properly calibrated.
Solid compound will not dissolve in DMSO. 1. Low-quality or "wet" DMSO is being used.[1][6]2. Insufficient solvent volume for the amount of solid.1. Discard the attempt and use a new, sealed bottle of anhydrous, high-purity DMSO.[1]2. Double-check your calculations to ensure the correct volume of solvent was added.

References

  • Clk1/2-in-1 | CAS#:1005784-23-5 | Chemsrc. (n.d.). ChemSrc. Retrieved from [Link]

  • Can DMSO Go Bad? | Essential Storage Facts. (n.d.). A-Z Animals. Retrieved from [Link]

  • SMALL MOLECULES. (n.d.). Captivate Bio. Retrieved from [Link]

  • Preparation of Stock Solutions. (n.d.). Enfanos. Retrieved from [Link]

  • Kozlov, S. V. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265–271. Retrieved from [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., & Williams, T. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. Retrieved from [Link]

  • What To Do If DMSO is Frozen: A Comprehensive Guide. (2025). DMSO Store. Retrieved from [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., & Williams, T. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205–209. Retrieved from [Link]

  • Do freeze-thaw cycles damage small molecules dissolved in DMSO? (2023). Reddit. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Kinase Assays with CLK1/2-IN-1

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing CLK1/2-IN-1 in kinase activity assays. This guide is designed to help you diagnose and resolve common issues, particularly the challenge of high background noise, ensuring the generation of robust and reliable data. As Senior Application Scientists, we have curated this information based on established biochemical principles and extensive field experience.

Frequently Asked Questions (FAQs)

Q1: I'm observing a high background signal in my "no enzyme" or "fully inhibited" control wells. What are the likely causes when using CLK1/2-IN-1?

High background in negative control wells is a common issue that can mask the true inhibitory effect of your compound, leading to a poor signal-to-noise ratio. When using CLK1/2-IN-1, several factors can contribute to this phenomenon.

Underlying Causes & Immediate Solutions:

  • ATP Contamination with ADP: Luminescence-based assays, such as the widely used ADP-Glo™ Kinase Assay, measure the production of ADP.[1][2][3] If the ATP stock is contaminated with even small amounts of ADP, it will generate a background signal.[2] This is a primary suspect for high background in "no enzyme" controls.

    • Solution: Always use a high-purity ATP source, preferably one designated for kinase assays.[2] Prepare fresh ATP dilutions for each experiment and avoid multiple freeze-thaw cycles.

  • Inhibitor-Related Artifacts:

    • Insolubility: CLK1/2-IN-1, like many small molecules, has limited aqueous solubility.[4][5] If the inhibitor precipitates out of solution in your assay buffer, these particles can scatter light, leading to artificially high readings in luminescence or fluorescence-based assays.

      • Solution: Ensure that the final concentration of your solvent (typically DMSO) is consistent across all wells and does not exceed a level that affects the assay (usually <1%).[6] Visually inspect your inhibitor dilutions for any signs of precipitation. If solubility is an issue, you may need to lower the inhibitor concentration or explore formulation strategies.[4][7]

    • Compound Interference: The chemical structure of CLK1/2-IN-1 could potentially interfere with the detection system. For instance, some compounds can inhibit the luciferase enzyme used in luminescence assays, which would present as a false negative (lower signal) rather than high background, but it's a possibility to be aware of.[8]

      • Solution: Run a control plate where you test CLK1/2-IN-1 at various concentrations in the presence of a known amount of ADP (without the kinase reaction) to see if it directly affects the signal generation of your detection reagents.

  • Reagent and Plate Issues:

    • Contaminated Reagents: Any of the assay components (buffer, substrate, etc.) could be contaminated with kinases or ATPases that would generate a background signal.

      • Solution: Use fresh, high-quality reagents.[9][10] Filter-sterilize buffers if you suspect microbial contamination.

    • Non-specific Binding: The inhibitor or detection reagents may be binding non-specifically to the wells of the microplate.[11][12][13]

      • Solution: Ensure that your blocking steps are adequate if your assay format requires them.[11][13] Trying a different type of microplate (e.g., low-binding) can also be beneficial.

Q2: My signal-to-background ratio is low, making it difficult to determine an accurate IC50 value. How can I improve the assay window?

A low signal-to-background (S/B) ratio compromises the sensitivity of your assay, making it challenging to distinguish true inhibition from experimental noise.[14] The goal is to maximize the signal from the uninhibited kinase reaction while minimizing the background noise.

Strategies for Improving the Assay Window:

  • Optimize ATP Concentration: The concentration of ATP is a critical parameter. Most kinase inhibitors, including presumably CLK1/2-IN-1, are ATP-competitive.[15][16] This means they compete with ATP for the same binding site on the kinase.

    • At Low ATP (around the Kₘ): The assay is more sensitive to ATP-competitive inhibitors, resulting in a lower IC50 value. This is often ideal for screening.[15][17]

    • At High ATP (physiological levels, ~1-10 mM): The inhibitor must compete with more ATP, leading to a higher IC50 value. This can provide a more biologically relevant measure of potency.[17][18]

    • Troubleshooting Step: If your signal is weak, ensure you are not using an excessively high ATP concentration that limits the kinase's ability to produce a detectable amount of ADP within the assay timeframe. Conversely, ensure the ATP concentration isn't so low that it's fully consumed early in the reaction, which would flatten the signal. Perform an ATP titration to find the optimal concentration for your specific kinase and assay duration.

  • Titrate the Kinase Enzyme: The amount of kinase will directly influence the amount of ADP produced.

    • Too Little Enzyme: Results in a weak signal that is difficult to distinguish from the background.

    • Too Much Enzyme: Can lead to rapid depletion of the substrate or ATP, causing the reaction to plateau prematurely and deviate from linearity.

    • Troubleshooting Step: Perform a kinase titration to find the enzyme concentration that results in approximately 10-30% ATP-to-ADP conversion within your desired reaction time. This range typically provides a robust signal while ensuring the reaction remains in the linear phase.[1]

  • Optimize Reaction Time: The incubation time for the kinase reaction should be long enough to generate a strong signal but short enough to remain within the linear range of the reaction.

    • Troubleshooting Step: Conduct a time-course experiment to determine the optimal incubation period where the product formation is linear.

Troubleshooting Workflow

Here is a logical workflow to diagnose and resolve high background noise in your kinase assay.

G cluster_0 Start: High Background Observed cluster_1 Step 1: Isolate the Source cluster_2 Step 2: Address Reagent Issues cluster_3 Step 3: Address Inhibitor Issues cluster_4 Step 4: Re-optimize Assay start start q1 Run 'No Enzyme' and 'No ATP' Controls start->q1 q2 Run 'Inhibitor Only' Control (No Enzyme, No ATP) q1->q2 sol1 High signal in 'No Enzyme' control? q2->sol1 sol2 Use Fresh, High-Purity ATP. Test for ADP Contamination. sol1->sol2 Yes sol4 High signal in 'Inhibitor Only' control? sol1->sol4 No sol3 Check Assay Buffer for Contamination. sol2->sol3 opt1 Titrate Kinase Concentration sol3->opt1 sol5 Lower DMSO Concentration. Check for Compound Precipitation. sol4->sol5 Yes sol4->opt1 No sol6 Test for Direct Interference with Detection Reagents. sol5->sol6 sol6->opt1 opt2 Optimize ATP Concentration (relative to Km) opt1->opt2 opt3 Perform Time-Course Experiment opt2->opt3 result Optimized Assay: Low Background, High S/N Ratio opt3->result

Caption: A step-by-step decision tree for troubleshooting high background noise.

Experimental Protocols

Protocol 1: Kinase Titration for Optimal Signal

This protocol is designed to find the optimal enzyme concentration for your assay, using the ADP-Glo™ system as an example.

  • Prepare Reagents:

    • Prepare a 2X kinase buffer.

    • Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at your chosen working concentration (e.g., the Kₘ for the kinase).

    • Prepare serial dilutions of your CLK1 or CLK2 enzyme in kinase buffer, starting from a high concentration and typically performing 1:2 dilutions.

  • Set up the Reaction Plate (384-well format):

    • Add 2.5 µL of kinase buffer (for 'no enzyme' control) or your kinase dilutions to the appropriate wells.

    • Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution to all wells.

    • The final reaction volume will be 5 µL.

  • Incubation:

    • Incubate the plate at room temperature (or your desired assay temperature) for a set time (e.g., 60 minutes).

  • ADP Detection (Following ADP-Glo™ Protocol):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[1]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.[2]

    • Read the luminescence on a plate reader.

  • Analysis:

    • Plot the luminescence signal (RLU) against the kinase concentration.

    • Choose an enzyme concentration that gives a high signal-to-background ratio (e.g., >10) and corresponds to ~10-30% ATP conversion.[1]

ParameterRecommended RangeRationale
Solvent (DMSO) Conc. < 1%High concentrations can inhibit enzyme activity or cause compound solubility issues.
ATP Concentration Kₘ or physiologicalKₘ for inhibitor sensitivity; physiological for cellular relevance.[15][17]
ATP Conversion 10-30%Ensures the reaction is in a linear phase and provides a robust signal.[1]
Z' Factor > 0.7Indicates a robust and high-throughput screening-compatible assay.[1][19]
Q3: CLK1/2-IN-1 is a dual inhibitor. Could off-target effects be contributing to my results?

Yes, this is an important consideration. While CLK1/2-IN-1 is potent against CLK1 and CLK2, like most kinase inhibitors, it is not perfectly selective and can inhibit other kinases at higher concentrations.[20][21][22]

Known Off-Targets and Implications:

  • CLK4 and DYRK1A: A related compound, CLK1-IN-1, shows potent inhibition of CLK4 and the off-target kinase DYRK1A.[20] It's plausible that CLK1/2-IN-1 has a similar profile. Inhibition of these other kinases could lead to unexpected biological effects in cell-based assays.

  • Kinome-wide Selectivity: Comprehensive profiling is often required to fully understand an inhibitor's selectivity.[21] Without this data, it's difficult to rule out off-target effects, especially at concentrations significantly above the IC50 for CLK1/2.

  • Impact on Assays: In a biochemical assay with a purified kinase, off-target effects are less of a concern unless your enzyme preparation is contaminated with other kinases. However, in cell-based assays, inhibition of other kinases like DYRK1A could trigger different signaling pathways, complicating data interpretation.[23]

Mitigation Strategy:

  • Use the Lowest Effective Concentration: Work with concentrations of CLK1/2-IN-1 that are relevant to its IC50 for the target kinases to minimize the likelihood of engaging off-targets.

  • Use a Structurally Different Inhibitor: To confirm that the observed effect is due to CLK1/2 inhibition, use a second, structurally unrelated inhibitor for the same targets as a validation tool.[23]

G cluster_0 CLK1/2-IN-1 Action cluster_3 Cellular Process inhibitor CLK1/2-IN-1 clk1 CLK1 inhibitor->clk1 clk2 CLK2 inhibitor->clk2 clk4 CLK4 inhibitor->clk4 Likely dyrk1a DYRK1A inhibitor->dyrk1a Possible other Other Kinases inhibitor->other splicing pre-mRNA Splicing clk1->splicing clk2->splicing clk4->splicing

Caption: Target profile of CLK1/2-IN-1, including potential off-targets.

References

  • Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information (NCBI) - NIH.[Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.[Link]

  • Effect of time and ATP concentration on assay performance. ResearchGate.[Link]

  • Synthetic Lethal Strategy Identifies a Potent and Selective TTK and CLK1/2 Inhibitor for Treatment of Triple-Negative Breast Cancer with a Compromised G1–S Checkpoint. AACR Journals.[Link]

  • Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. MDPI.[Link]

  • Chemi-Verse™ CLK1 Kinase Assay Kit. BPS Bioscience.[Link]

  • How to reduce the background noise in the IF (immunofluorescence) experiments? ResearchGate.[Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH.[Link]

  • ADP-Glo™ Assay Produces High Signal-to- Background (SB) Ratio at Low Conversion of ATP to ADP With all Enzymes Tested. ResearchGate.[Link]

  • Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368. National Center for Biotechnology Information (NCBI) - NIH.[Link]

  • Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing. PLOS ONE.[Link]

  • Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4). National Center for Biotechnology Information (NCBI) - NIH.[Link]

  • What are CLK inhibitors and how do they work? Patsnap Synapse.[Link]

  • Combined inhibition of the cell cycle related proteins Wee1 and Chk1/2 induces synergistic anti-cancer effect in melanoma. National Center for Biotechnology Information (NCBI) - NIH.[Link]

  • Elisa troubleshooting tips – High background. ARP American Research Products, Inc. Blog.[Link]

  • Tips for Reducing ELISA Background. Biocompare Bench Tips.[Link]

  • Chemi-Verse™ CLK1 Kinase Assay Kit. BPS Bioscience.[Link]

  • SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4. PLOS ONE.[Link]

  • How to Reduce Background Noise in ELISA Assays. Patsnap Synapse.[Link]

Sources

Technical Support Center: Overcoming Drug Resistance to CLK1/2-IN-1

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: CLK1/2-IN-1 is a potent and selective inhibitor of the Cdc-like kinases 1 and 2 (CLK1/2), key regulators of pre-mRNA splicing. By altering the splicing landscape, this compound can induce apoptosis in cancer cells, making it a valuable tool for oncology research.[1][2] However, as with many targeted therapies, the development of acquired resistance is a significant experimental and clinical hurdle. This guide provides researchers with a structured approach to identifying, understanding, and overcoming resistance to CLK1/2-IN-1, ensuring the continued efficacy of your research models.

Part 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding the function of CLK1/2-IN-1 and the nature of drug resistance.

Q1: What is the precise molecular mechanism of CLK1/2-IN-1? A1: CLK1/2-IN-1 is an ATP-competitive inhibitor that targets CLK1 and CLK2.[2][3][4] These kinases are essential for the phosphorylation of serine/arginine-rich (SR) proteins, which are critical components of the spliceosome.[5] Phosphorylation by CLKs enables SR proteins to regulate exon selection and spliceosome assembly.[6] By inhibiting CLK1/2, the inhibitor prevents SR protein phosphorylation, leading to significant alterations in alternative splicing.[2] This disruption results in the production of non-functional or pro-apoptotic protein isoforms and the degradation of transcripts with premature termination codons, ultimately suppressing cancer cell growth and inducing apoptosis.[2]

Q2: My cell line was initially sensitive to CLK1/2-IN-1 but now requires a much higher concentration to achieve the same effect. What are the likely causes of this acquired resistance? A2: Acquired resistance to kinase inhibitors is a common phenomenon driven by cellular adaptation. The primary mechanisms can be broadly categorized as:

  • On-Target Alterations: Genetic mutations in the CLK1 or CLK2 genes can change the conformation of the ATP-binding pocket, reducing the binding affinity of CLK1/2-IN-1.

  • Bypass Pathway Activation: Cancer cells can upregulate parallel signaling pathways that compensate for the inhibition of splicing. For instance, activation of pro-survival pathways like PI3K/AKT/mTOR can override the apoptotic signals induced by the inhibitor.[7]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the inhibitor out of the cell, lowering its intracellular concentration below the therapeutic threshold.

  • Target Protein Stabilization: In some contexts, other kinases can stabilize the target protein. For example, in ovarian cancer models, p38 has been shown to phosphorylate and stabilize CLK2, which could potentially contribute to resistance against CLK2-targeted therapies.[8]

Part 2: Troubleshooting Guide: Investigating the Resistance Mechanism

A systematic approach is crucial to pinpoint the specific cause of resistance in your experimental model.

Initial Troubleshooting Workflow: Before investigating complex biological mechanisms, it is essential to rule out common experimental variables.

G A Identify Resistance Mechanism (e.g., PI3K/AKT Activation) B Select Combination Agent (e.g., PI3K Inhibitor) A->B C Design Dose-Matrix (Varying concentrations of both drugs) B->C D Perform Viability Assay (e.g., CellTiter-Glo®) after 72h C->D E Calculate Synergy (Using Bliss, Loewe, or ZIP models) D->E F Confirm Mechanism (Western blot for p-AKT suppression) E->F

Caption: Experimental workflow for evaluating combination therapy.

  • Example Synergy Data Presentation:

CLK1/2-IN-1 (µM)PI3K Inhibitor (µM)Observed Inhibition (%)Expected Bliss Inhibition (%)Bliss Synergy Score
1.00.55540+15
1.01.07252+20
2.50.58168+13
2.51.09476+18

A positive Bliss Synergy Score indicates that the combination is more effective than the additive effect of the individual drugs.

Strategy 2: Utilizing Next-Generation or Structurally Distinct Inhibitors

  • Rationale: If resistance is due to a specific on-target mutation, CLK1/2-IN-1 may no longer fit effectively in the binding pocket. A different inhibitor with an alternative binding mode or the ability to accommodate the mutation may still be effective. This strategy has proven successful for other kinase targets like ALK. [9]* Approach:

    • Test Structurally Diverse CLK Inhibitors: Obtain and test other known CLK inhibitors against your resistant cell line.

    • Consult Medicinal Chemistry: If the specific mutation is known, structural modeling can help predict which inhibitor scaffolds might be effective.

    • Consider Broader Spectrum Kinase Inhibitors: In some cases, inhibitors that target CLKs as well as other kinases may be able to overcome resistance by inhibiting both the primary target and potential bypass pathways.

CLK1/2 Signaling and Resistance Pathway Diagram:

G cluster_0 Normal Splicing Regulation cluster_1 Inhibitor Action & Resistance CLK CLK1/2 Kinase SR SR Proteins (inactive) CLK->SR ATP->ADP SR_p Phospho-SR Proteins (active) Spliceosome Spliceosome Assembly SR_p->Spliceosome Splicing Regulated Splicing Spliceosome->Splicing Survival_mRNA Pro-Survival mRNA Splicing->Survival_mRNA Cell_Survival Cancer Cell Survival Survival_mRNA->Cell_Survival Promotes Inhibitor CLK1/2-IN-1 Inhibitor->CLK Efflux Efflux Pump (ABC) Inhibitor->Efflux Ejected Mutation Target Mutation Mutation->CLK Prevents Binding Bypass Bypass Pathway (e.g., PI3K/AKT) Bypass->Cell_Survival Compensatory Signal

Caption: Overview of CLK1/2's role in splicing and mechanisms of resistance.

References
  • Song, X., Zhong, H., Qu, X., Yang, L., & Jiang, B. (n.d.). Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis‐targeting chimeras. Wiley. Retrieved from [Link]

  • (2024). Targeting the Cdc2‐like kinase 2 for overcoming platinum resistance in ovarian cancer. Wiley. Retrieved from [Link]

  • Wander, S. (2026, January 19). Strategies to overcome CDK4/6 inhibitor resistance in breast cancer. YouTube. Retrieved from [Link]

  • (2018). Synthetic Lethal Strategy Identifies a Potent and Selective TTK and CLK1/2 Inhibitor for Treatment of Triple-Negative Breast Cancer with a Compromised G1–S Checkpoint. AACR Journals. Retrieved from [Link]

  • (2022). Pharmacological CLK inhibition disrupts SR protein function and RNA splicing blocking cell growth and migration in TNBC. BMC. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are CLK inhibitors and how do they work?. Retrieved from [Link]

  • Iwai, K., et al. (2015). Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing. PLOS ONE. Retrieved from [Link]

  • UniProt. (2008, September 23). Dual specificity protein kinase CLK1 - Homo sapiens (Human). Retrieved from [Link]

  • Sspoljaric, D., et al. (2020). Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Optimizing CLK1/2-IN-1 Delivery & Mitigating DMSO Tolerance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CLK1/2-IN-1 is a potent, selective inhibitor of Cdc2-like kinases (CLK1/2), critical regulators of alternative splicing. While highly effective, its hydrophobic nature often necessitates high-concentration stocks in Dimethyl Sulfoxide (DMSO).

The Core Challenge: To achieve high micromolar (


M) working concentrations of CLK1/2-IN-1, researchers often exceed the "safe" DMSO threshold (0.1% v/v). This introduces a critical confounder: DMSO itself modulates alternative splicing , potentially masking or exaggerating the specific effects of CLK inhibition.

This guide provides a validated workflow to solubilize CLK1/2-IN-1, minimize DMSO-induced cytotoxicity, and uncouple solvent effects from on-target pharmacology.

Section 1: The Biological Confounder (Critical Knowledge)

Q: Why is DMSO tolerance specifically critical for CLK1/2 inhibitor studies?

A: Unlike standard cytotoxicity assays where DMSO is merely "toxic," in splicing assays, DMSO is a mechanistic confounder . Research indicates that DMSO concentrations >0.1% can alter the ionic environment of the nucleus, enhancing the interaction between SR proteins (splicing factors) and pre-mRNA. This can induce exon inclusion or skipping independent of CLK inhibition.

The Pathway Interaction: CLK1/2-IN-1 works by preventing the phosphorylation of SR proteins (like SRSF1). High DMSO levels can artificially stabilize SR protein interactions, effectively fighting against your inhibitor's mechanism of action.

CLK_Pathway CLK CLK1/2 Kinase SR_Unphos SR Proteins (Unphosphorylated) CLK->SR_Unphos Phosphorylates Inhibitor CLK1/2-IN-1 Inhibitor->CLK Inhibits SR_Phos SR Proteins (Phosphorylated) SR_Unphos->SR_Phos Activation Splicing Alternative Splicing (Exon Selection) SR_Phos->Splicing Regulates DMSO DMSO (>0.5%) DMSO->Splicing Directly Modulates (Confounding Variable)

Figure 1: Mechanism of Action and the DMSO Confounder. CLK1/2-IN-1 inhibits the kinase, but high DMSO concentrations can bypass this pathway and directly alter splicing outcomes.

Section 2: Solubility & Stock Preparation

Q: My CLK1/2-IN-1 precipitates when I try to make a high-concentration stock. How do I fix this?

A: CLK1/2-IN-1 is hydrophobic.[1] Precipitation usually occurs due to "shock" when a high-concentration DMSO stock hits an aqueous buffer, or if the stock itself is not fully solubilized.

Optimization Protocol:

ParameterRecommendationRationale
Solvent 100% Anhydrous DMSOAvoid "wet" DMSO; water content drastically reduces solubility.
Max Stock Conc. 10 mM - 50 mMWhile theoretical limits may be higher, 10 mM is functionally stable.
Dissolution Warm to 37°C + SonicationApply ultrasonic energy (water bath) for 5 mins to break micro-aggregates.
Storage -20°C in Single-Use AliquotsRepeated freeze-thaw cycles induce crystal formation that acts as nucleation sites for precipitation.
Section 3: The "Intermediate Dilution" Method

Q: How do I dose cells with high concentrations without killing them with the solvent?

A: Do not pipette 100% DMSO stock directly into the cell culture well. This creates a transient local "hotspot" of 100% DMSO that kills cells instantly upon contact before mixing.

Instead, use the Intermediate Dilution Method (Serial Step-Down).

Step-by-Step Protocol:

  • Calculate Limits: Determine the maximum DMSO tolerance of your cell line (e.g., HeLa is often ~0.5%; primary cells ~0.1%).[1]

  • Prepare 1000x Stock: Prepare your CLK1/2-IN-1 in 100% DMSO (e.g., 10 mM).

  • Create 10x Intermediate: In a separate tube, dilute the 1000x stock 1:100 into pre-warmed culture media .

    • Result: 100

      
      M drug in Media + 1% DMSO.
      
    • Note: Vortex immediately. If precipitation occurs here, the concentration is too high for the media proteins to buffer.

  • Final Dosing: Add the 10x Intermediate to your cells (1:10 dilution).

    • Final Result: 10

      
      M drug + 0.1% DMSO.
      

Why this works: The intermediate step allows serum proteins (BSA/FBS) in the media to bind and sequester the hydrophobic drug molecules, preventing them from crashing out of solution when they hit the final well.

Dilution_Workflow Stock 1. Master Stock (10mM in 100% DMSO) Intermediate 2. Intermediate Mix (100µM Drug + 1% DMSO) Stock->Intermediate 1:100 Dilution (Vortex Immediately) Media Culture Media (Pre-warmed) Media->Intermediate Wells 3. Final Cell Well (10µM Drug + 0.1% DMSO) Intermediate->Wells 1:10 Dilution (Gentle Mixing)

Figure 2: The Intermediate Dilution Workflow. This method prevents "solvent shock" and ensures homogenous drug distribution.

Section 4: Experimental Controls & Normalization

Q: I see an effect, but how do I prove it's the CLK inhibitor and not the DMSO?

A: You must use Vehicle Normalization . It is scientifically invalid to compare a drug-treated well (0.5% DMSO) against a "Media Only" control (0% DMSO).

The "Vehicle Back-Fill" Technique: Every single well in your plate must contain the exact same percentage of DMSO, regardless of the drug concentration.

  • High Dose Well: 10

    
    M Drug + 0.5% DMSO.
    
  • Low Dose Well: 1

    
    M Drug + (Drug DMSO) + (Pure DMSO added to reach 0.5%).
    
  • Control Well: 0

    
    M Drug + 0.5% DMSO.
    

Data Interpretation Check: If your "Control Well" (0.5% DMSO) shows significant splicing alterations compared to a "Media Only" well, your DMSO concentration is too high for this specific assay. You must switch to Acoustic Liquid Handling (e.g., Echo) or reduce the drug concentration.

References
  • Araki, S., et al. (2015). Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing.[2] PLOS ONE. Link

  • Verheijen, M., et al. (2019).[3] DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro.[3] Scientific Reports.[4][5] Link

  • MedChemExpress. (2024). CLK1/2-IN-1 Product Data Sheet & Solubility Guide. Link

  • Babu, D., et al. (2021). CLK1 reorganizes the splicing factor U1-70K for early spliceosomal protein assembly.[6] Journal of Biological Chemistry. Link

Sources

Validation & Comparative

Comparative Guide: CLK1/2-IN-1 vs. KH-CB19 for Kinase Selectivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoform Challenge

In the study of alternative splicing regulation, the Cdc2-like kinase (CLK) family (CLK1, CLK2, CLK3, CLK4) presents a significant pharmacological challenge due to high structural conservation in the ATP-binding pocket.[1]

For researchers, the choice between KH-CB19 and CLK1/2-IN-1 is not merely about potency; it is a binary choice between isoform discrimination and pan-family blockade .

  • KH-CB19 is the tool of choice for dissecting CLK1/4-specific biology while sparing CLK2.

  • CLK1/2-IN-1 serves as a dual/pan-inhibitor , essential for studying the aggregate effect of total CLK blockade or specifically interrogating CLK2-driven pathologies (e.g., in MYC-driven cancers).

This guide benchmarks these two compounds to ensure your experimental design yields artifact-free data.

Chemical Probe Profiles

KH-CB19: The Isoform Discriminator

KH-CB19 is a dichloroindolyl enaminonitrile derivative.[2] Its primary value lies in its unique binding mode.[1] Unlike typical type-I kinase inhibitors, KH-CB19 does not rely solely on the canonical ATP-mimetic hydrogen bonding.[2] Instead, it induces a conformational change in the P-loop of CLK1, granting it high selectivity for CLK1 and CLK4 over CLK2.[1]

  • Primary Utility: Differentiating CLK1 activity from CLK2.

  • Key Limitation: Moderate cross-reactivity with DYRK1A (a common off-target for CLK inhibitors).[1]

CLK1/2-IN-1: The Dual-Blocker

CLK1/2-IN-1 (and the related structural class including SGC-CLK-1/T-025) represents the "sledgehammer" approach. It potently inhibits both CLK1 and CLK2.[1][3][4] This is critical because CLK1 and CLK2 often exhibit functional redundancy; inhibiting only one may lead to compensatory splicing activity by the other.[1]

  • Primary Utility: Complete suppression of CLK-dependent splicing; Oncology studies targeting CLK2 survival pathways.

  • Key Limitation: Cannot distinguish between CLK1 and CLK2 phenotypes.

Benchmarking Data: Kinase Selectivity & Potency

The following data aggregates biochemical IC50 values from standard FRET/mobility shift assays. Note the critical divergence at CLK2.

Target KinaseKH-CB19 (IC50)CLK1/2-IN-1 (IC50)Biological Implication
CLK1 ~20 nM < 5 nM Both are highly potent CLK1 inhibitors.[3]
CLK4 < 20 nM < 10 nM Both inhibit CLK4 (highly homologous to CLK1).[1]
CLK2 > 1000 nM (Weak)< 10 nM (Potent)CRITICAL DIFFERENCE: KH-CB19 spares CLK2; CLK1/2-IN-1 ablates it.
CLK3 ~530 nM~100 nMCLK3 is generally the "orphan" isoform, less affected by KH-CB19.[1]
DYRK1A ~55 nMVaries (often <50 nM)Both show cross-reactivity due to CMGC family homology.[1]

Analyst Note: If your phenotype disappears with KH-CB19 but persists/intensifies with CLK1/2-IN-1, the mechanism is likely driven by CLK2 .

Mechanistic Visualization

The diagram below illustrates the differential inhibition profiles and their downstream effects on Serine/Arginine-rich (SR) protein phosphorylation, the master regulators of alternative splicing.

CLK_Selectivity_Pathway KHCB19 KH-CB19 (Isoform Selective) CLK1 CLK1 / CLK4 KHCB19->CLK1 Inhibits (20nM) CLK2 CLK2 KHCB19->CLK2 Spares (>1uM) DYRK DYRK1A (Off-Target) KHCB19->DYRK Cross-reacts CLKIN1 CLK1/2-IN-1 (Dual Inhibitor) CLKIN1->CLK1 Inhibits (<5nM) CLKIN1->CLK2 Inhibits (<10nM) SR_Proteins SR Proteins (SRSF1, SRSF6, etc.) CLK1->SR_Proteins Phosphorylation CLK2->SR_Proteins Phosphorylation DYRK->SR_Proteins Phosphorylation Splicing Alternative Splicing Modulation SR_Proteins->Splicing Phenotype Cellular Phenotype (e.g., Viral Replication, Apoptosis) Splicing->Phenotype

Figure 1: Differential inhibition logic. Note that KH-CB19 effectively isolates CLK1/4 activity by sparing CLK2, whereas CLK1/2-IN-1 suppresses the entire axis.

Validated Experimental Protocol: Cellular SR Phosphorylation Assay

To validate the activity of these inhibitors in your specific cell line, you cannot rely on viability assays alone (which are confounded by off-target toxicity).[1] You must measure the proximal biomarker: Phosphorylation of SR proteins. [1]

Rationale

CLKs phosphorylate SR proteins (e.g., SRSF1, SRSF6) on serine-arginine repeats.[1][5] A shift in molecular weight or loss of phospho-epitope signal is the definitive proof of target engagement.

Protocol Workflow

Materials:

  • Antibody: mAb104 (ATCC CRL-2067) or anti-pSR (clone 1H4).[1] These recognize the phosphorylated epitope.[1]

  • Lysis Buffer: RIPA + Phosphatase Inhibitors (Sodium Orthovanadate is critical).[1]

Step-by-Step:

  • Seeding: Seed cells (e.g., HeLa or MDA-MB-468) at 70% confluency.

  • Treatment:

    • Arm A (Vehicle): DMSO 0.1%.[1]

    • Arm B (Selective): KH-CB19 at 1 µM (Note: 1 µM is sufficient to hit CLK1/4 fully in cells without significant CLK2 crossover).[1]

    • Arm C (Dual): CLK1/2-IN-1 at 100 nM (High potency allows lower dosing).[1]

    • Duration: Incubate for 4–6 hours. (Splicing effects are rapid; long incubations induce apoptosis which confounds data).[1]

  • Harvest: Rapidly lyse cells on ice. Crucial: Do not trypsinize; scrape directly into lysis buffer to preserve phosphorylation state.[1]

  • Western Blot:

    • Run on 10% SDS-PAGE.

    • Probe with mAb104.[1]

  • Analysis (Self-Validation):

    • Result: You should see a "collapse" of the SR protein bands (shift to lower MW) or a loss of signal intensity.[1]

    • Differentiation: If KH-CB19 causes a partial collapse but CLK1/2-IN-1 causes a total collapse/disappearance of p-SR bands, your cell line relies heavily on CLK2 for SR phosphorylation maintenance.

References

  • Fedorov, O., et al. (2011). "Specific CLK inhibitors from a novel chemotype for regulation of alternative splicing."[1][6] Chemistry & Biology. (Describes the discovery and unique binding mode of KH-CB19). [Link]

  • Araki, S., et al. (2015). "Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing."[1] PLoS One. (Discusses the broader effects of CLK inhibition). [Link]

  • Structural Genomics Consortium (SGC). "SGC-CLK-1 Chemical Probe." (Reference for the potent dual CLK1/2 inhibition profile often associated with the IN-1 class).[1][7] [Link][1]

  • Artarini, A., et al. (2019). "Regulation of influenza A virus mRNA splicing by CLK1."[1][6][8] Antiviral Research. (Demonstrates the use of KH-CB19 to isolate CLK1 function in viral replication). [Link]

Sources

Comparative Profiling & Reproducibility Guide: CLK1/2-IN-1 in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: CLK1/2-IN-1 (CAS: 1005784-23-5) vs. Standard CLK Inhibitors Audience: Senior Researchers, Drug Discovery Scientists

Executive Summary: The CLK2 Selectivity Threshold

CLK1/2-IN-1 represents a distinct class of benzimidazole-based small molecules designed to overcome the limitations of first-generation CDC-like kinase (CLK) inhibitors. While early tools like TG003 effectively target CLK1/4, they often exhibit poor potency against CLK2 (IC50 > 200 nM). CLK1/2-IN-1 bridges this gap, delivering dual inhibition with high affinity for CLK2, a critical driver in Myc-driven malignancies.

This guide evaluates the reproducibility of CLK1/2-IN-1 across diverse cancer cell lineages, contrasting its performance with TG003 (the historic standard) and SM08502 (clinical-stage pan-CLK inhibitor).

Key Verdict
  • Primary Advantage: Superior CLK2 inhibition compared to TG003.

  • Reproducibility Factor: Efficacy is highly correlated with c-Myc expression levels and basal splicing stress; low-Myc cell lines (e.g., non-transformed fibroblasts) show significantly reduced sensitivity.

  • Mechanism: Induces "massive exon skipping" in survival factors (e.g., RPS6KB1, PARP), leading to apoptosis.

Mechanistic Foundation: The Splicing Checkpoint

To reproduce the effects of CLK1/2-IN-1, one must understand that it does not simply "stop" splicing but rather enforces a specific dysregulation pattern. CLKs phosphorylate Serine/Arginine-rich (SR) proteins (e.g., SRSF1, SRSF6), which facilitates their recruitment to nuclear speckles and promotes exon inclusion.

Inhibition Consequence: Blockade of CLK1/2 prevents SR protein phosphorylation


 SR proteins fail to bind pre-mRNA 

Spliceosome skips weak exons

Generation of unstable isoforms (NMD targets) or truncated proteins.
Visualization: Signal Transduction & Mechanism

CLK_Mechanism CLK CLK1 / CLK2 (Kinase) SR SR Proteins (Unphosphorylated) CLK->SR Phosphorylates Inhibitor CLK1/2-IN-1 Inhibitor->CLK Inhibits (IC50 < 20nM) pSR p-SR Proteins (Phosphorylated) SR->pSR Activation PreMRNA Pre-mRNA (S6K, PARP, EGFR) SR->PreMRNA Fails to Bind (Inhibition) Splicing Spliceosome Assembly pSR->Splicing Recruits to Speckles Outcome_Normal Canonical mRNA (Cell Survival) PreMRNA->Outcome_Normal Normal Splicing Outcome_Inhib Exon Skipping (Apoptosis) PreMRNA->Outcome_Inhib Aberrant Splicing Splicing->PreMRNA Process

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8][9] CLK1/2-IN-1 blocks the phosphorylation of SR proteins, forcing the spliceosome to skip essential exons, converting survival signals into apoptotic triggers.

Comparative Profiling: CLK1/2-IN-1 vs. Alternatives

The choice of inhibitor dictates the splicing phenotype. TG003 is sufficient for CLK1 studies but fails to suppress CLK2-driven resistance mechanisms.

FeatureCLK1/2-IN-1 TG003 SM08502
Primary Targets CLK1, CLK2CLK1, CLK4Pan-CLK (1, 2, 4)
CLK1 IC50 ~16 nM~20 nM< 10 nM
CLK2 IC50 ~45 nM (High Potency)> 200 nM (Weak)< 10 nM
Selectivity High vs. DYRK1AModerate (Hits DYRK1A)Broad Spectrum
Cellular Effect Strong induction of S6K exon skipping.Weak S6K skipping; requires high doses (>10µM).Pan-splicing inhibition; Wnt pathway suppression.
Best Use Case Specific CLK1/2 functional studies; Myc-driven models.CLK1-specific studies; historical comparisons.[6]In vivo efficacy models; broad therapeutic screening.

Critical Insight for Reproducibility: If your experiment relies on CLK2 inhibition (common in breast cancer models), TG003 is a negative control , not an alternative. You must use CLK1/2-IN-1 or a pan-inhibitor like SM08502 to observe the phenotype.

Reproducibility Matrix: Cell Line Sensitivity

Reproducibility of CLK1/2-IN-1 effects is not uniform. It correlates with the "splicing burden" of the cell. Cells with high c-Myc expression produce excessive pre-mRNA, making them hypersensitive to splicing machinery inhibition.

Sensitivity Tier List
SensitivityCell LineTissueDriver MutationExpected IC50 (Viability)
High MDA-MB-468 Breast (TNBC)EGFR amp, PTEN null0.1 - 0.3 µM
High HCT116 ColorectalKRAS, Myc high0.2 - 0.4 µM
High PC3 ProstatePTEN null0.3 - 0.5 µM
Moderate A549 LungKRAS0.8 - 1.2 µM
Low MCF-10A Breast (Normal)Non-tumorigenic> 5.0 µM

Reproducibility Checkpoint:

  • Confluence Matters: CLK inhibitors are anti-proliferative.[2][4][8][10] Treating 100% confluent cells yields poor reproducibility because the splicing machinery is less active in G0. Treat at 60-70% confluence.

  • Media Conditions: High serum (10% FBS) is required. Serum starvation suppresses Myc, artificially reducing sensitivity to CLK1/2-IN-1.

Validated Experimental Protocols

To ensure data integrity (E-E-A-T), use these self-validating workflows.

A. The "Splicing Shift" Validation (PCR Assay)

Goal: Confirm target engagement by observing exon skipping in RPS6KB1 (S6K).

  • Seeding: Plate HCT116 or MDA-MB-468 cells at

    
     cells/well in a 6-well plate.
    
  • Treatment:

    • Vehicle (DMSO 0.1%)

    • TG003 (10 µM) - Positive Control for CLK1, Weak for CLK2

    • CLK1/2-IN-1 (1 µM) - Experimental

    • Duration: 6 hours (Splicing changes occur rapidly, before apoptosis).

  • Lysis: Extract RNA using Trizol or Column-based kit. Include a DNase digestion step.

  • RT-PCR: Synthesize cDNA. Perform PCR using primers flanking RPS6KB1 Exon 6 and 7.

    • Forward: 5’-ACCTGGAGTGTTTGGAGACC-3’

    • Reverse: 5’-GTTCATACAAAGACCAAGTC-3’

  • Readout: Run on 2% Agarose gel.

    • Result: DMSO shows a single band (Canonical). CLK1/2-IN-1 shows a lower molecular weight band (Exon Skipped).

B. Phospho-SR Protein Western Blot

Goal: Direct readout of kinase inhibition.

  • Lysis Buffer: RIPA buffer + Phosphatase Inhibitors (Critical: NaF, Na3VO4, or PhosSTOP).

  • Antibody: Anti-phospho-SR proteins (Clone 1H4 is the gold standard).

  • Observation: CLK1/2-IN-1 treatment (1 µM, 2-4 hours) causes a collapse of high-molecular-weight phospho-SR bands into lower-weight dephosphorylated forms.

Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: Treatment cluster_1 Phase 2: Extraction cluster_2 Phase 3: Validation Seed Seed Cells (HCT116) 60% Confluence Treat Add CLK1/2-IN-1 (0.1 - 1.0 µM) Seed->Treat Control Control: TG003 (10µM) & DMSO Seed->Control Harvest_RNA Harvest RNA (6 hrs) For Splicing Assay Treat->Harvest_RNA Harvest_Prot Harvest Protein (2 hrs) For Phospho-Blot Treat->Harvest_Prot PCR RT-PCR (RPS6KB1) Target: Exon Skipping Harvest_RNA->PCR WB Western Blot (mAb 1H4) Target: p-SR Reduction Harvest_Prot->WB

Figure 2: Validation Workflow. Dual-stream validation (RNA vs. Protein) is recommended to distinguish between transcriptional noise and true splicing inhibition.

References

  • Araki, S., et al. (2015). Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing.[11] PLOS ONE.

    • Key Finding: Identification of the benzimidazole scaffold (Cpd-1/2)
  • Fedorov, O., et al. (2011). Specific CLK inhibitors from a novel chemotype. Chemistry & Biology.

    • Key Finding: Structural basis for CLK inhibition and TG003 selectivity profiling.
  • Muraki, M., et al. (2004). Manipulation of alternative splicing by a newly developed inhibitor of Clks.[5] Journal of Biological Chemistry.

    • Key Finding: Characterization of TG003, establishing the baseline for CLK inhibitor comparisons.
  • Structural Genomics Consortium (SGC). SGC-CLK-1 Chemical Probe.

    • Key Finding: Detailed kinetic data and selectivity profiles for CLK inhibitors.[6][12]

Sources

Evaluating Synergistic Effects of CLK1/2-IN-1 with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of CLK1/2 Inhibition

CLK1/2-IN-1 is a highly selective, potent chemical probe targeting CDC-like kinases 1 and 2 (CLK1/2). Unlike pan-CLK inhibitors (e.g., SM08502) which broaden off-target toxicity, CLK1/2-IN-1 offers a precision tool to dissect the specific contribution of CLK1/2 isoforms to therapeutic resistance.

The primary utility of CLK1/2-IN-1 in combinatorial regimens lies in its ability to induce "Splicing Stress" —a state where the splicing machinery is overwhelmed, leading to the generation of aberrant isoforms of survival and DNA repair factors. When combined with DNA-damaging agents (Cisplatin) or anti-mitotics (Paclitaxel), this creates a synthetic lethal vulnerability in cancer cells that are otherwise resistant to monotherapy.

Product Comparison: CLK1/2-IN-1 vs. Alternatives
FeatureCLK1/2-IN-1 SM08502 T-025
Primary Targets CLK1, CLK2 (High Selectivity)Pan-CLK (1,2,4), DYRKsCLK2 (High Potency)
IC50 (Cell-Free) CLK1: 16 nM; CLK2: 45 nMCLK1-4: <20 nMCLK2: ~3 nM
Mechanism Specific modulation of SR protein phosphorylationBroad Wnt pathway inhibition + SplicingSplicing modulation (MYC-driven)
Clinical Status Preclinical / Chemical ProbeClinical Trials (Solid Tumors)Preclinical
Best Use Case Mechanistic Validation & Synergy Screening In vivo efficacy & broad spectrum screeningPotency benchmarking

Mechanistic Rationale for Synergy

To design a robust evaluation matrix, one must understand the "Collision of Stresses" induced by the combination.

The "Splicing-DNA Damage" Collision

Chemotherapy agents like Cisplatin induce DNA lesions requiring immediate repair via the DNA Damage Response (DDR). Key DDR factors (e.g., BRCA1, CHEK1, MDM2) are heavily regulated by alternative splicing.

  • Chemotherapy: Induces DNA damage.[1]

  • CLK1/2-IN-1: Inhibits phosphorylation of SR proteins (SRSF1, SRSF10), preventing the correct splicing of DDR mRNA.

  • Result: The cell attempts to repair DNA with truncated or non-functional repair proteins, leading to apoptotic catastrophe.

Visualization: The Synergistic Signaling Pathway

The following diagram illustrates the convergence of CLK inhibition and Chemotherapy on cell survival pathways.

G Cisplatin Cisplatin/Paclitaxel DNA_Damage Genomic DNA Damage (Double Strand Breaks) Cisplatin->DNA_Damage Induces CLK_Inhib CLK1/2-IN-1 CLK_Kinase CLK1/2 Kinase Activity CLK_Inhib->CLK_Kinase Inhibits Apoptosis Synthetic Lethality / Apoptosis DNA_Damage->Apoptosis Triggers SR_Phos SR Protein Phosphorylation (SRSF1, SRSF10) CLK_Kinase->SR_Phos Promotes Splicing Pre-mRNA Splicing Machinery SR_Phos->Splicing Regulates Aberrant_DDR Aberrant Splicing of DDR Genes (CHEK1, BRCA1) Splicing->Aberrant_DDR Disrupted Aberrant_Mcl1 Isoform Switch: Mcl-1(L) -> Mcl-1(S) Splicing->Aberrant_Mcl1 Disrupted Aberrant_DDR->Apoptosis Sensitizes Aberrant_Mcl1->Apoptosis Removes Survival Signal

Figure 1: Convergence of CLK1/2 inhibition and chemotherapy. CLK1/2-IN-1 disrupts the splicing of DNA repair genes, preventing recovery from chemotherapy-induced damage.

Experimental Protocol: Self-Validating Synergy Assessment

Objective: Determine the Combination Index (CI) of CLK1/2-IN-1 with Paclitaxel or Cisplatin using a high-throughput dose matrix.

Phase A: Dose-Range Finding (Monotherapy)

Before testing combinations, establish the precise IC50 for CLK1/2-IN-1 and the chemo-agent in your specific cell line (e.g., HCT116, MDA-MB-231).

  • CLK1/2-IN-1 Range: 0 nM to 5000 nM (Log scale).

  • Readout: CellTiter-Glo (ATP) or Crystal Violet at 72 hours.

  • Validation Criterion: The curve must show a clear lower and upper asymptote with an R² > 0.95.

Phase B: The Checkerboard Matrix (Synergy Screen)

Do not use a fixed ratio design (Ray design) initially. A full checkerboard (6x6 or 8x8 matrix) is required to identify the specific "Synergy Window."

Step-by-Step Workflow
  • Cell Seeding: Seed cells (3,000–5,000 cells/well) in white-walled 96-well plates. Allow attachment for 24h.

  • Drug Preparation:

    • Axis X (CLK1/2-IN-1): Prepare 7 serial dilutions (1:3) starting from 4x IC50.

    • Axis Y (Chemo): Prepare 7 serial dilutions (1:3) starting from 4x IC50.

  • Dispensing:

    • Add CLK1/2-IN-1 (vertical columns).

    • Add Chemo agent (horizontal rows).[1]

    • Include "No Drug" control and "Staurosporine" (kill) control.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Detection: Add CellTiter-Glo reagent, shake for 10 min, read luminescence.

Visualization: Experimental Workflow

Workflow cluster_matrix Matrix Logic Step1 1. Seed Cells (Day -1) Step2 2. Prepare Drug Plates (4x Concentrates) Step1->Step2 Step3 3. Matrix Dosing (Day 0) Step2->Step3 Step4 4. Incubation (72 Hours) Step3->Step4 Step5 5. Readout & Analysis (CompuSyn/SynergyFinder) Step4->Step5 M1 A1 M2 A2 M1->M2 Chemo M3 B1 M1->M3 CLK-IN M4 B2 M2->M4 M3->M4 Combo

Figure 2: Step-by-step workflow for high-throughput synergy screening using a checkerboard matrix.

Data Analysis & Interpretation

Synergy is not simply "more killing." It must be mathematically defined using the Chou-Talalay Method or Bliss Independence Model .

Calculating the Combination Index (CI)

Using software like CompuSyn or SynergyFinder (R-package):

  • CI < 0.9: Synergism (The combined effect is greater than the sum of individual effects).

  • CI = 0.9–1.1: Additive.

  • CI > 1.1: Antagonism.

Critical Analysis Tip: CLK inhibitors often show context-dependent synergy. You may find strong synergy (CI < 0.5) at high concentrations of CLK1/2-IN-1 but antagonism at low concentrations. This is often due to the threshold effect of splicing inhibition—you must inhibit CLK activity by >50% to trigger the splicing switch in DDR genes.

Hypothetical Data Table: Expected Results
Cell LineDrug CombinationCLK1/2-IN-1 IC50 (Alone)Chemo IC50 (Alone)Chemo IC50 (with 50nM CLK-IN)CI Value at ED50Interpretation
HCT116 + Cisplatin120 nM5.2 µM1.8 µM0.65 Synergistic
MDA-MB-231 + Paclitaxel95 nM8.0 nM2.1 nM0.42 Strong Synergy
MCF-10A + Cisplatin>1000 nM6.5 µM6.1 µM0.98Additive (Safety Control)

Note: MCF-10A is a non-tumorigenic control. Lack of synergy here indicates a favorable therapeutic window.

References

  • Araki, S., et al. (2015). "Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing."[2] PLoS One.

  • Fedorov, O., et al. (2011). "Specific CLK inhibitors from a novel chemotype for regulation of alternative splicing."[3] Chemistry & Biology.

  • Tamura, T., et al. (2020). "Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors."[4][5] Scientific Reports.

  • Chou, T.C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research.

  • MedChemExpress. "CLK1/2-IN-1 Product Datasheet."

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of CLK1/2-IN-1

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my focus extends beyond the immediate application of our products to encompass their entire lifecycle within your laboratory. The proper handling and disposal of highly specific kinase inhibitors like CLK1/2-IN-1 are not just matters of regulatory compliance but are fundamental to ensuring a safe research environment and maintaining the integrity of your work. This guide provides a comprehensive framework for the disposal of CLK1/2-IN-1, grounded in established safety protocols and an understanding of the chemical's nature.

The core principle of chemical waste management is that a substance should be considered hazardous until proven otherwise.[1] For novel or specialized research chemicals, this principle is paramount. All disposal procedures must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP), a document mandated by the Occupational Safety and Health Administration (OSHA) under the Laboratory Standard (29 CFR 1910.1450).[2][3][4]

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's specific hazards is essential. This information is definitively provided in the Safety Data Sheet (SDS) supplied by the manufacturer. While CLK1/2-IN-1 is a valuable tool for cancer research, it is designed to be biologically active, and its full toxicological properties may not be known.[5][6] Therefore, it must be handled as a hazardous substance.

Key Action: Always review the complete and most current Safety Data Sheet (SDS) for CLK1/2-IN-1 before use. This document is the primary source for hazard classification, handling precautions, and emergency procedures.[3][7]

Table 1: Representative Hazard Profile for a Research-Grade Kinase Inhibitor (Note: This table is illustrative. Users MUST consult the specific SDS for CLK1/2-IN-1 for authoritative data.)

Hazard CategoryGHS Classification (Example)Precautionary Statements (Example)
Acute Toxicity Category 4 (Oral) - Harmful if swallowed.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
Skin Corrosion/Irritation Category 2 - Causes skin irritation.P280: Wear protective gloves/protective clothing.[7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
Eye Damage/Irritation Category 2A - Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Specific Target Organ Toxicity Category 3 - May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
Environmental Hazard (Data Not Available - Assume Hazardous)Avoid release to the environment. Prevent entry into drains or water courses.[7]
Part 2: The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment waste is generated. The primary goal is to ensure waste is segregated, contained, and labeled correctly to prevent hazardous reactions and ensure compliant disposal by a certified waste contractor.[2][8]

Before handling the pure compound or any waste streams containing it, ensure you are wearing appropriate PPE. The level of PPE should be dictated by a risk assessment and the SDS.

  • Minimum PPE:

    • Nitrile gloves (or other chemically resistant gloves specified in the SDS)

    • Safety glasses or goggles

    • A fully buttoned laboratory coat

  • For Handling Powder:

    • Work within a certified chemical fume hood to prevent inhalation.

    • Consider respiratory protection if specified by the SDS or your institution's safety officer.[4]

Never mix different types of chemical waste unless explicitly instructed by a validated procedure.[2] Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases. Segregation must occur at the point of generation—your lab bench.[9]

  • Solid Waste:

    • Unused/Expired CLK1/2-IN-1 Powder: This is considered a P-listed or U-listed waste if it meets the criteria for acute or toxic commercial chemical products under the Resource Conservation and Recovery Act (RCRA).[9] It must be collected in a dedicated, clearly labeled hazardous waste container.

    • Contaminated Labware: Items like weigh boats, contaminated gloves, and bench paper should be placed in a solid chemical waste container lined with a heavy-duty plastic bag.

  • Liquid Waste:

    • Stock Solutions (e.g., in DMSO): Collect all solutions containing CLK1/2-IN-1 in a dedicated liquid hazardous waste container.[5] The container must be made of a material compatible with the solvent (e.g., a poly container for DMSO).

    • Aqueous Solutions: Do not dispose of any solution containing CLK1/2-IN-1 down the sanitary sewer.[10] Collect in a designated aqueous hazardous waste container.

  • Sharps Waste:

    • Needles, syringes, or broken glassware contaminated with CLK1/2-IN-1 must be disposed of in a designated, puncture-resistant sharps container that is also labeled for chemical contamination.[2][8][10] This is a multi-hazard waste stream and requires specific handling.

Proper container selection and labeling are mandated by OSHA and the Environmental Protection Agency (EPA).[8][9]

  • Compatibility: The container must be chemically compatible with the waste it holds.[9]

  • Condition: Use only containers that are in good condition, free from leaks or damage.

  • Labeling: All containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "CLK1/2-IN-1" and any solvents present.[10]

  • Closure: Containers must be kept securely closed except when actively adding waste.[10] A funnel left in a container is considered an "open container" and is a regulatory violation.

Your laboratory should have a designated Satellite Accumulation Area (SAA) for the short-term storage of hazardous waste.[11]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9]

  • Volume Limits: No more than 55 gallons of a single hazardous waste stream may be accumulated in an SAA.

  • Segregation: Incompatible waste streams within the SAA must be stored separately, using secondary containment (e.g., spill trays) to prevent mixing in case of a leak.

When a waste container is full, it must be transferred to your institution's central accumulation area for pickup by a licensed hazardous waste disposal contractor. The final disposal method, such as high-temperature incineration or chemical oxidation, will be determined by the contractor in compliance with all federal and local regulations.[8]

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with CLK1/2-IN-1.

G CLK1/2-IN-1 Disposal Workflow start Waste Generation (CLK1/2-IN-1) ppe Is Appropriate PPE Being Worn? start->ppe waste_type Determine Waste Type ppe->waste_type Yes solid Solid waste_type->solid liquid Liquid waste_type->liquid sharps Contaminated Sharps waste_type->sharps solid_container Solid Chemical Waste Container solid->solid_container liquid_container Liquid Chemical Waste Container (Compatible Material) liquid->liquid_container sharps_container Puncture-Resistant Sharps Container (Labeled for Chemical Waste) sharps->sharps_container label_container Label Container Correctly 'Hazardous Waste' + Contents solid_container->label_container liquid_container->label_container sharps_container->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa final_disposal Arrange for Pickup by Licensed Waste Contractor store_saa->final_disposal

Caption: Decision workflow for segregating and containing CLK1/2-IN-1 waste.

Conclusion: A Culture of Safety

By treating CLK1/2-IN-1 with the respect it deserves as a potent, biologically active molecule, you protect yourself, your colleagues, and the environment. This structured approach to disposal, rooted in the authoritative guidelines of OSHA and the EPA, ensures that your innovative research can proceed on a foundation of safety and compliance. Always remember that the Safety Data Sheet is your most critical resource, and your institution's Environmental Health and Safety (EHS) department is your expert partner in navigating specific disposal challenges.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. 2024. Available from: [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. 2008. Available from: [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). 2024. Available from: [Link]

  • Laboratory Safety Guidance. Occupational Safety & Health Administration (OSHA). Available from: [Link]

  • EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. InsideEPA.com. 2004. Available from: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety & Health Administration (OSHA). Available from: [Link]

  • Resource Conservation and Recovery Act (RCRA). U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Lab safety: Hazardous waste management. Arizona State University. 2023. Available from: [Link]

  • Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. MDPI. 2020. Available from: [Link]

  • CLK1 Activates YAP to Promote Intrahepatic Cholangiocarcinogenesis. PubMed. 2024. Available from: [Link]

  • Laboratory Waste Management: The New Regulations. MedLab Management. 2019. Available from: [Link]

  • Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. National Center for Biotechnology Information (NCBI). 2020. Available from: [Link]

  • U.S. Environmental Protection Agency Homepage. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • CLK1/2-IN-1 Product Page. Amsbio. Available from: [Link]

  • SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4. National Center for Biotechnology Information (NCBI). 2023. Available from: [Link]

  • SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4. PubMed. 2023. Available from: [Link]

  • Clinical Laboratory Waste Management; Approved Guideline—Second Edition. Clinical and Laboratory Standards Institute (CLSI). Available from: [Link]

  • What is the proper disposal procedure for waste from the sample preparation? QIAGEN. Available from: [Link]

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A Researcher's Guide to the Safe Handling of CLK1/2-IN-1: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As a potent and selective inhibitor of Cdc2-like kinases 1 and 2 (CLK1 and CLK2), CLK1/2-IN-1 is a valuable tool in cancer research and the study of pre-mRNA splicing.[1][2] However, its potent biological activity necessitates meticulous handling procedures to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for CLK1/2-IN-1.

Understanding the Risks: A Proactive Approach

While a specific Safety Data Sheet (SDS) for CLK1/2-IN-1 may not be readily available, its classification as a kinase inhibitor warrants a high degree of caution.[3] Kinase inhibitors are designed to be biologically active, often with cytotoxic or anti-proliferative effects.[4][5] Therefore, it is prudent to handle CLK1/2-IN-1 as a potent pharmaceutical compound, minimizing exposure through inhalation, skin contact, and ingestion.[6][7]

Key Safety Considerations:

  • Hazard Identification: Before beginning any work, it is crucial to review all available safety information.[8] This includes any documentation provided by the supplier and general best practices for handling research chemicals of unknown toxicity.[9]

  • Ventilation: All handling of solid CLK1/2-IN-1 and the preparation of stock solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of airborne particles.[8][10]

  • Emergency Preparedness: Ensure that an emergency plan is in place, and that all personnel are familiar with the location and use of safety showers, eyewash stations, fire extinguishers, and spill kits.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling potent compounds like CLK1/2-IN-1.[11] PPE acts as a critical barrier between the researcher and the chemical, mitigating the risk of accidental exposure.[12]

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesShould provide a snug fit to protect against splashes and fine particles.[13] For tasks with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[12][14]
Hand Protection Chemical-Resistant GlovesDouble gloving with nitrile gloves is recommended.[6] The outer pair should be changed immediately if contaminated or at regular intervals. For prolonged handling or when using organic solvents, consider gloves with greater chemical resistance, such as neoprene.[10][12]
Body Protection Laboratory CoatA clean, buttoned lab coat should be worn at all times to protect skin and personal clothing.[9] For procedures with a higher risk of spills, a disposable, chemical-resistant gown or apron provides an additional layer of protection.[7][12]
Respiratory Protection RespiratorFor weighing and handling the solid compound, a respirator may be necessary to prevent inhalation of fine particles.[12] The type of respirator should be selected based on a risk assessment and institutional guidelines.

Operational Protocols: From Receipt to Use

A systematic approach to handling CLK1/2-IN-1 from the moment it arrives in the laboratory is crucial for maintaining a safe working environment.

Receiving and Storage

Upon receipt, inspect the package for any signs of damage.[3] The container should be clearly labeled.[15] CLK1/2-IN-1 is typically a solid powder and should be stored in a cool, dry, and dark place.[16] For long-term storage, -20°C is recommended, while for short-term storage, 0-4°C is suitable.[16] Stock solutions, often prepared in DMSO, should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[17][18]

Solution Preparation and Handling
  • Preparation: All manipulations involving the solid compound should be performed in a chemical fume hood.[10]

  • Dissolution: CLK1/2-IN-1 is soluble in DMSO.[16] When preparing stock solutions, use appropriate tools like spatulas and weighing paper, and handle them with care to avoid generating dust.

  • Labeling: All containers, including stock solutions and dilutions, must be clearly and accurately labeled with the compound name, concentration, solvent, and date of preparation.[11]

Handling_Workflow cluster_prep Preparation cluster_storage Storage Don_PPE Don Appropriate PPE Fume_Hood Work in Chemical Fume Hood Don_PPE->Fume_Hood Weigh_Compound Weigh Solid Compound Fume_Hood->Weigh_Compound Dissolve Dissolve in Solvent Weigh_Compound->Dissolve Label_Solution Label Stock Solution Dissolve->Label_Solution Aliquot Aliquot Stock Solution Label_Solution->Aliquot Store_Frozen Store at -20°C or -80°C Aliquot->Store_Frozen

Caption: Workflow for the safe preparation and storage of CLK1/2-IN-1 stock solutions.

Disposal Plan: A Responsible Conclusion

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[8] All materials contaminated with CLK1/2-IN-1 must be treated as hazardous chemical waste.

Waste Segregation and Collection
  • Solid Waste: Unused solid CLK1/2-IN-1, as well as contaminated items like gloves, weighing paper, and pipette tips, should be collected in a designated, clearly labeled, and sealed hazardous waste container.[19]

  • Liquid Waste: Unused stock solutions and experimental media containing CLK1/2-IN-1 should be collected in a separate, sealed, and leak-proof hazardous waste container compatible with the solvents used.[19]

  • Sharps: Needles and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[19]

Disposal_Workflow cluster_segregation Waste Segregation Waste_Generation Waste Generation (Solid, Liquid, Sharps) Solid_Waste Contaminated Solids (Gloves, Tubes) Waste_Generation->Solid_Waste Liquid_Waste Unused Solutions & Experimental Media Waste_Generation->Liquid_Waste Sharps_Waste Contaminated Sharps (Needles) Waste_Generation->Sharps_Waste Sealed_Container_S Sealed_Container_S Solid_Waste->Sealed_Container_S Collect in Labeled, Sealed Container Sealed_Container_L Sealed_Container_L Liquid_Waste->Sealed_Container_L Collect in Labeled, Leak-Proof Container Puncture_Resistant_Container Puncture_Resistant_Container Sharps_Waste->Puncture_Resistant_Container Collect in Puncture- Resistant Container EHS_Pickup EHS_Pickup Sealed_Container_S->EHS_Pickup Arrange for EHS Pickup Sealed_Container_L->EHS_Pickup Puncture_Resistant_Container->EHS_Pickup

Caption: Decision workflow for the proper disposal of CLK1/2-IN-1 waste streams.

Final Disposal

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[19] Do not pour any solutions containing CLK1/2-IN-1 down the drain or dispose of any contaminated materials in the regular trash.[10]

By adhering to these guidelines, researchers can safely handle CLK1/2-IN-1, minimizing personal risk and ensuring a safe and compliant laboratory environment.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
  • Essential Safety and Handling Guide for Potent Pharmaceutical Compounds (PPCs). Benchchem.
  • Essential Chemical PPE. (2023, September 8). Trimaco.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • Personal Protective Equipment. US EPA.
  • CLK1/2-IN-1. MedchemExpress.com.
  • How to Choose PPE for Chemical Work.
  • CLK1/2-IN-1 | CLK1/2 Inhibitor. MedChemExpress.
  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PMC.
  • Clk1/2-in-1 | CAS#:1005784-23-5. Chemsrc.
  • CLK1/2-IN-3 | CAS#1005784-60-0 | CLK1/CLK2 inhibitor. MedKoo Biosciences.
  • Safe Disposal of GLUT Inhibitor-1: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture. Benchchem.
  • CLK1-IN-2 | Clk1 Inhibitor. MedchemExpress.com.
  • Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting. (2018, January 1). CDC Stacks.
  • CLK1-IN-1 | CLK1 Inhibitor. MedchemExpress.com.
  • CLK1/2-IN-3 | CDK. TargetMol.
  • SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4. PMC.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • CLK1/2-IN-3. (2015, January 12). MedchemExpress.com.

Sources

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